molecular formula C11H8ClNOS B1586927 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride CAS No. 54001-18-2

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B1586927
CAS No.: 54001-18-2
M. Wt: 237.71 g/mol
InChI Key: ZQWZVEKZFVCSNY-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWZVEKZFVCSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379818
Record name 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
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Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54001-18-2
Record name 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-phenyl-thiazole-5-carbonyl chloride
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Foundational & Exploratory

"4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications

Abstract

This compound stands as a pivotal, highly reactive intermediate in synthetic organic and medicinal chemistry. Possessing a bifunctional molecular architecture—a stable, biologically relevant thiazole core and a reactive acyl chloride moiety—it serves as a versatile building block for the construction of a diverse array of more complex molecular entities. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, chemical reactivity, and significant applications, particularly in the development of pharmaceutical agents. We will explore the mechanistic underpinnings of its synthesis and its utility in nucleophilic acyl substitution reactions, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound characterized by a central 1,3-thiazole ring substituted at positions 2, 4, and 5.[1] The phenyl group at position 2 and the methyl group at position 4 contribute to the steric and electronic properties of the molecule, while the carbonyl chloride at position 5 is the primary site of its synthetic utility.

Below is a diagram illustrating the chemical structure.

Caption: Chemical Structure of this compound.

Quantitative physicochemical data for this specific compound are not widely published. However, key identifiers and properties of it and its immediate precursor are summarized in the table below for reference.

PropertyValueSource
IUPAC Name This compound-
CAS Number 54001-18-2[1]
Molecular Formula C₁₁H₈ClNOS[2]
Molecular Weight 237.71 g/mol [2]
Precursor Name 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid[3]
Precursor CAS 33763-20-1[3][4]
Precursor Formula C₁₁H₉NO₂S[4]
Precursor MW 219.26 g/mol [4]

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved via a two-stage process starting from its corresponding ethyl ester. The pathway involves the hydrolysis of the ester to the carboxylic acid, followed by chlorination to yield the final acyl chloride.

SynthesisWorkflow Start Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Step1 Hydrolysis (NaOH, MeOH/H₂O) Start->Step1 Intermediate 4-Methyl-2-phenyl-1,3-thiazole- 5-carboxylic acid Step1->Intermediate Step2 Chlorination (SOCl₂, reflux) Intermediate->Step2 Product 4-Methyl-2-phenyl-1,3-thiazole- 5-carbonyl chloride Step2->Product

Caption: Overall synthesis pathway for this compound.

Stage 1: Saponification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

The precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is prepared by the hydrolysis of its ethyl ester.[3] This reaction is a standard saponification where the ester is treated with a strong base, such as sodium hydroxide, in a mixed solvent system like methanol and water.

Experimental Protocol:

  • Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in methanol.

  • Slowly add an aqueous solution of sodium hydroxide (2N) to the methanol solution at room temperature.

  • Stir the reaction mixture for approximately 4 hours.

  • Monitor the reaction completion via Thin Layer Chromatography (TLC).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous mixture to a pH of 5-6 with a dilute hydrochloric acid solution (1N).

  • The carboxylic acid precipitates as a white solid.

  • Collect the solid by filtration, wash with water, and dry to yield the pure product.[3]

Stage 2: Conversion of Carboxylic Acid to Acyl Chloride

The transformation of the carboxylic acid to the highly reactive acyl chloride is a critical step. This is achieved by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[5][6][7] Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.[7][8] The use of thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[5][7]

Reaction Mechanism with Thionyl Chloride: The mechanism involves a nucleophilic attack by the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the elimination of the leaving group, yields the final acyl chloride.

Mechanism cluster_step1 Step 1: Formation of Chlorosulfite Intermediate cluster_step2 Step 2: Nucleophilic Acyl Substitution R-COOH R-COOH SOCl2 SOCl₂ R-COOH->SOCl2 Nucleophilic attack Intermediate1 R-CO-O-S(O)Cl + Cl⁻ + H⁺ SOCl2->Intermediate1 Elimination Intermediate2 R-CO-O-S(O)Cl Cl_ion Cl⁻ Intermediate2->Cl_ion Attack at Carbonyl Product R-COCl + SO₂ + Cl⁻ Cl_ion->Product Elimination of SO₂

Caption: Mechanism of carboxylic acid conversion to acyl chloride using thionyl chloride.

Experimental Protocol:

  • To a flask containing 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, add an excess of thionyl chloride (SOCl₂).

  • Heat the mixture to reflux for approximately 2 hours.[9]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[9]

  • The resulting crude this compound is often used directly in the next synthetic step without further purification due to its high reactivity and moisture sensitivity.[9]

Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the high electrophilicity of its carbonyl carbon. The presence of the electron-withdrawing chlorine atom makes it highly susceptible to nucleophilic attack, rendering it an excellent acylating agent.[8][10] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles to produce other carboxylic acid derivatives.[7][10]

Key Reactions:

  • Esterification: Reacts with alcohols to form esters.

  • Amidation: Reacts with ammonia, primary, or secondary amines to form amides.

  • Anhydride Formation: Reacts with carboxylate salts to form anhydrides.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

This reactivity makes it a crucial intermediate for introducing the 4-methyl-2-phenylthiazole moiety into larger molecules, a common strategy in the synthesis of biologically active compounds.[11]

Reactivity cluster_nucleophiles Nucleophiles cluster_products Products AcylChloride 4-Methyl-2-phenyl-1,3-thiazole- 5-carbonyl chloride Alcohol Alcohol (R'-OH) AcylChloride->Alcohol + Amine Amine (R'₂NH) AcylChloride->Amine + Carboxylate Carboxylate (R'-COO⁻) AcylChloride->Carboxylate + Ester Ester Alcohol->Ester Amide Amide Amine->Amide Anhydride Anhydride Carboxylate->Anhydride

Caption: Synthetic utility in nucleophilic acyl substitution reactions.

Spectroscopic Profile

  • ¹H NMR: Expected signals would include a singlet for the methyl protons (around δ 2.5-2.8 ppm) and multiplets for the aromatic protons of the phenyl group (around δ 7.4-8.0 ppm).

  • ¹³C NMR: Key signals would include the carbonyl carbon (highly deshielded, >160 ppm), carbons of the thiazole ring, and carbons of the phenyl ring.

  • IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride functional group is expected in the range of 1770-1815 cm⁻¹. This is at a higher frequency than the corresponding carboxylic acid (approx. 1700-1725 cm⁻¹) due to the inductive effect of the chlorine atom.

Applications in Medicinal Chemistry

The 2-phenyl-4-methylthiazole core is a recognized pharmacophore present in various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11]

The direct precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is a known intermediate in the synthesis of Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[12] The conversion of this acid to its acyl chloride derivative provides a reactive handle to build more complex analogues or to couple the thiazole moiety to other pharmacophores, making it a compound of significant interest to drug discovery programs.

Safety and Handling

As an acyl chloride, this compound is expected to be highly reactive and moisture-sensitive.

  • Handling: Should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition by moisture.

  • Hazards: It will react exothermically with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. It is a lachrymator and is corrosive to skin and respiratory tissues.

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its straightforward preparation from the corresponding carboxylic acid, combined with the high reactivity of the acyl chloride functional group, makes it an essential tool for chemists. Its structural relationship to known pharmaceuticals underscores its importance in medicinal chemistry, providing a robust platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS 54001-18-2): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Thiazole Building Block

In the landscape of modern medicinal chemistry, the 1,3-thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics, from antimicrobials to anticancer agents.[3][4]

This guide focuses on a particularly valuable derivative: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS: 54001-18-2). This compound is not an end-product therapeutic but rather a highly reactive and versatile chemical intermediate.[5] Its significance lies in the combination of the stable, biologically relevant thiazole core with a reactive acyl chloride functional group. This configuration empowers researchers and drug development professionals to readily introduce the 4-methyl-2-phenylthiazole moiety into a wide array of molecular architectures, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Understanding its synthesis, reactivity, and handling is therefore critical for any research program leveraging this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

The precise characterization of a reagent is fundamental to its effective use. This compound is typically a white to off-white powder, though its high reactivity means it is often generated and used in situ without extensive characterization of the isolated solid.[6][7]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 54001-18-2 [5][6][8]
Molecular Formula C₁₁H₈ClNOS [6][8]
Molecular Weight 237.71 g/mol [6][8]
Appearance White to off-white powder [6]
Purity Typically >98% (when supplied commercially) [6]

| Solubility | Soluble in nonpolar organic solvents (e.g., DCM, Toluene, THF); reacts vigorously with water and protic solvents. |[9] |

Table 2: Expected Spectroscopic Data for Structural Confirmation

Technique Expected Features Rationale
FT-IR Strong C=O stretch at ~1750-1800 cm⁻¹ Characteristic high-frequency absorption for a reactive acyl chloride carbonyl group.
¹H NMR Singlet at ~2.7 ppm (3H); Multiplet at ~7.4-8.0 ppm (5H) Corresponds to the C4-methyl protons and the C2-phenyl protons, respectively.
¹³C NMR Signal at ~160-165 ppm Corresponds to the highly deshielded carbonyl carbon of the acyl chloride.

| Mass Spec (MS) | M⁺ peak at m/z 237/239 | Isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl). |

Synthesis and Purification: A Stepwise Approach

The preparation of this compound (1 ) is a classic transformation that begins with more stable precursors. The most direct and common route involves the chlorination of its corresponding carboxylic acid (2 ).

Retrosynthetic Analysis

A logical retrosynthetic pathway illustrates the disconnection of the target molecule to readily available starting materials. The acyl chloride is derived from the carboxylic acid, which in turn is synthesized from its ethyl ester.

G acyl_chloride This compound (1) carboxylic_acid 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (2) acyl_chloride->carboxylic_acid SOCl₂ or (COCl)₂ ester Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (3) carboxylic_acid->ester Hydrolysis (e.g., NaOH)

Diagram 1: Retrosynthetic pathway for the target acyl chloride.

Protocol 1: Synthesis of Precursor: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid (2)

This step involves the saponification (hydrolysis) of the commercially available ethyl ester.

Methodology:

  • Dissolution: To a solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 eq.) in methanol, slowly add a 2N aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq.) at room temperature.[10]

  • Reaction: Stir the mixture vigorously for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Solvent Removal: Once complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 5-6 by the dropwise addition of 1N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate.[10]

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum to yield the final product (2 ).

Protocol 2: Synthesis of this compound (1)

This protocol converts the stable carboxylic acid into the highly reactive acyl chloride using thionyl chloride (SOCl₂).

The conversion of a carboxylic acid to an acyl chloride with SOCl₂ is a robust nucleophilic acyl substitution reaction. The key is converting the hydroxyl group, a poor leaving group, into a chlorosulfite group, which is an excellent leaving group. The subsequent attack by a chloride ion and collapse of the tetrahedral intermediate liberates the acyl chloride product along with gaseous byproducts (SO₂ and HCl), driving the reaction to completion.[11][12][13]

G cluster_0 Mechanism of Acyl Chloride Formation start R-COOH + SOCl₂ intermediate1 Chlorosulfite Intermediate (R-CO-O-SOCl) start->intermediate1 Nucleophilic attack by carbonyl oxygen intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Attack by Cl⁻ product R-COCl + SO₂ + HCl intermediate2->product Collapse & loss of leaving group

Diagram 2: Simplified mechanism of carboxylic acid chlorination.

CAUTION: This reaction must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves HCl gas.[14][15]

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler containing NaOH solution to neutralize HCl gas). Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

  • Reagent Addition: Suspend the 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (2 ) (1 eq.) in an excess of thionyl chloride (SOCl₂) (5-10 eq.).[7] A high-boiling inert solvent like toluene can be used, but using SOCl₂ as both reagent and solvent is common.[16]

  • Reaction: Heat the mixture to reflux (approx. 76 °C for neat SOCl₂) and maintain for 2-4 hours. The solid carboxylic acid should fully dissolve as it is converted to the acyl chloride.

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This is a critical step; co-evaporation with an inert solvent like dry toluene can help remove the final traces.

  • Product: The resulting residue is the crude this compound (1 ). Due to its reactivity, it is often used immediately in the next synthetic step without further purification.[7] If purification is necessary, vacuum distillation or recrystallization from a non-protic solvent may be attempted, but this is challenging.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems entirely from the high electrophilicity of the acyl chloride's carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[9]

G cluster_products Derivative Products center_node This compound amide Amides center_node->amide + R₂NH (Amine) ester Esters center_node->ester + R'OH (Alcohol) acid Carboxylic Acid (Hydrolysis) center_node->acid + H₂O (Water)

Diagram 3: Key synthetic transformations of the title compound.

  • Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, producing a diverse range of amides. This is the most common application in drug discovery, as the amide bond is a stable and prevalent linker in biologically active molecules.

  • Ester Formation: Reaction with alcohols yields the corresponding esters. This allows for modulation of properties like solubility and cell permeability.

  • Hydrolysis: The compound is highly sensitive to moisture, rapidly hydrolyzing back to the parent carboxylic acid upon contact with water.[9][14] This necessitates careful handling under anhydrous conditions.

The ability to easily generate these derivatives makes this compound a powerful tool for probing the SAR of a lead compound. By systematically varying the amine or alcohol used in the reaction, chemists can explore how changes in the appended group affect biological activity, selectivity, and pharmacokinetic properties.[4]

Safety, Handling, and Storage

Proper handling of acyl chlorides is non-negotiable and critical for laboratory safety. Their hazards stem from their high reactivity and corrosivity.[9][15]

Table 3: Safety and Handling Summary

Aspect Protocol Rationale
Hazards Corrosive, toxic, lachrymator (causes tearing), reacts violently with water.[14][17] Inhalation or skin contact can cause severe burns. Reaction with moisture releases corrosive HCl gas.[9][15]
Handling Always handle inside a certified chemical fume hood. Use an inert atmosphere (N₂ or Ar) for transfers and reactions. To prevent inhalation of vapors and to protect the compound from atmospheric moisture.[18]
PPE Chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat are mandatory. To prevent skin and eye contact.[15][17]
Storage Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials (water, alcohols, bases).[15][18] To maintain chemical integrity and prevent hazardous reactions.

| Spills | Absorb small spills with an inert, dry material (e.g., sand or vermiculite). Neutralize slowly with a base like sodium bicarbonate. Do NOT use water. | To contain the spill and neutralize the acidic and reactive nature of the compound before disposal. |

Conclusion

This compound is a quintessential example of a strategic molecular building block. While its own properties are primarily defined by its high reactivity, this very reactivity is what makes it invaluable to the medicinal chemist. It provides a direct and efficient gateway to a vast chemical space of thiazole-containing amides and esters, enabling the systematic optimization of drug candidates. Mastery of its synthesis and an unwavering commitment to safe handling protocols allow research and development teams to fully leverage the therapeutic potential of the thiazole scaffold.

References

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-tested synthesis protocol with mechanistic insights. Furthermore, it explores the compound's reactivity profile, particularly its utility in forming amide and ester linkages, which is critical in drug discovery. This guide serves as an essential resource for researchers, chemists, and drug development professionals, offering authoritative grounding in the synthesis and application of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound that serves as a valuable intermediate in various synthetic applications, particularly in the creation of pharmaceutical agents.[1] Its structure, featuring a reactive acyl chloride on a substituted thiazole core, makes it an important building block.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 54001-18-2[1][2]
Molecular Formula C₁₁H₈ClNOS[2]
Molecular Weight 237.71 g/mol [2]
Appearance Solid (form may vary)
Canonical SMILES CC1=C(C(=O)Cl)SC(=N1)C2=CC=CC=C2N/A
InChI Key Information not readily availableN/A

Synthesis Protocol and Mechanistic Rationale

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[3][4][5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Precursor Synthesis: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

The precursor acid is typically synthesized via hydrolysis of its corresponding ethyl ester.[6] This foundational step is crucial for ensuring a high-purity starting material for the final chlorination.

Chlorination Protocol: From Carboxylic Acid to Acyl Chloride

Objective: To convert 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid into its acyl chloride derivative with high yield and purity.

Materials:

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (excess, typically 5-10 equivalents)

  • Toluene or Dichloromethane (DCM) (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), suspend the 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

    • Causality: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent than thionyl chloride itself. This accelerates the reaction.

  • Reagent Addition: Slowly add thionyl chloride to the suspension at room temperature. The addition is often exothermic, and cooling may be necessary for large-scale reactions.

  • Reaction Progression: Heat the mixture to reflux (typically around 80-95°C) and maintain for 2-4 hours.[3][5] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • Trustworthiness: It is critical to ensure all excess thionyl chloride is removed, as its presence can interfere with subsequent reactions. Co-evaporation with additional anhydrous toluene can aid in its complete removal. The resulting crude product is often used directly in the next step without further purification.[5]

Synthesis Workflow Diagram:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate B Hydrolysis (e.g., NaOH, MeOH/H₂O) A->B C 4-Methyl-2-phenyl- 1,3-thiazole-5-carboxylic acid B->C D Carboxylic Acid (from Step 1) E Chlorination (SOCl₂, cat. DMF, Toluene, Reflux) D->E F 4-Methyl-2-phenyl- 1,3-thiazole-5-carbonyl chloride E->F

Caption: Synthesis workflow for the target compound.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity allows for the facile construction of amides, esters, and other carbonyl derivatives, which are prevalent motifs in biologically active molecules.[7]

Amide Bond Formation

Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, TEA) yields the corresponding amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.

Ester Formation

Reaction with alcohols, often in the presence of a base like triethylamine or pyridine, leads to the formation of esters. This transformation is useful for creating prodrugs or modifying the pharmacokinetic properties of a lead compound.

Reactivity Profile Diagram:

G cluster_nuc Nucleophiles cluster_prod Products A This compound N1 Primary/Secondary Amine (R₂NH) A->N1 + Base (e.g., TEA) N2 Alcohol (R'OH) A->N2 + Base (e.g., TEA) N3 Thiol (R'SH) A->N3 + Base (e.g., TEA) P1 Amide Derivative N1->P1 Nucleophilic Acyl Substitution P2 Ester Derivative N2->P2 Nucleophilic Acyl Substitution P3 Thioester Derivative N3->P3 Nucleophilic Acyl Substitution

Caption: Reactivity with common nucleophiles.

Applications in Medicinal Chemistry

The 2-phenyl-4-methyl-thiazole scaffold is a privileged structure in drug discovery. Derivatives synthesized from the title acyl chloride have been investigated for a range of therapeutic applications. For instance, various thiazole derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[4][7][8] The ability to easily generate libraries of amide or ester derivatives from this intermediate makes it highly valuable in structure-activity relationship (SAR) studies.[4]

Safety, Handling, and Storage

As an acyl chloride, this compound is expected to be corrosive and moisture-sensitive. It will react with water (hydrolysis) to form the corresponding carboxylic acid and hydrochloric acid. Therefore, stringent safety protocols must be followed.

  • Handling: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). The compound should be kept in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and amines.[10]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[9] If swallowed, rinse mouth with water and seek immediate medical attention.[9]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its value is rooted in the electrophilic nature of the acyl chloride group, which provides a reliable handle for molecular elaboration. The protocols and insights presented in this guide underscore its importance and provide researchers with the foundational knowledge required for its effective synthesis and application in drug discovery and development programs.

References

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride from its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole Acyl Chlorides in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the thiazole nucleus is a privileged structure, prized for its metabolic stability and diverse biological activities. The compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a highly valuable synthetic intermediate, serving as a reactive building block for the construction of more complex molecules, particularly amides and esters, which are prevalent in pharmacologically active compounds.[1][2] Its precursor, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is a stable, readily available starting material.[3][4]

This guide provides a comprehensive, field-proven methodology for the efficient conversion of the carboxylic acid to its highly reactive acyl chloride derivative. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the critical safety considerations and characterization techniques essential for success in a research and development setting.

Pillar 1: The Chemical Rationale—Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy in organic synthesis. The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, rendering the carbonyl carbon insufficiently electrophilic for reactions with weak nucleophiles like amines or alcohols. By replacing the -OH group with a chlorine atom, we create an acyl chloride.[5][6][7] The chloride ion is an excellent leaving group, and the electron-withdrawing nature of the chlorine atom significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride a highly reactive intermediate for nucleophilic acyl substitution reactions.[8][9]

Reagent Selection: A Deliberate Choice for Purity and Efficiency

Several reagents can effect this transformation, including phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂).[5][9][10] However, for this specific synthesis, thionyl chloride (SOCl₂) is the reagent of choice for several compelling reasons:

  • Gaseous Byproducts: The reaction between thionyl chloride and a carboxylic acid produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[7][8][11] Both are gases at ambient temperature and can be easily removed from the reaction mixture, simplifying the purification process significantly. This is a distinct advantage over reagents like PCl₅, which produces the liquid byproduct phosphorus oxychloride (POCl₃), requiring separation via distillation.[5][7]

  • High Reactivity and Yield: Thionyl chloride is a powerful chlorinating agent that typically provides high yields for this transformation.

  • Procedural Simplicity: The reaction can often be performed using an excess of thionyl chloride as both the reagent and the solvent, streamlining the experimental setup. A similar procedure has been successfully employed for the synthesis of other thiazole-based acyl chlorides.[12]

The Underlying Mechanism: A Stepwise Activation and Substitution

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction.[8][9][11][13]

  • Activation: The carboxylic acid first acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This initial attack leads to the formation of a reactive acyl chlorosulfite intermediate and the expulsion of a chloride ion.

  • Nucleophilic Attack: The liberated chloride ion then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon of the intermediate.

  • Product Formation: A tetrahedral intermediate is formed, which subsequently collapses. This collapse results in the formation of the final acyl chloride product and the release of the stable gaseous byproducts, SO₂ and HCl.[8][14]

Thionyl Chloride Mechanism RCOOH 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Intermediate1 Acyl Chlorosulfite Intermediate RCOOH->Intermediate1 1. Nucleophilic Attack on SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Cl_ion Cl⁻ Intermediate1->Cl_ion expels Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral 2. Nucleophilic Attack by Cl⁻ Cl_ion->Tetrahedral Product Acyl Chloride Product Tetrahedral->Product 3. Collapse & Elimination Byproducts SO₂ + HCl (gases) Tetrahedral->Byproducts

Caption: Reaction mechanism for acyl chloride formation.

Pillar 2: A Validated Experimental Protocol

This protocol is designed for robustness and reproducibility. Every step is critical for achieving a high yield of the desired product in sufficient purity for subsequent reactions.

A. Materials and Reagents
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid33763-20-1C₁₁H₉NO₂S219.26
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97
Anhydrous Toluene (or other suitable inert solvent)108-88-3C₇H₈92.14
  • Equipment: Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite), magnetic stirrer and stir bar, heating mantle, and a rotary evaporator. All glassware must be oven-dried immediately before use to eliminate any moisture.

B. Critical Safety Precautions

Thionyl chloride is highly toxic, corrosive, and reacts violently with water. [15][16] Inhalation can cause severe respiratory tract irritation, and contact with skin or eyes results in severe burns.[17][18]

  • Engineering Controls: This procedure must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[15][17]

  • Quenching: Never add water directly to thionyl chloride.[15][16] Any residual reagent should be quenched cautiously by slowly adding it to a large volume of an appropriate alcohol (e.g., isopropanol) or a basic solution under controlled conditions.

C. Step-by-Step Synthesis Procedure

Experimental_Workflow start Start: Assemble Dry Glassware charge_reagents 1. Charge Flask with Carboxylic Acid and Solvent (optional) start->charge_reagents add_socl2 2. Add Thionyl Chloride (SOCl₂) Slowly charge_reagents->add_socl2 reflux 3. Heat to Reflux (e.g., 2-4 hours) Monitor Gas Evolution add_socl2->reflux cool 4. Cool Reaction to Room Temperature reflux->cool evaporate 5. Remove Excess SOCl₂ & Solvent (Rotary Evaporator) cool->evaporate product Crude this compound evaporate->product end Proceed to Next Step or Characterize product->end

Caption: Step-by-step experimental workflow diagram.

  • Preparation: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Charging the Flask: To the flask, add 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq). If desired, an anhydrous solvent like toluene can be added, although using an excess of thionyl chloride as the solvent is common and effective.[12]

  • Reagent Addition: Under stirring, slowly add thionyl chloride (typically 2-5 eq., or used as the solvent). The addition may be exothermic, so it should be done carefully.

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C). Maintain the reflux for 2-4 hours. The reaction is often considered complete when the evolution of HCl and SO₂ gases ceases.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Carefully remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., containing NaOH solution) to neutralize the corrosive vapors before they enter the vacuum pump.

  • Product: The resulting residue is the crude this compound.[19] Due to its high reactivity and moisture sensitivity, this product is often a dark oil or low-melting solid and is typically used immediately in the subsequent synthetic step without further purification.[12]

Pillar 3: Product Characterization and Validation

If characterization is required, it must be done promptly on an anhydrous sample.

  • Infrared (IR) Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretch at a higher frequency, typically in the range of 1780-1815 cm⁻¹ , which is characteristic of an acyl chloride.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most significant change will be the disappearance of the acidic proton singlet from the carboxylic acid, which typically appears far downfield (>10 ppm). The aromatic and methyl protons on the thiazole ring will remain, though their chemical shifts may be slightly altered.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (237.71 g/mol ).[19]

Conclusion

The synthesis of this compound from its carboxylic acid is a straightforward yet critical transformation that unlocks a gateway to a wide range of complex molecular architectures. By employing thionyl chloride under anhydrous conditions, researchers can reliably produce this reactive intermediate in high yield. Adherence to the stringent safety protocols outlined is not merely a recommendation but a requirement for the safe and successful execution of this procedure. The resulting acyl chloride is a powerful tool in the arsenal of medicinal chemists, facilitating the development of novel therapeutic candidates.

References

A Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a key heterocyclic intermediate in pharmaceutical research and drug development. We will explore its chemical identity, synthesis, reactivity profile, and its role as a versatile building block for the creation of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Compound Identification and Chemical Properties

IUPAC Name: this compound

Synonyms:

  • 4-Methyl-2-phenylthiazole-5-carbonyl chloride

  • 2-Phenyl-4-methylthiazole-5-carbonyl chloride

Key Chemical Information:

PropertyValueSource(s)
CAS Number 54001-18-2[1]
Molecular Formula C₁₁H₈ClNOS[2]
Molecular Weight 237.71 g/mol [2]
Appearance Solid (form may vary)N/A
Melting Point 122 °C[3]
Boiling Point 371.8 °C at 760 mmHg[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the thiazole ring, followed by the conversion of a carboxylic acid functionality to the reactive acyl chloride.

Synthesis of the Precursor: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

The carboxylic acid precursor is typically synthesized via hydrolysis of its corresponding ethyl ester. This foundational step is critical for ensuring a high-purity starting material for the subsequent chlorination.

Experimental Protocol: Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate [4]

  • Dissolution: To a solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol, slowly add a 2N aqueous solution of sodium hydroxide at room temperature.

  • Reaction: Stir the reaction mixture vigorously for 4 hours at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Adjust the pH of the remaining aqueous solution to 5-6 with a 1N hydrochloric acid solution. This will precipitate the carboxylic acid as a white solid.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

Conversion to this compound

The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure[5])

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1 equivalent) in an excess of thionyl chloride (e.g., 10 mL per 1.5 g of carboxylic acid).

  • Reflux: Heat the mixture to reflux and maintain for 2 hours. The solid carboxylic acid will gradually dissolve as it is converted to the soluble acyl chloride.

  • Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.

  • Product Isolation: The resulting crude this compound can be used directly in the next step without further purification.

Causality: The use of excess thionyl chloride serves as both the reagent and the solvent, driving the reaction to completion. The workup under reduced pressure is crucial to remove any remaining thionyl chloride, which could interfere with subsequent nucleophilic substitution reactions.

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate due to the high reactivity of the acyl chloride group. This allows for facile reaction with a variety of nucleophiles to form stable amide and ester linkages, which are prevalent in biologically active molecules. The thiazole core itself is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects.[6][7][8]

Synthesis of Bioactive Amide Derivatives

A primary application of this acyl chloride is in the synthesis of N-substituted thiazole-5-carboxamides. By reacting it with various amines, a library of compounds can be generated for biological screening.

Workflow for the Synthesis of Bioactive Thiazole Carboxamides:

G cluster_0 Synthesis of Precursor cluster_1 Acyl Chloride Formation cluster_2 Derivatization and Screening A Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate B 4-Methyl-2-phenyl-1,3-thiazole- 5-carboxylic acid A->B NaOH, MeOH/H₂O C 4-Methyl-2-phenyl-1,3-thiazole- 5-carbonyl chloride B->C SOCl₂, Reflux E N-Aryl-4-methyl-2-phenyl- 1,3-thiazole-5-carboxamides C->E D Amine Library (e.g., substituted anilines) D->E Base (e.g., Pyridine) F Biological Screening (e.g., Antimicrobial, Anticancer Assays) E->F Structure-Activity Relationship (SAR) Studies

Caption: Workflow for synthesizing and screening thiazole carboxamides.

Experimental Protocol: Synthesis of N-(substituted-phenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve a substituted aniline (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1N HCl to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired amide.

Application in Antimicrobial Drug Discovery

Derivatives of the 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide scaffold have shown promising antimicrobial activity. The systematic variation of the substituents on the N-phenyl ring allows for the exploration of structure-activity relationships (SAR).

Example SAR Data for Antimicrobial Thiazole Carboxamides:

CompoundN-Aryl SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a Phenyl64128
1b 4-Chlorophenyl3264
1c 4-Nitrophenyl1632
1d 4-Methoxyphenyl6464
1e 2,4-Dichlorophenyl1632

Note: This data is representative and compiled for illustrative purposes based on trends observed in the literature for similar thiazole carboxamides.[3][9][10]

The data suggests that electron-withdrawing groups on the N-phenyl ring, such as chloro and nitro substituents, tend to enhance antimicrobial activity. This insight is crucial for guiding the design of more potent analogues.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from readily available precursors and the reactivity of its acyl chloride functionality make it an ideal starting point for the creation of diverse compound libraries. The established biological significance of the thiazole nucleus, particularly in the development of antimicrobial and anticancer agents, ensures that this compound will remain a molecule of high interest for researchers and drug development professionals. The methodologies and insights provided in this guide are intended to empower scientists to effectively utilize this important chemical entity in their research endeavors.

References

A Technical Guide to the Solubility and Stability of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride (CAS No. 54001-18-2) is a heterocyclic acyl chloride of significant interest as a building block in medicinal chemistry and materials science.[1][2] The presence of a highly reactive carbonyl chloride group appended to a stable thiazole aromatic system presents unique challenges and opportunities in synthetic applications.[3] This technical guide provides an in-depth analysis of the compound's solubility and stability characteristics. We synthesize data from the established chemistry of acyl chlorides and thiazoles to offer predictive insights and robust experimental protocols for its handling, use, and storage. This document is intended for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this reagent's physicochemical properties to ensure successful and reproducible synthetic outcomes.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule featuring a stable, aromatic 1,3-thiazole ring and a highly electrophilic acyl chloride moiety.[4] The thiazole core is a common scaffold in numerous pharmaceuticals, valued for its diverse biological activities and metabolic stability.[3] The acyl chloride group, conversely, is one of the most reactive acylating agents in organic synthesis, enabling efficient formation of esters, amides, and other carbonyl derivatives.[5][6]

The juxtaposition of these two groups makes the title compound a valuable intermediate for introducing the 4-methyl-2-phenylthiazole motif into larger molecules. However, its utility is critically dependent on understanding its inherent reactivity. The primary challenge in handling this compound is its extreme sensitivity to nucleophiles, particularly water.[6][7]

Core Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for planning reactions, purification, and storage.

PropertyValue / DescriptionSource(s)
CAS Number 54001-18-2[1]
Molecular Formula C₁₁H₈ClNOS[4]
Molecular Weight 237.71 g/mol [4]
Appearance Typically a solid at room temperature (inferred from related structures).N/A
Reactivity Highly reactive, corrosive. Reacts violently with water, alcohols, and amines.[6][7][8][6][7][8]
Safe Handling and Storage

Due to the reactive nature of the acyl chloride group, stringent handling and storage protocols are not merely recommended; they are essential for maintaining the compound's integrity and ensuring laboratory safety.

  • Anhydrous Conditions: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). This is critical to prevent hydrolysis from atmospheric moisture, which is a rapid and irreversible reaction.[6][7]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any potentially released hydrogen chloride (HCl) gas, a corrosive byproduct of hydrolysis.[6][7]

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area. It must be kept away from incompatible materials such as water, alcohols, amines, and strong bases.[7][9][10]

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is dictated by its molecular structure: a largely nonpolar aromatic framework combined with a highly polar and reactive acyl chloride group.

Predicted Solubility

Based on first principles, the compound is expected to be readily soluble in a range of common anhydrous aprotic organic solvents. It is predicted to be insoluble, and rapidly reactive, in protic solvents.

Solvent ClassExample SolventsPredicted BehaviorRationale
Aprotic, Nonpolar Toluene, HexanesModerate to LowSolvation driven by van der Waals forces with the phenyl and thiazole rings.
Aprotic, Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), ChloroformHighThe polar nature of these solvents effectively solvates the acyl chloride group without reacting, while also accommodating the aromatic portions of the molecule.
Protic, Polar Water, Methanol, EthanolReactive / Insoluble The acyl chloride group will react rapidly via nucleophilic acyl substitution to form the corresponding carboxylic acid or ester.[5][11] This is not a true dissolution but a chemical transformation.
Protic, Basic Amines (e.g., Triethylamine)Reactive / Insoluble Reacts vigorously to form the corresponding amide.[5][12]
Experimental Protocol for Kinetic Solubility Determination

Determining the solubility of a moisture-sensitive compound requires a carefully designed protocol that rigorously excludes water. A kinetic solubility assay using nephelometry (light scattering) is a high-throughput and effective method.[13][14]

Objective: To determine the kinetic solubility of the title compound in a specified anhydrous aprotic solvent (e.g., Acetonitrile).

Principle: A concentrated stock solution of the compound in DMSO is serially diluted with the test solvent. The point at which the compound precipitates is detected by an increase in turbidity, measured by a nephelometer or plate reader.

Methodology:

  • Preparation of Stock Solution:

    • Under an inert atmosphere, accurately weigh approximately 10 mg of this compound.

    • Dissolve the compound in anhydrous DMSO to create a concentrated stock solution (e.g., 50 mM). Causality Note: DMSO is used for its high solubilizing power, but the stock must be used immediately as even trace water in DMSO can initiate degradation over time.

  • Assay Plate Preparation:

    • To a 96-well microtiter plate, add the anhydrous test solvent (e.g., Acetonitrile) to a series of wells.

    • Add increasing volumes of the DMSO stock solution to the wells to create a concentration gradient. Ensure the final DMSO concentration is low (<2%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Seal the plate and agitate for 1-2 hours at a controlled temperature (e.g., 25 °C).

    • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).

  • Data Analysis:

    • Plot turbidity against compound concentration.

    • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the solvent-only control.

Self-Validation: The experiment should include a positive control (a compound of known low solubility in the test solvent) and a negative control (a highly soluble compound) to validate the assay's performance.

G Diagram 1: Kinetic Solubility Workflow cluster_prep Preparation (Inert Atmosphere) cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Concentrated Stock in Anhydrous DMSO dilute Create Concentration Gradient stock->dilute plate Prepare Assay Plate with Anhydrous Solvent plate->dilute incubate Incubate & Agitate (1-2h, 25°C) dilute->incubate measure Measure Turbidity (Nephelometry) incubate->measure plot Plot Turbidity vs. Concentration measure->plot result Determine Solubility Limit plot->result

Caption: Workflow for determining kinetic solubility of a moisture-sensitive compound.

Stability Profile: Mechanisms and Assessment

The stability of this compound is almost entirely governed by the reactivity of the acyl chloride functional group. The thiazole ring is generally stable but its integrity under certain pH conditions warrants consideration.[15]

Primary Degradation Pathway: Hydrolysis

The most significant stability liability is hydrolysis. Acyl chlorides react readily with water in an uncatalyzed nucleophilic addition-elimination reaction to yield the corresponding carboxylic acid and hydrogen chloride.[5][11][16]

Mechanism:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[16] This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion (Cl⁻), which is an excellent leaving group.[5][16]

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule (or the eliminated chloride ion) to yield the final carboxylic acid product, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, and HCl.[16]

This reaction is typically rapid and exothermic. The generation of corrosive HCl gas is a significant safety consideration.[6]

Caption: Nucleophilic addition-elimination mechanism for acyl chloride hydrolysis.

Influence of pH on the Thiazole Ring

While the thiazole ring itself is aromatic and generally stable, studies on related 2-substituted 1,3-thiazolidine-4-carboxylic acids have shown that the ring can undergo degradation under certain pH conditions, particularly in weakly acidic environments (pH 4-6).[15] Although the aromatic thiazole in the title compound is expected to be more stable than a thiazolidine, this potential liability should be considered in aqueous workups or formulations where pH is not controlled.

Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is essential to quantify the rate of hydrolysis and identify the primary degradant.

Objective: To assess the hydrolytic stability of the title compound in an organic solvent upon exposure to a controlled amount of water.

Principle: The compound is dissolved in a water-miscible aprotic solvent (e.g., Acetonitrile). A known quantity of water is added, and the mixture is monitored over time by HPLC. The rate of disappearance of the parent compound and the rate of appearance of the carboxylic acid degradant are quantified.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the title compound in anhydrous acetonitrile (e.g., 1 mg/mL).

    • Prepare a separate stock solution of the expected degradant, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, for peak identification and quantification.[17][18]

  • Forced Degradation Sample:

    • In a vial, place a known volume of the title compound's stock solution.

    • Add a specific volume of water or a water/acetonitrile mixture to initiate hydrolysis (e.g., to achieve a final composition of 90:10 MeCN:H₂O).

    • Start a timer immediately after the addition of water.

  • Time-Point Analysis:

    • At designated time points (e.g., t=0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the aliquot in a larger volume of anhydrous acetonitrile to stop the reaction by dilution.

    • Analyze the quenched sample by HPLC with UV detection.

  • HPLC Analysis and Quantification:

    • Use a suitable reversed-phase HPLC method that resolves the parent acyl chloride from the more polar carboxylic acid product.

    • Calculate the percentage of the parent compound remaining at each time point relative to t=0.

    • Quantify the appearance of the carboxylic acid degradant.

Self-Validation: A robust study will demonstrate mass balance. The decrease in the molar concentration of the starting material should be stoichiometrically matched by the increase in the molar concentration of the carboxylic acid product, confirming that hydrolysis is the sole or primary degradation pathway.

Conclusion and Recommendations

This compound is a highly reactive synthetic intermediate whose utility is directly linked to an appreciation of its chemical instability.

  • Primary Liability: The compound's stability is overwhelmingly dominated by the hydrolytic sensitivity of the acyl chloride group. Reaction with water is rapid and leads to the formation of the corresponding carboxylic acid.

  • Solubility: It exhibits good solubility in common anhydrous aprotic polar organic solvents like DCM, THF, and acetonitrile, which should be the solvents of choice for reactions. It is reactive and should be considered insoluble in protic solvents like water and alcohols.

  • Handling Imperative: All handling, storage, and reactions must be conducted under strictly anhydrous conditions with an inert atmosphere to preserve the compound's integrity and prevent uncontrolled reactivity.

For professionals in drug development and process chemistry, quantifying the rate of hydrolysis under specific conditions using forced degradation studies is paramount for developing robust and scalable synthetic procedures. By adhering to the principles and protocols outlined in this guide, researchers can effectively utilize this valuable building block while ensuring safety, reproducibility, and high synthetic yields.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Diligence

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule such as 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a reactive intermediate with significant potential in organic synthesis, a thorough spectroscopic analysis is not merely a procedural step but a fundamental necessity. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific acyl chloride, we will leverage established spectroscopic principles and data from closely related analogs—namely the corresponding carboxylic acid and ethyl ester—to present a robust, predictive analysis. This approach underscores the power of spectroscopic interpretation as a predictive tool and a cornerstone of chemical research.

Molecular Structure and Context

This compound is a derivative of a substituted thiazole, a heterocyclic scaffold of considerable interest in medicinal chemistry. The molecule's reactivity is dominated by the electrophilic carbonyl chloride group, making it a valuable precursor for the synthesis of amides, esters, and other acyl derivatives. A precise understanding of its spectral features is crucial for reaction monitoring, purity assessment, and structural confirmation.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Workflow for NMR Analysis

Figure 2. NMR Workflow prep Sample Preparation (~5-10 mg in 0.6 mL CDCl3) acquire_h1 ¹H NMR Acquisition (400 MHz, 16 scans) prep->acquire_h1 acquire_c13 ¹³C NMR Acquisition (100 MHz, 1024 scans) prep->acquire_c13 process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Spectral Analysis (Integration, Peak Picking, Assignment) process->analyze

Caption: Standard workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR, which serves as a convenient internal reference.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
Phenyl (ortho)8.0 - 8.2Multiplet2HDeshielded due to proximity to the electron-withdrawing thiazole ring.
Phenyl (meta, para)7.4 - 7.6Multiplet3HTypical aromatic region for a monosubstituted benzene ring.
Methyl (-CH₃)~2.8Singlet3HThe methyl group is attached to an sp² carbon of the thiazole ring, leading to a downfield shift compared to an alkyl methyl group.
Predicted ¹³C NMR Spectral Data
CarbonPredicted δ (ppm)Rationale for Assignment
Carbonyl (-COCl)160 - 165The carbonyl carbon of an acid chloride is typically found in this region, slightly upfield from the corresponding carboxylic acid.
Thiazole C2170 - 175Attached to sulfur and nitrogen, and the phenyl group; highly deshielded.
Thiazole C4158 - 162sp² carbon of the thiazole ring, substituted with the methyl group.
Thiazole C5125 - 130sp² carbon attached to the carbonyl chloride group.
Phenyl C1 (ipso)130 - 134Quaternary carbon attached to the thiazole ring.
Phenyl C2, C6 (ortho)127 - 129Aromatic carbons ortho to the thiazole substituent.
Phenyl C3, C5 (meta)129 - 131Aromatic carbons meta to the thiazole substituent.
Phenyl C4 (para)131 - 133Aromatic carbon para to the thiazole substituent.
Methyl (-CH₃)18 - 22Typical region for a methyl group on an aromatic ring system.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The presence of the carbonyl chloride and the thiazole ring will give rise to characteristic absorption bands.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: As the compound is likely a solid, the KBr pellet method is appropriate. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale for Assignment
~3100WeakAromatic C-H stretchCharacteristic of sp² C-H bonds in the phenyl and thiazole rings.
~2950WeakAliphatic C-H stretchC-H stretching of the methyl group.
1770 - 1800 Strong C=O stretch (acid chloride) The high frequency of the carbonyl stretch is a hallmark of acid chlorides, due to the inductive effect of the chlorine atom.[1][2]
1500 - 1600MediumC=C and C=N stretchesAromatic ring and thiazole ring skeletal vibrations.
~1450MediumC-H bend (methyl)Asymmetric bending of the methyl group.
730 - 550MediumC-Cl stretchCharacteristic stretching vibration for a carbon-chlorine single bond.[1]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and offering insights into the molecular structure.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. It involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation.

  • Instrumentation: A high-resolution mass spectrometer (such as a Time-of-Flight or Orbitrap instrument) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition: The sample is introduced into the instrument (often via a direct insertion probe or after separation by Gas Chromatography), and the m/z values of the resulting ions are recorded.

Predicted Mass Spectrum

The molecular weight of C₁₁H₈ClNOS is 237.71 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of ³⁷Cl.

m/zPredicted IonRationale for Fragmentation
237/239[M]⁺Molecular ion. The 239 peak will be approximately one-third the intensity of the 237 peak due to the natural abundance of ³⁵Cl and ³⁷Cl.
202[M - Cl]⁺Loss of a chlorine radical.
174[M - Cl - CO]⁺Subsequent loss of carbon monoxide from the [M - Cl]⁺ ion.
103[C₆H₅CN]⁺Phenyl cyanide cation, a common fragment from phenyl-substituted nitrogen heterocycles.
77[C₆H₅]⁺Phenyl cation.

Proposed Fragmentation Pathway

Figure 3. Proposed MS Fragmentation M [M]⁺ m/z 237/239 M_Cl [M - Cl]⁺ m/z 202 M->M_Cl - Cl M_Cl_CO [M - Cl - CO]⁺ m/z 174 M_Cl->M_Cl_CO - CO PhCN [C₆H₅CN]⁺ m/z 103 M_Cl_CO->PhCN Ph [C₆H₅]⁺ m/z 77 PhCN->Ph - CN

Caption: A plausible electron ionization fragmentation pathway for the title compound.

Conclusion: A Framework for Characterization

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating foundational spectroscopic principles with data from analogous structures, we have constructed a comprehensive set of expected data and the experimental protocols necessary for its acquisition. This self-validating system of predictive analysis and experimental verification is central to modern chemical research, ensuring both the integrity of the data and the logical progression of scientific inquiry. Researchers and drug development professionals can use this guide as a blueprint for the characterization of this and other novel thiazole derivatives, ensuring a solid analytical foundation for their work.

References

Discovery and history of 2-phenylthiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 2-Phenylthiazole Derivatives

Abstract

The 2-phenylthiazole scaffold represents a privileged heterocyclic motif, a cornerstone in the landscape of medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as potent therapeutic agents across multiple disease areas.[1][2][3][4][5] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the journey of this scaffold from its foundational synthesis to its current status as a critical component in modern pharmaceuticals. We will explore the seminal Hantzsch thiazole synthesis, delve into the mechanistic pathways of its biological activity, and present key data and protocols that underscore its significance.

The Emergence of a Privileged Scaffold: A Historical Perspective

The history of 2-phenylthiazole is intrinsically linked to the broader history of thiazole chemistry. The thiazole ring itself is a fundamental component of various natural products, including Vitamin B1 (thiamine).[2] However, the synthetic accessibility of its derivatives, particularly through the advent of the Hantzsch thiazole synthesis , unlocked its vast potential for medicinal chemistry. This reaction, a classic multi-component condensation, provided a robust and versatile method for creating the thiazole core, allowing chemists to readily introduce a wide array of substituents and explore the resulting structure-activity relationships (SAR).[6][7]

The true ascent of the 2-phenylthiazole scaffold began as screening programs and rational drug design efforts consistently identified its derivatives as potent biological agents. The unique electronic properties and rigid, planar structure of the phenyl-thiazole combination allow it to effectively interact with a multitude of biological targets, earning it the designation of a "privileged scaffold." Its derivatives have been extensively investigated and developed as antifungal, anticancer, anti-inflammatory, and antibacterial agents, among other therapeutic applications.[1][8][9][10][11]

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for constructing the 2-phenylthiazole core is the Hantzsch thiazole synthesis. This reaction is valued for its reliability, operational simplicity, and the stability of the resulting aromatic products.[7]

Reaction Mechanism

The synthesis involves the condensation of an α-haloketone with a thioamide. The mechanism proceeds through several distinct steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a nucleophile, attacks the α-carbon of the haloketone in a classic SN2 reaction, displacing the halide.

  • Cyclization: An intramolecular nucleophilic attack follows, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring.[7]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Thiobenzamide Thiobenzamide (Thioamide) Intermediate1 S-Alkylation Intermediate Thiobenzamide->Intermediate1 1. Nucleophilic Attack (SN2) Bromoacetophenone 2-Bromoacetophenone (α-haloketone) Bromoacetophenone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2-Phenylthiazole (Aromatic Product) Intermediate2->Product 3. Dehydration Water H₂O Intermediate2->Water

Caption: The reaction mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard laboratory procedure for the synthesis of a foundational 2-phenylthiazole derivative via the Hantzsch reaction.[7][12]

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Diethyl ether

  • Ammonium hydroxide solution

  • Methanol (for recrystallization)

Step-by-Step Methodology:

  • Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask equipped with a reflux condenser.[12]

  • Heat the mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.[12]

  • Pour the crude product mixture into a beaker containing ammonium hydroxide solution to neutralize any remaining acid and precipitate the product.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from methanol to obtain 2-amino-4-phenylthiazole as a pure solid.[12]

Applications in Drug Discovery: A Privileged Scaffold in Action

The versatility of the Hantzsch synthesis allows for the creation of large libraries of 2-phenylthiazole derivatives, which have been instrumental in identifying lead compounds for numerous diseases.

Antifungal Agents

2-Phenylthiazole derivatives have emerged as a powerful class of antifungal agents, primarily through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 disrupts membrane integrity, ultimately leading to fungal cell death.[1] This mechanism is shared by clinically successful azole antifungals, and the inclusion of the phenylthiazole moiety has led to potent new candidates.[14] Notably, the FDA-approved antifungal drug isavuconazole contains a phenylthiazole structure.[14]

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol_Pathway 14-Demethyllanosterol CYP51->Ergosterol_Pathway Catalyzes Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor 2-Phenylthiazole Derivative Inhibitor->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway via CYP51.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives [1][14]

Compound ID Target Organism MIC (µg/mL)
SZ-C14 Candida albicans 1–16
B9 Candida albicans 0.5
B9 Candida tropicalis 1
B9 Cryptococcus neoformans 0.25
B9 Candida parapsilosis 0.5
B9 Candida glabrata 2

| B9 | Candida krusei | 4 |

Anticancer Agents

The 2-phenylthiazole core is present in a multitude of compounds evaluated for their cytotoxic effects against various human cancer cell lines.[8] These derivatives have shown promise against breast, colon, and lung cancers, among others.[8][15][16][17] The mechanism of action can vary widely, from kinase inhibition to apoptosis induction.[16][17] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can significantly modulate cytotoxic potency. For instance, the placement of methoxy or fluoro groups can enhance activity against specific cell lines.[8]

Table 2: In Vitro Cytotoxicity of Selected 2-Phenylthiazole Derivatives

Compound Cell Line Activity Reference
3-fluoro analog T47D, Caco-2, HT-29 IC₅₀ < 10 µg/mL [8]
Compound 5b HT29 (Colon) IC₅₀ = 2.01 µM [16]
Compound 27 HepG2 (Liver) IC₅₀ = 0.62 µM [16]

| Compound 4c (para-nitro) | SKNMC (Neuroblastoma) | Best in series |[17] |

Anti-inflammatory and Antibacterial Agents

Beyond oncology and mycology, 2-phenylthiazole derivatives exhibit significant potential as anti-inflammatory and antibacterial agents.

  • Anti-inflammatory Activity: Several derivatives have been shown to reduce inflammation in preclinical models.[9][10][18] Some compounds are believed to exert their effects through the specific inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, which is a validated target for anti-inflammatory drugs.[19]

  • Antibacterial Activity: With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Second-generation phenylthiazole analogues have been synthesized and tested against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), demonstrating superior pharmacokinetic profiles and potent in vitro activity.[11]

Conclusion and Future Outlook

The journey of the 2-phenylthiazole scaffold from a product of a classic organic reaction to a privileged structure in drug discovery is a testament to its chemical versatility and biological relevance. The foundational Hantzsch synthesis provided the initial tools for exploration, while decades of medicinal chemistry research have uncovered its vast therapeutic potential. The continued exploration of this scaffold, driven by innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, promises to yield next-generation therapeutics. Future research will likely focus on refining the pharmacokinetic properties of these derivatives, overcoming mechanisms of drug resistance, and expanding their application to new and challenging disease targets.

References

A Technical Guide to the Biological Potential of Substituted 1,3-Thiazole-5-Carbonyl Chlorides as Versatile Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds. This technical guide focuses on a specific, highly reactive subset of this class: substituted 1,3-thiazole-5-carbonyl chlorides. Rather than possessing inherent biological activity themselves, these compounds serve as powerful and versatile intermediates—synthetic hubs for the creation of vast libraries of derivatives, primarily carboxamides and esters. It is within these derivatives that a remarkable breadth of biological potential is unlocked. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, reactivity, and profound biological significance of molecules derived from this scaffold, with a particular focus on their anticancer and antimicrobial applications. We will dissect the causality behind experimental choices, provide validated protocols, and analyze structure-activity relationships to empower the rational design of next-generation therapeutic agents.

Introduction: The Thiazole Scaffold and the Strategic Importance of the 5-Carbonyl Chloride

The 1,3-thiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This arrangement confers unique physicochemical properties, including the ability to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] Its presence in drugs like the anticancer agent Dasatinib highlights its clinical relevance.[1]

The introduction of a carbonyl chloride group at the 5-position transforms the stable thiazole ring into a highly reactive and valuable synthetic intermediate. The carbonyl chloride is a potent electrophile, primed for nucleophilic attack by a wide range of compounds, most notably amines and alcohols. This reactivity is the cornerstone of its utility, allowing medicinal chemists to readily couple diverse molecular fragments to the thiazole core, generating extensive libraries of 1,3-thiazole-5-carboxamides and related derivatives. It is this synthetic accessibility that makes the scaffold a launchpad for exploring vast chemical space in the search for novel bioactive agents.

The Synthetic Hub: Exploiting the Reactivity of the Carbonyl Chloride

The primary value of 1,3-thiazole-5-carbonyl chloride lies in its function as an acylating agent. The carbon atom of the carbonyl group is highly electron-deficient due to the electron-withdrawing effects of both the adjacent chlorine atom and the oxygen atom. This makes it a prime target for nucleophiles.

The most common and productive reaction involves the acylation of primary or secondary amines to form stable and biologically relevant 1,3-thiazole-5-carboxamides . This reaction is typically performed under basic conditions to neutralize the HCl byproduct. The sheer diversity of commercially available amines allows for the creation of an almost limitless array of amide derivatives, each with unique steric and electronic properties.

Caption: General reaction scheme for derivatization.

Survey of Biological Activities: From Cancer to Microbes

The derivatives synthesized from 1,3-thiazole-5-carbonyl chlorides exhibit a wide spectrum of pharmacological activities.[4] The specific biological profile is heavily influenced by the nature of the substituents at the 2- and 4-positions of the thiazole ring, as well as the moiety introduced via the amide or ester linkage.

Anticancer Potential

Thiazole-containing compounds are well-documented anticancer agents, and derivatives from the 5-carbonyl chloride scaffold are no exception.[5][6][7] Their mechanisms of action are diverse and target key pathways involved in cancer progression.[1][5]

  • Kinase Inhibition: Many thiazole derivatives function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. Targets include EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).[7][8] For example, novel 1,3-thiazole derivatives have shown potent inhibitory activity against VEGFR-2, a key player in tumor angiogenesis.[8]

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5][6][9] This can be achieved by modulating the expression of key regulatory proteins like p53, Bax, and caspases, or by suppressing anti-apoptotic proteins like Bcl-2.[7]

  • Tubulin Polymerization Inhibition: Some thiazole compounds interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. By disrupting tubulin assembly, they can arrest the cell cycle, particularly during mitosis, leading to cell death.[5][6][9]

  • Pathway Modulation: Thiazole derivatives have been found to inhibit critical signaling pathways such as PI3K/Akt/mTOR, which are often hyperactivated in cancer.[5][6][9]

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cell lines, demonstrating the direct application of this scaffold.[10][11]

Caption: Major anticancer mechanisms of thiazole derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antibacterial and antifungal agents. The 1,3-thiazole scaffold is a promising starting point for the development of such drugs.[4][12]

  • Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][12][13] The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[14]

  • Antifungal Activity: Thiazole-based compounds have also demonstrated activity against fungal pathogens like Aspergillus niger and Candida albicans.[12][13][14] Molecular docking studies suggest that some derivatives may target enzymes like secretory aspartyl proteinase, which is crucial for fungal pathogenesis.[14]

The antimicrobial potential is highly dependent on the substitution pattern. For instance, studies have shown that converting a 1,3-thiazole into a benzannelated thiazole can positively influence antimicrobial activity.[12]

Table 1: Representative Biological Activities of Thiazole Derivatives

Compound ClassBiological Target/ActivityExample IC50 / MICReference
Thiazole Carboxamidesc-Met Kinase Inhibition (Anticancer)0.68 µM (HT-29 cells)[15]
Thiazole-Piperazine AmidesAcetylcholinesterase Inhibition0.011 µM[16][17]
2-Aminothiazole DerivativesLeukemia HL-60 Cytotoxicity1.3 µM[18]
Benzothiazole DerivativesAntibacterial (MRSA, E. coli)50-75 µg/mL (MIC)[12][13]
2-Pyrazolin-1-yl-ThiazolesAntifungal (C. albicans)200 µg/mL (MIC)[14][19]

Structure-Activity Relationship (SAR) Analysis

The rational design of potent drug candidates relies on a clear understanding of the structure-activity relationship (SAR)—how specific structural modifications affect biological activity. For derivatives of 1,3-thiazole-5-carbonyl chloride, SAR is determined by substituents at three key positions: R¹, R², and the R³ group introduced via the carbonyl chloride.

  • R¹ (Position 2): Substituents at this position can significantly impact activity. For example, in a series of anticancer thiazole-5-carboxamides, a 2-(2-chlorophenyl) group was found to be favorable.[10]

  • R² (Position 4): Electron-withdrawing groups like trifluoromethyl (-CF₃) are common at this position and can enhance potency.[10]

  • R³ (Amide/Ester Group): This is the most readily modified position and offers the greatest opportunity for optimization. In antimicrobial thiazoles, bulky substituents like large heterocycles can decrease activity, whereas specific phenyl substitutions on a benzothiazole core can enhance it significantly.[12][14] For cholinesterase inhibitors, N-methylation of an amide or amine linkage can drastically alter activity, sometimes increasing it and sometimes reducing it, highlighting the subtle nature of SAR.[16]

Experimental Protocols

To ensure the trustworthiness and practical applicability of this guide, we provide validated, step-by-step methodologies for the synthesis and preliminary biological evaluation of a representative compound.

Protocol: Synthesis of a 1,3-Thiazole-5-Carboxamide Derivative

This protocol describes the synthesis of a generic N-aryl-1,3-thiazole-5-carboxamide from its corresponding carbonyl chloride.

Objective: To synthesize an amide derivative via nucleophilic acyl substitution.

Materials:

  • Substituted 1,3-thiazole-5-carbonyl chloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

  • Standard workup and purification reagents (HCl, NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Reaction Setup: Dissolve the substituted 1,3-thiazole-5-carbonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: In a separate vial, dissolve the substituted aniline and triethylamine in a small amount of anhydrous DCM.

  • Reaction: Add the aniline/TEA solution dropwise to the stirred carbonyl chloride solution at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl chloride is consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to yield the pure 1,3-thiazole-5-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

Materials:

  • Synthesized thiazole derivative, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. This will create a range of concentrations (e.g., from 200 µg/mL down to 0.39 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound.

  • Controls: Include a positive control (broth + inoculum + control antibiotic), a negative control (broth only), and a growth control (broth + inoculum).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Caption: A typical drug discovery workflow.

Future Outlook and Conclusion

Substituted 1,3-thiazole-5-carbonyl chlorides represent a synthetically tractable and highly fruitful scaffold for modern drug discovery. The ease with which they can be converted into diverse libraries of carboxamides and other derivatives provides a robust platform for probing complex biological systems. The demonstrated potential of these derivatives as anticancer and antimicrobial agents underscores their continued importance.[7][12]

Future research will likely focus on several key areas:

  • Target Selectivity: Fine-tuning substituents to achieve higher selectivity for specific cancer-related kinases or microbial enzymes to reduce off-target effects.[15]

  • Overcoming Resistance: Designing novel derivatives that can circumvent known drug resistance mechanisms in both cancer and infectious diseases.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the clinical viability of lead compounds.

References

Unlocking Synthetic Versatility: A Guide to the Chemical Reactivity of Thiazole Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and metabolic stability make it a "privileged structure" in drug design.[3] When functionalized as an acyl chloride, the thiazole moiety becomes a powerful and highly reactive intermediate, enabling a vast array of synthetic transformations crucial for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, stability, and characteristic reactions of thiazole acyl chlorides. We will delve into the mechanistic underpinnings of their reactivity with nucleophiles and organometallic reagents, offer field-proven experimental protocols, and contextualize their application within modern drug discovery programs.

The Thiazole Nucleus: An Electronic Overview

The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[4] This arrangement creates a unique electronic landscape that dictates its reactivity. The ring is π-electron rich and aromatic, yet the electronegativity of the nitrogen atom and the participation of sulfur's lone pairs result in a non-uniform electron distribution.[5][6]

  • C2 Position: Significantly electron-deficient due to the inductive effects of both adjacent heteroatoms, making it susceptible to nucleophilic attack and deprotonation by strong bases.[5]

  • C4 Position: Relatively electron-neutral.

  • C5 Position: The most electron-rich carbon, making it the preferred site for electrophilic substitution.[5][7]

This inherent electronic bias is critical; the position of the acyl chloride group on the thiazole ring (C2, C4, or C5) directly influences its stability and reactivity profile.

Synthesis and Stability of Thiazole Acyl Chlorides

Thiazole acyl chlorides are typically not commercially available due to their high reactivity and moisture sensitivity.[8] They are almost always prepared in situ or used immediately after synthesis from the corresponding thiazole carboxylic acid.

General Synthesis Protocol

The conversion of a carboxylic acid to an acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice.

Protocol: Synthesis of Thiazole-4-carbonyl chloride

This protocol is adapted from established procedures for acyl chloride formation.[9]

Materials:

  • Thiazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)

  • Inert atmosphere (Nitrogen or Argon) apparatus

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, add thiazole-4-carboxylic acid to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add anhydrous DCM or toluene to the flask to create a slurry.

  • Reagent Addition:

    • Using SOCl₂: Slowly add thionyl chloride dropwise to the slurry at room temperature.

    • Using Oxalyl Chloride: Add catalytic DMF, followed by the slow, dropwise addition of oxalyl chloride. (Caution: Gas evolution - CO, CO₂, HCl).

  • Reaction: Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and stir for 1-3 hours. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the solid carboxylic acid.

  • Isolation: Once the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator. This step must be performed carefully to avoid loss of the product. The resulting crude thiazole-4-carbonyl chloride is typically an oil or low-melting solid and is used immediately in the next step without further purification.

Causality Behind Choices:

  • Inert Atmosphere: Thiazole acyl chlorides are highly reactive towards water (hydrolysis back to the carboxylic acid). An inert atmosphere is critical to prevent this.

  • Excess Reagent: Using a slight excess of thionyl or oxalyl chloride ensures the complete conversion of the carboxylic acid.

  • Catalytic DMF: When using oxalyl chloride, DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.

Stability and Handling

Acyl chlorides are inherently unstable functional groups.[8] Their stability can be slightly modulated by the electronic delocalization of the aromatic system they are attached to.[8] However, as a rule, they should be considered transient intermediates.

  • Moisture: Extremely sensitive. All glassware must be flame-dried, and all solvents must be anhydrous.

  • Storage: Not recommended. Prepare fresh and use immediately.

  • Thermal Stability: Generally stable at moderate temperatures but can decompose upon prolonged heating.

Core Reactivity: Nucleophilic Acyl Substitution

The primary mode of reactivity for thiazole acyl chlorides is nucleophilic acyl substitution.[10][11] The highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles. The chloride ion is an excellent leaving group, driving the reaction to completion.[10]

Workflow: General Nucleophilic Acyl Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Generate Thiazole Acyl Chloride (in situ) react Add Nucleophile (Amine, Alcohol, etc.) with Base (Pyridine, Et3N) in Anhydrous Solvent prep->react Use Immediately workup Aqueous Quench & Liquid-Liquid Extraction react->workup Reaction Complete purify Column Chromatography or Recrystallization workup->purify Isolate Crude final_product final_product purify->final_product Purified Product

Caption: General workflow for thiazole acylation reactions.

Amide Formation (Acylation of Amines)

The reaction with primary or secondary amines is one of the most robust and widely used transformations, forming stable thiazole amides.[12][13] These amides are prevalent in bioactive molecules.

Mechanism: Amide Formation

Caption: Mechanism of nucleophilic acyl substitution with an amine.

A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is required to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Ester Formation (Acylation of Alcohols)

Alcohols react similarly to amines to yield esters. These reactions are often slower and may require a catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to a stoichiometric base.

Friedel-Crafts Acylation

Thiazole acyl chlorides can act as acylating agents in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic systems, catalyzed by a Lewis acid like AlCl₃. This C-C bond-forming reaction is a powerful tool for building complex scaffolds.

Reactions with Organometallic Reagents

The reaction of thiazole acyl chlorides with organometallic reagents provides a direct route to ketones and tertiary alcohols, representing a key strategy for carbon-carbon bond formation. The choice of reagent is critical to controlling the outcome.[14]

Decision Logic: Organometallic Reagent Selection

G start Thiazole Acyl Chloride q1 Desired Product? start->q1 reagent_gilman Use Gilman Reagent (R₂CuLi) q1->reagent_gilman Ketone reagent_grignard Use Grignard Reagent (R-MgX, >2 eq.) q1->reagent_grignard Alcohol ketone Ketone (Th-CO-R) alcohol Tertiary Alcohol (Th-C(OH)R₂) reagent_gilman->ketone reagent_grignard->alcohol

References

Methodological & Application

Application Notes & Protocols: 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride as a Versatile Intermediate for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, including anticancer agents like Dasatinib and Ixabepilone.[1][2] Its unique electronic properties and ability to form key hydrogen bonds with biological targets make it an attractive starting point for drug discovery.[1][3] This document provides a comprehensive guide on the synthesis and application of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a highly reactive and versatile intermediate for the rapid generation of compound libraries aimed at discovering next-generation oncology drugs. We present detailed, field-tested protocols for the synthesis of the intermediate, its derivatization into potential anticancer compounds, and the subsequent in vitro biological evaluation.

The Strategic Importance of the Thiazole Scaffold in Oncology

The thiazole ring system is a cornerstone in the design of bioactive molecules. Its prevalence in FDA-approved drugs underscores its importance.[2] Thiazole derivatives have been shown to exert anticancer effects through a multitude of mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and the inhibition of critical signaling pathways such as PI3K/Akt/mTOR.[4][5] The compound this compound serves as an ideal electrophilic building block.[6] Its activated carbonyl group is primed for nucleophilic attack, enabling medicinal chemists to readily introduce a wide array of chemical diversity at the 5-position, a key vector for modulating pharmacological activity and physicochemical properties.

Synthesis of the Key Intermediate: this compound

The target acyl chloride is most reliably prepared in a two-step sequence from the corresponding ethyl ester via saponification followed by chlorination. This approach ensures high purity and yield of the reactive intermediate.

Diagram: Synthetic Workflow for the Intermediate

G cluster_0 Step 1: Saponification cluster_1 Step 2: Chlorination Ester Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Acid 4-Methyl-2-phenyl-1,3-thiazole- 5-carboxylic acid Ester->Acid 1. NaOH (aq), MeOH 2. HCl (aq) to pH 5-6 Acid_ref Carboxylic Acid (from Step 1) AcylChloride 4-Methyl-2-phenyl-1,3-thiazole- 5-carbonyl chloride Acid_ref->AcylChloride Thionyl Chloride (SOCl₂) Reflux

Caption: Two-step synthesis of the target acyl chloride intermediate.

Protocol 2.1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid

This protocol describes the base-mediated hydrolysis (saponification) of the commercially available ethyl ester precursor.

Rationale: Sodium hydroxide in a methanol/water system is a standard and effective method for cleaving the ester bond to yield the carboxylate salt. Subsequent acidification protonates the salt, causing the less soluble carboxylic acid to precipitate, facilitating its isolation.[3]

Materials:

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH), 2N aqueous solution

  • Hydrochloric Acid (HCl), 1N aqueous solution

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, rotary evaporator, filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.0 eq.) in methanol.

  • Hydrolysis: Slowly add 2N aqueous sodium hydroxide solution (2.0-3.0 eq.) to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: To the remaining aqueous solution, slowly add 1N hydrochloric acid with vigorous stirring until the pH of the mixture reaches 5-6. A white solid should precipitate.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the solid under vacuum to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride.

Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride gas) being volatile, which simplifies purification. The reaction is performed under reflux to ensure it goes to completion.[7]

Materials:

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (from Protocol 2.1)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with reflux condenser, heating mantle, gas trap (scrubber with NaOH solution)

Procedure:

  • Safety First: Conduct this procedure in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts with moisture to release toxic gases.

  • Reaction Setup: Place the 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq.) in a dry round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Carefully add an excess of thionyl chloride (approx. 10 mL per 1.5 g of acid) to the flask.[7]

  • Heating: Heat the mixture to reflux and maintain for 2-3 hours. The solid will gradually dissolve as it converts to the acyl chloride.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Final Product: The remaining oily or solid residue is the this compound.[6] It is highly moisture-sensitive and is typically used immediately in the next step without further purification.

Application: Synthesis of Thiazole Carboxamide Libraries

The primary application of the acyl chloride intermediate is its reaction with various nucleophiles to generate libraries of amide derivatives. Amides are a robust and common functional group in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.

Rationale: The reaction of an acyl chloride with an amine, often under Schotten-Baumann conditions, is a classic, high-yielding method for amide bond formation.[8] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[]

Diagram: General Workflow for Library Synthesis & Screening

G cluster_0 Chemical Synthesis cluster_1 Compound Library cluster_2 Biological Evaluation Intermediate Thiazole Acyl Chloride (Intermediate) Amine1 Amine 1 (R₁-NH₂) Intermediate->Amine1 + Base Amine2 Amine 2 (R₂-NH₂) Intermediate->Amine2 + Base AmineN Amine 'n' (Rₙ-NH₂) Intermediate->AmineN + Base Prod1 Product 1 Prod2 Product 2 ProdN Product 'n' Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Prod1->Screening Prod2->Screening ProdN->Screening Hit Identify 'Hit' Compounds Screening->Hit

Caption: From intermediate to hit compound: A typical drug discovery workflow.

Protocol 3.1: General Procedure for the Synthesis of N-Substituted-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides

Materials:

  • This compound (freshly prepared)

  • Selected primary or secondary amine (1.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or DIPEA (1.5-2.0 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction.[]

  • Acyl Chloride Addition: Dissolve the this compound (1.0-1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours, or until TLC analysis indicates completion.[8]

  • Quenching: Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.

Biological Evaluation of Anticancer Potential

Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. A standard tiered approach begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising "hit" compounds.

Protocol 4.1: In Vitro Cytotoxicity Screening via MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a widely used primary screen for anticancer drug discovery.[10][11]

Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HT-29 colon, A549 lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized thiazole derivatives (dissolved in DMSO to make stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates, multichannel pipette, microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Example IC₅₀ Values

The results of the cytotoxicity screen are typically summarized in a table to compare the potency of the synthesized derivatives across different cancer cell lines.

Compound IDR-Group (Nucleophile)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HT-29 (Colon)IC₅₀ (µM) vs. A549 (Lung)
Ref-Drug Doxorubicin0.851.100.95
TZ-01 Aniline25.431.228.9
TZ-02 4-Fluoroaniline9.812.511.3
TZ-03 Benzylamine15.118.416.7
TZ-04 Morpholine> 50> 50> 50
TZ-05 3-Methoxy-4-hydroxybenzylamine2.1 4.5 3.8

Data are hypothetical and for illustrative purposes only.

Mechanistic Insights: Targeting Key Cancer Pathways

Thiazole derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.[4] One such central pathway is the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in many cancers.

Diagram: PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Bad/Bax Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTORC1 Inhibits

Caption: Potential inhibition points for thiazole derivatives in the PI3K/Akt/mTOR pathway.

Follow-up studies for promising candidates like TZ-05 would involve assays to confirm target engagement, such as Western blotting to measure the phosphorylation status of Akt and other downstream proteins, cell cycle analysis by flow cytometry to detect cell cycle arrest, and Annexin V staining to quantify apoptosis.[12][13]

Conclusion and Future Perspectives

This compound is a high-value intermediate for oncology-focused medicinal chemistry. Its straightforward synthesis and high reactivity allow for the efficient construction of diverse chemical libraries. The protocols outlined here provide a robust framework for synthesizing and evaluating novel thiazole carboxamides as potential anticancer agents. Future work should focus on expanding the range of nucleophiles to build comprehensive structure-activity relationships (SAR), optimizing lead compounds for improved potency and drug-like properties, and advancing the most promising candidates to in vivo efficacy studies.

References

Application Notes and Protocols: Leveraging 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, the thiazole ring stands out as a privileged scaffold. Its unique electronic properties and ability to engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases make it an ideal anchor for designing potent and selective inhibitors.[1][2] Numerous clinically approved drugs and late-stage clinical candidates incorporate the thiazole moiety, underscoring its significance in medicinal chemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride as a versatile building block for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for biological evaluation, thereby offering a complete roadmap from chemical synthesis to initial biological characterization.

The Strategic Advantage of this compound

The choice of This compound as a starting material is predicated on several key features that make it an attractive scaffold for kinase inhibitor synthesis:

  • Inherent Kinase-Binding Features: The thiazole core itself is a known hinge-binding motif in many kinases. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP.

  • Vectors for Chemical Diversification: The phenyl group at the 2-position and the methyl group at the 4-position provide steric bulk and opportunities for modification to enhance potency and selectivity. The carbonyl chloride at the 5-position is a highly reactive functional group that allows for the facile introduction of a wide array of chemical diversity. This is crucial for exploring the structure-activity relationship (SAR) and optimizing the inhibitor's properties.

  • Synthetic Tractability: As an acyl chloride, this reagent readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines, to form stable amide bonds. This amide linkage is a common feature in many kinase inhibitors, often connecting the hinge-binding motif to other parts of the molecule that occupy adjacent hydrophobic pockets in the kinase active site.

Targeting Key Oncogenic Kinases

The versatility of the 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide scaffold allows for the targeting of a broad range of kinases implicated in cancer. By judiciously selecting the amine coupling partner, inhibitors with specificity for different kinase families can be developed. Some key kinase targets for which thiazole-based inhibitors have shown promise include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3][4][5]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): Involved in cellular responses to stress and inflammation, and its dysregulation can contribute to cancer cell survival and metastasis.[6][7]

  • Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][8][9][10][11]

  • c-Met: The receptor for hepatocyte growth factor (HGF), which, when aberrantly activated, can drive tumor growth, invasion, and metastasis. The structural features of N-aryl-4-methyl-2-phenylthiazole-5-carboxamides are consistent with those of known c-Met inhibitors.[12]

Synthetic Strategy and Protocols

The core synthetic strategy involves the amide coupling of This compound with a selected amine. This reaction is typically straightforward and high-yielding.

Diagram of the General Synthetic Workflow

G cluster_0 Preparation of Acyl Chloride cluster_1 Amide Coupling cluster_2 Purification & Characterization Carboxylic_Acid 4-Methyl-2-phenyl- 1,3-thiazole-5-carboxylic acid Acyl_Chloride 4-Methyl-2-phenyl- 1,3-thiazole-5-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Product N-R-4-Methyl-2-phenyl- 1,3-thiazole-5-carboxamide (Kinase Inhibitor Candidate) Acyl_Chloride->Product Base (e.g., Et₃N, DIPEA) Solvent (e.g., DCM, THF) Amine R-NH₂ (Selected Amine) Amine->Product Purification Column Chromatography Product->Purification Characterization ¹H NMR, ¹³C NMR, LC-MS, HRMS Purification->Characterization

Caption: General workflow for the synthesis of novel kinase inhibitors.

Protocol 1: General Procedure for the Synthesis of N-Aryl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides

This protocol describes a general method for the amide coupling reaction. The specific amine and reaction conditions may need to be optimized for each target compound.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline or heterocyclic amine (1.0 - 1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the selected amine (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a c-Met Inhibitor Candidate: N-(pyridin-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

This protocol is adapted from a reported synthesis and provides a concrete example of the application of the core reagent.[12]

Materials:

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 2-Aminopyridine

  • Pyridine

  • Anhydrous Toluene

Procedure:

Step 1: Synthesis of this compound

  • To a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in anhydrous toluene, add thionyl chloride.

  • Reflux the mixture for 2-4 hours.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 2-aminopyridine in anhydrous toluene containing a catalytic amount of pyridine.

  • Add the crude this compound solution dropwise to the 2-aminopyridine solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • After cooling to room temperature, filter the resulting precipitate.

  • Wash the solid with a small amount of cold toluene and then recrystallize from a suitable solvent (e.g., isopropanol/petroleum ether) to yield pure N-(pyridin-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.[12]

Characterization Data (Example):

CompoundAppearance¹H NMR (400 MHz, DMSO-d₆) δ ppmMS (ESI) m/z
N-(pyridin-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide White to off-white solid9.97 (s, 1H), 8.37 (s, 1H), 8.18 (s, 1H), 7.74 (s, 1H), 7.66 (d, J = 5.6 Hz, 2H), 7.45 (s, 1H), 7.36 (s, 2H), 7.11 (s, 1H), 2.60 (s, 3H)[M+H]⁺ 297.08

Biological Evaluation: In Vitro Kinase Inhibition Assays

Once the novel thiazole derivatives are synthesized and purified, the next critical step is to evaluate their biological activity as kinase inhibitors. In vitro kinase assays are essential for determining the potency (typically as an IC₅₀ value) and selectivity of the compounds. Two widely used and robust assay platforms are the Homogeneous Time-Resolved Fluorescence (HTRF) assay and the ADP-Glo™ Kinase Assay.

Diagram of a Generic Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound Test Compound (Serial Dilution) Kinase Purified Kinase Enzyme Substrate Kinase Substrate (Peptide or Protein) ATP ATP Reaction_Mix Incubate Kinase, Substrate, ATP, and Compound Phosphorylation Phosphorylated Substrate Reaction_Mix->Phosphorylation Detection_Reagent Add Detection Reagents (e.g., HTRF antibodies or ADP-Glo™ reagents) Phosphorylation->Detection_Reagent Signal_Readout Measure Signal (Fluorescence or Luminescence) Detection_Reagent->Signal_Readout IC50_Curve Plot % Inhibition vs. Compound Concentration Signal_Readout->IC50_Curve IC50_Value Determine IC₅₀ Value IC50_Curve->IC50_Value

Caption: Workflow for determining kinase inhibitor potency.

Protocol 3: HTRF Kinase Assay (General Protocol)

HTRF (Homogeneous Time-Resolved Fluorescence) is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is well-suited for high-throughput screening of kinase inhibitors.[13][14]

Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Purified kinase of interest

  • Biotinylated kinase substrate

  • ATP

  • Test compounds serially diluted in DMSO

  • HTRF Kinase Assay Buffer

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, kinase, and biotinylated substrate in the HTRF assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the phosphorylated product by adding a solution containing the europium-labeled anti-phospho-antibody and streptavidin-XL665 in a detection buffer containing EDTA.

  • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 4: ADP-Glo™ Kinase Assay (General Protocol)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[15]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White opaque multi-well plates (e.g., 96- or 384-well)

  • Plate-reading luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and serially diluted test compounds.

  • Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).

  • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition based on the luminescence signal and plot it against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a high-value, readily accessible starting material for the synthesis of novel kinase inhibitors. Its inherent structural features and synthetic versatility allow for the rapid generation of diverse chemical libraries targeting a range of oncogenic kinases. The protocols outlined in this application note provide a solid foundation for the synthesis and biological evaluation of these compounds. By combining rational design, efficient synthesis, and robust biological screening, researchers can leverage this powerful chemical tool to discover and develop the next generation of targeted cancer therapeutics. Future work should focus on exploring a wider range of amine coupling partners to expand the chemical space and kinase target profile of this promising scaffold.

References

"4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" in the preparation of antimicrobial compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride as a pivotal scaffold in the synthesis of novel antimicrobial agents.

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of new and potent therapeutic agents.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][3] This structure is a core component in numerous natural products and FDA-approved drugs, including the anti-HIV agent Ritonavir and the antibacterial Sulfathiazole.[1][4] Thiazole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7] Their mechanism of action can vary, from inhibiting metabolic pathways to disrupting cell membrane integrity or interfering with DNA replication.[1][2][8]

The starting reagent, This compound , is a highly versatile building block for creating libraries of novel thiazole derivatives. Its activated carbonyl group allows for straightforward derivatization, enabling systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. This guide provides detailed protocols for the synthesis and antimicrobial evaluation of compounds derived from this key intermediate.

PART 1: Synthesis of the Core Intermediate and Bioactive Derivatives

The journey from commercially available precursors to novel antimicrobial candidates involves a multi-step synthetic pathway. The following protocols are designed to be robust and reproducible in a standard organic chemistry laboratory.

Protocol 1.1: Preparation of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid

The essential precursor to the title carbonyl chloride is its corresponding carboxylic acid. This is typically synthesized via the Hantzsch thiazole synthesis followed by ester hydrolysis.

Rationale: The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[9] The subsequent hydrolysis of the resulting ethyl ester is a standard procedure to unmask the carboxylic acid for further activation.

Step-by-Step Methodology:

  • Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate:

    • In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in absolute ethanol.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the ethyl ester.

  • Hydrolysis to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid:

    • Suspend the synthesized ethyl ester (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH).

    • Heat the mixture to reflux for 2-3 hours until TLC analysis indicates the complete disappearance of the starting ester.

    • Cool the reaction mixture in an ice bath and acidify to pH ~2-3 using 2N hydrochloric acid (HCl).

    • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the pure carboxylic acid.

Protocol 1.2: Preparation of this compound

Rationale: The conversion of the carboxylic acid to an acid chloride activates the carbonyl group, making it highly susceptible to nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Step-by-Step Methodology:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add the 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Attach a reflux condenser and gently heat the mixture at 60-70°C for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation).

  • The resulting crude this compound is a highly reactive solid or oil and is typically used immediately in the next step without further purification.[10]

Protocol 1.3: General Synthesis of Novel Thiazole Amide Derivatives

Rationale: The reaction of the acid chloride with various primary or secondary amines is a robust method to generate a diverse library of amide derivatives. The amide bond is metabolically stable and a common feature in many pharmaceutical agents. This diversity is key to exploring the structure-activity relationship.

Step-by-Step Methodology:

  • Dissolve the desired amine (e.g., aniline, benzylamine, morpholine) (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) in a flask cooled in an ice bath.

  • In a separate flask, dissolve the crude this compound (1.0 eq) in the same anhydrous solvent.

  • Add the acid chloride solution dropwise to the stirring amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: Synthetic workflow for antimicrobial thiazole amides.

PART 2: Characterization and Data Analysis

Confirmation of the chemical structure and purity of the synthesized compounds is paramount. Standard analytical techniques should be employed.

1. Structural Elucidation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework of the molecule. For example, in the ¹³C-NMR spectra of amide derivatives, a characteristic signal for the carbonyl (C=O) carbon is expected around 169-170 ppm.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide.

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, which should ideally be >95% for biological testing.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the compounds.[11]

Table 1: Representative Analytical Data for a Synthesized Thiazole Amide
Analysis TypeExpected Result
¹H NMR Signals corresponding to aromatic protons, methyl group protons, and protons from the added amine moiety.
¹³C NMR Signals for aromatic carbons, thiazole ring carbons, methyl carbon, and the amide carbonyl carbon (~169 ppm).[11]
LC-MS (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight of the target compound.
HPLC Purity >95%

PART 3: Protocols for Antimicrobial Evaluation

The following protocol details the in vitro assessment of the antimicrobial activity of the newly synthesized compounds using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Rationale: This method is a standardized, quantitative technique for determining antimicrobial susceptibility.[12][14] It allows for the testing of multiple compounds against various microorganisms in a high-throughput format, providing reliable and reproducible data.[13][15]

Materials:

  • Synthesized thiazole compounds

  • Reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized compounds and reference antibiotics in DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.[13]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13][16]

    • Dilute this standardized suspension in the appropriate sterile broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an appropriate volume of the compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well of the dilution series.[13]

    • This creates a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation and Controls:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

    • Crucial Controls:

      • Growth Control: Well containing only broth and the microbial inoculum (no compound).

      • Sterility Control: Well containing only sterile broth (no compound, no inoculum).

      • Solvent Control: Well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation:

    • Cover the plate and incubate at 35-37°C.

    • Incubation times: 16-20 hours for bacteria; 24-48 hours for fungi.[13]

  • Reading and Interpreting Results:

    • Visually inspect the wells for turbidity (growth). The growth control well should be distinctly turbid, and the sterility control well must be clear.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_stock 1. Prepare Compound Stock Solutions (in DMSO) serial_dilution 3. Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate prep_stock->serial_dilution prep_inoculum 2. Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate 4. Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls 5. Include Growth, Sterility, & Solvent Controls inoculate->controls incubate 6. Incubate Plate (e.g., 37°C, 18-24h) controls->incubate read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Table 2: Example MIC Data for Novel Thiazole Derivatives
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 (Amide with Aniline)1664>128
Derivative 2 (Amide with 4-Chloroaniline)832128
Derivative 3 (Amide with Morpholine)128>128>128
Ciprofloxacin (Reference)0.50.25N/A
Fluconazole (Reference)N/AN/A1

Conclusion and Future Directions

This compound is an exceptionally valuable starting material for the synthesis of novel antimicrobial agents. The protocols outlined in this guide provide a comprehensive framework for the design, synthesis, characterization, and biological evaluation of new thiazole derivatives. The straightforward derivatization at the C5 position allows for extensive SAR studies. For example, the data in Table 2 might suggest that electron-withdrawing groups on the appended phenyl ring enhance antibacterial activity. Future work should focus on expanding the library of derivatives to include different aromatic and aliphatic amines, hydrazines, and alcohols to further probe the chemical space and identify candidates with potent, broad-spectrum antimicrobial activity.

References

Application Note: High-Throughput Screening of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl Chloride Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Kinase Inhibitor Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Derivatives of the 4-methyl-2-phenyl-1,3-thiazole structure, in particular, have been investigated for their potential to modulate key cellular signaling pathways, often by targeting protein kinases.[4] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[5][6]

The starting reagent, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, is a reactive intermediate ideal for generating a diverse library of derivatives through amide bond formation.[7][8] This reactivity allows for the systematic exploration of the chemical space around the core thiazole scaffold. High-throughput screening (HTS) provides a robust and efficient methodology to rapidly evaluate large libraries of these novel derivatives against a specific kinase target, identifying promising "hit" compounds for further development.[9][10][11]

This application note provides a comprehensive, field-proven protocol for the development and execution of a biochemical, fluorescence-based HTS campaign to identify inhibitors of a target protein kinase from a library of this compound derivatives. The guide covers assay development, the primary HTS workflow, data analysis, and strategies for hit confirmation.

Principle of the Assay: ADP-Glo™ Kinase Assay

To identify inhibitors of our hypothetical target, Protein Kinase X (PKX), we will employ a commercially available, luminescence-based assay system such as the ADP-Glo™ Kinase Assay. This system quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction.

The assay is performed in two steps:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compounds (our thiazole derivatives). Active kinases will phosphorylate the substrate by converting ATP to ADP. Inhibitors will reduce the rate of this conversion.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the amount of ADP generated.

Therefore, a low luminescent signal indicates low ADP production and, consequently, potent inhibition of the kinase by the test compound. This "signal-off" format is robust, highly sensitive, and amenable to the miniaturized formats (384- or 1536-well plates) required for HTS.[5][12]

HTS Campaign Workflow

A successful HTS campaign is a multi-stage process that progresses from initial assay development to the validation of promising hit compounds. Each stage has specific goals and quality control checkpoints to ensure the generation of reliable and actionable data.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up A Reagent Optimization (Enzyme, Substrate, ATP) B Assay Miniaturization (384-well format) A->B C DMSO Tolerance Test B->C D Z'-Factor Determination (Pilot Screen) C->D E Library Plating (Thiazole Derivatives) D->E Proceed if Z' > 0.5 F Automated HTS Run (Single Concentration, e.g., 10 µM) E->F G Data Acquisition & Normalization F->G H Hit Identification (e.g., % Inhibition > 50%) G->H I Hit Re-test (Fresh Stock) H->I Triage & Select Hits J Dose-Response Curve (IC50) I->J K Orthogonal/Secondary Assays J->K L Preliminary SAR Analysis K->L

Caption: Overall workflow for the HTS campaign.

Detailed Protocols and Methodologies

Library Preparation

The library of this compound derivatives is first synthesized and purified.

  • Stock Solution Preparation: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[13]

  • Assay-Ready Plates: Use acoustic dispensing or other automated liquid handling to create "assay-ready" plates by plating a small volume (e.g., 50 nL) of each compound stock into the wells of 384-well assay plates.

  • Storage: Seal the plates and store them at -20°C or -80°C to maintain compound integrity.[13]

Scientist's Note (Causality): DMSO is the universal solvent for small molecule libraries due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.[14] Preparing assay-ready plates in advance streamlines the HTS process and minimizes freeze-thaw cycles of the master stock solutions, which can cause compound precipitation or degradation.

Assay Development and Validation

Before commencing the full screen, the assay must be rigorously optimized and validated to ensure it is robust and reliable.[15][16]

Protocol: Z'-Factor Determination The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[17][18] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[19]

  • Prepare Controls: Designate several columns on a 384-well plate for controls.

    • Negative Control (Max Signal): Wells containing assay buffer and 0.1% DMSO (vehicle control). This represents 0% inhibition.

    • Positive Control (Min Signal): Wells containing a known, potent inhibitor of PKX (e.g., Staurosporine) at a concentration that gives maximal inhibition. This represents 100% inhibition.

  • Run Assay: Execute the ADP-Glo™ protocol with only the control wells.

  • Calculate Z'-Factor: Measure the luminescence and calculate the Z'-factor using the following formula[18][19]: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] Where:

    • μp = mean of the positive control

    • σp = standard deviation of the positive control

    • μn = mean of the negative control

    • σn = standard deviation of the negative control

  • Optimization: If the Z'-factor is below 0.5, further optimization of reagent concentrations (enzyme, substrate, ATP) or incubation times is required.[15]

ParameterCondition 1Condition 2 (Optimized)Rationale
PKX Enzyme Conc.1 nM5 nMIncrease signal window
Substrate Conc.5 µM10 µMEnsure reaction is not substrate-limited
ATP Conc.10 µM10 µM (Km value)Use ATP at its Km for competitive inhibitors
Incubation Time30 min60 minAllow sufficient time for product formation
Resulting Z'-Factor 0.35 (Poor) 0.78 (Excellent) Assay is now suitable for HTS
Primary High-Throughput Screen

Protocol: Automated Screening Run This protocol assumes the use of automated liquid handlers and plate readers.[9]

  • Plate Handling: Retrieve assay-ready compound plates and control plates from storage and allow them to equilibrate to room temperature.

  • Reagent Addition 1: Dispense the PKX enzyme solution into all wells.

  • Reagent Addition 2: Dispense the substrate/ATP solution into all wells to start the kinase reaction. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Incubation: Incubate the plates at room temperature for the optimized time (e.g., 60 minutes).

  • Reaction Termination: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete excess ATP. Incubate for 40 minutes.

  • Signal Development: Add the Kinase Detection Reagent to all wells. Incubate for 30 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Read the luminescence intensity of each well using a compatible plate reader.

Data Analysis and Hit Identification
  • Normalization: Raw data from each plate is normalized to the intra-plate controls to account for plate-to-plate variability. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * ( 1 - [ (Signal_compound - μ_positive) / (μ_negative - μ_positive) ] )

  • Hit Selection: A "hit" is defined as any compound that meets a predefined activity threshold. A common starting point is a percent inhibition greater than 50% or activity that is three standard deviations (3σ) from the mean of the sample population.[20]

Hit Confirmation and Secondary Assays

Hits identified in the primary screen must be validated to eliminate false positives and confirm their activity.[21][22] This is a critical step in the hit-to-lead process.

Hit_Validation A Primary Hit B Re-order/Re-synthesize Fresh Compound Powder A->B C Confirm Identity & Purity (LC-MS, NMR) B->C D Dose-Response Assay (Calculate IC50) C->D E Orthogonal Assay (e.g., TR-FRET, non-bioluminescent) D->E Eliminate assay artifacts F Cell-Based Assay (Target Engagement) D->F Confirm cellular activity G Confirmed Hit E->G F->G

Caption: Workflow for hit confirmation and validation.

1. Hit Re-test and IC50 Determination:

  • Hits are re-tested using freshly sourced or re-synthesized compound powder to confirm the activity is not due to an artifact from the original sample.[20]

  • A dose-response curve is generated by testing the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine its potency, expressed as the half-maximal inhibitory concentration (IC50).

2. Orthogonal Assays:

  • To rule out that the observed activity is an artifact of the assay technology (e.g., interference with luciferase), hits should be tested in an orthogonal assay that uses a different detection method (e.g., Time-Resolved Fluorescence Energy Transfer, TR-FRET).[22]

3. Cell-Based Assays:

  • The most promising hits should be advanced to cell-based assays.[23][24] These experiments determine if the compound can cross the cell membrane and engage with the target kinase in a physiological context. An example would be a Western blot to measure the phosphorylation of a known downstream substrate of PKX in treated cells.

Conclusion

This application note outlines a robust, multi-step workflow for the high-throughput screening of this compound derivatives to identify novel kinase inhibitors. By emphasizing rigorous assay development, stringent quality control using the Z'-factor, and a systematic hit validation cascade, this protocol provides a reliable framework for researchers in drug discovery. The identified and validated hits can serve as starting points for lead optimization programs, ultimately contributing to the development of new therapeutics.

References

Application Notes and Protocols: Reactions of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the reactivity and synthetic utility of 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a key building block in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, offering insights into the nuances of its reactions with common nucleophiles.

Introduction: The Versatility of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. This compound serves as a highly reactive and versatile intermediate for the synthesis of a diverse range of thiazole derivatives, including amides, esters, and thioesters. These derivatives are of significant interest in the development of novel therapeutic agents, including kinase inhibitors and anti-inflammatory compounds.

This guide will delve into the practical aspects of utilizing this acyl chloride in nucleophilic acyl substitution reactions, providing detailed protocols and explaining the rationale behind the chosen experimental conditions.

Preparation of this compound

The starting material, this compound, is typically prepared from its corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, most commonly achieved by treatment with thionyl chloride or oxalyl chloride.

Protocol: Synthesis of this compound

Materials:

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

  • To a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in anhydrous DCM, add an excess of thionyl chloride (typically 2-5 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude this compound is often used in the next step without further purification.

Note: Alternatively, oxalyl chloride in the presence of a catalytic amount of DMF in an anhydrous solvent can be used at room temperature for a milder conversion.

Reactions with Nucleophiles: A Detailed Exploration

The primary mode of reactivity for this compound is nucleophilic acyl substitution. The highly electrophilic carbonyl carbon readily reacts with a variety of nucleophiles, leading to the displacement of the chloride leaving group.

Nucleophilic_Acyl_Substitution reagent This compound product Thiazole Derivative reagent->product Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->product hcl HCl product->hcl Elimination

Caption: General scheme of nucleophilic acyl substitution.

Reaction with Amines: Synthesis of Carboxamides

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carboxamides. These amides are of particular interest in medicinal chemistry due to their potential to form key hydrogen bonding interactions with biological targets.[1]

Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable amide product. A non-nucleophilic base is typically added to neutralize the HCl byproduct.

Amide_Formation_Workflow start Start dissolve Dissolve amine and base in anhydrous solvent start->dissolve add_acyl Add acyl chloride solution dropwise at 0°C dissolve->add_acyl react Stir at room temperature add_acyl->react workup Aqueous workup react->workup purify Purification (Crystallization/Chromatography) workup->purify end Product purify->end

Caption: Workflow for the synthesis of thiazole carboxamides.

Protocol: General Procedure for Amide Synthesis

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Nucleophile (Amine)BaseSolventReaction Time (h)Typical Yield (%)
AnilineTEADCM485-95
BenzylamineTEADCM290-98
MorpholineDIPEATHF680-90
PiperidineTEADCM388-96
Reaction with Alcohols: Synthesis of Esters

The esterification of this compound with alcohols provides access to the corresponding thiazole-5-carboxylates. These esters can serve as valuable intermediates for further synthetic transformations or as final products with potential biological activity.

Mechanism: Similar to amide formation, the reaction with alcohols follows a nucleophilic acyl substitution pathway. The oxygen of the alcohol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the chloride ion and a proton. A base is often used to scavenge the generated HCl. For less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.

Protocol: General Procedure for Ester Synthesis

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Pyridine or Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve the alcohol (1.0 eq.), TEA (1.5 eq.), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0°C.

  • Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Nucleophile (Alcohol)BaseCatalystSolventTypical Yield (%)
MethanolPyridineNoneDCM80-90
EthanolTEADMAPDCM85-95
IsopropanolTEADMAPToluene75-85
PhenolPyridineDMAPDCM70-80
Reaction with Thiols: Synthesis of Thioesters

Thioesters are important functional groups in organic synthesis and are known for their unique reactivity. The reaction of this compound with thiols provides a direct route to 4-methyl-2-phenyl-1,3-thiazole-5-carbothioates.

Mechanism: Thiols are excellent nucleophiles and readily react with acyl chlorides.[2][3][4][5] The reaction mechanism is analogous to that of amines and alcohols, involving a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by the elimination of the chloride ion. A base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the HCl byproduct.[6]

Protocol: General Procedure for Thioester Synthesis

Materials:

  • This compound

  • Thiol (e.g., ethanethiol, thiophenol)

  • Triethylamine (TEA) or Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Method A (with TEA): In a round-bottom flask, dissolve the thiol (1.0 eq.) and TEA (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0°C.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous THF.

  • Stir the reaction at room temperature for 4-12 hours.

  • Method B (with NaH): To a suspension of NaH (1.2 eq.) in anhydrous THF at 0°C, add a solution of the thiol (1.0 eq.) in THF dropwise.

  • Stir the mixture for 30 minutes at 0°C to form the thiolate.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous THF.

  • Stir at room temperature for 2-8 hours.

  • Workup (for both methods): Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude thioester by column chromatography.

Nucleophile (Thiol)BaseSolventTypical Yield (%)
EthanethiolTEATHF80-90
ThiophenolTEADCM85-95
Benzyl mercaptanNaHTHF82-92

Troubleshooting and Key Considerations

  • Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze back to the carboxylic acid. All reactions should be carried out under anhydrous conditions using dry solvents and glassware.

  • Purity of Starting Material: The purity of the acyl chloride is crucial for obtaining high yields of the desired product. If the starting carboxylic acid is not fully converted, the unreacted acid can complicate the purification process.

  • Choice of Base: The choice of base is important. For reactions with amines and alcohols, hindered non-nucleophilic bases like TEA or DIPEA are preferred to avoid side reactions. For thiols, a stronger base like NaH can be used to generate the more reactive thiolate.

  • Reaction Monitoring: TLC is an effective tool for monitoring the progress of these reactions. A suitable solvent system should be determined to clearly separate the starting materials from the product.

Conclusion

This compound is a valuable and highly reactive building block for the synthesis of a wide range of thiazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to confidently and efficiently synthesize amides, esters, and thioesters from this versatile intermediate. The resulting compounds have significant potential for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Common byproducts in the synthesis of "4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate.[1][2][3] Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and established method involves a two-step process. First, the precursor, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is synthesized, typically via a Hantzsch thiazole synthesis.[4] Subsequently, the carboxylic acid is converted to the target acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Q2: What are the primary byproducts I should expect from the thionyl chloride reaction?

A2: The reaction of a carboxylic acid with thionyl chloride inherently produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5][6] These are typically removed during workup or under vacuum. The most significant organic byproduct to be aware of is the unreacted starting material, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

Q3: My final product seems to be degrading. What is the stability of this compound?

A3: As an acyl chloride, the product is highly reactive and susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in solvents will lead to the formation of the corresponding carboxylic acid. It is crucial to handle the compound under anhydrous conditions and store it in a desiccated environment.

Q4: I'm observing an unexpected chlorinated byproduct. What could it be?

A4: A known side reaction when using thionyl chloride with methyl-substituted heteroaromatic compounds is the chlorination of the methyl group. In this specific synthesis, this could lead to the formation of 4-(chloromethyl)-2-phenyl-1,3-thiazole-5-carbonyl chloride. This occurs especially with prolonged reaction times or elevated temperatures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low Yield of the Final Acyl Chloride
Possible Cause Suggested Solution
Incomplete conversion of the carboxylic acid. - Ensure an adequate excess of thionyl chloride is used (typically 1.5-2.0 equivalents).- Increase the reaction temperature cautiously, monitoring for the formation of chlorinated byproducts.- Extend the reaction time, following the progress by quenching a small aliquot and analyzing via TLC or LC-MS.
Hydrolysis of the product during workup. - Use anhydrous solvents for all extraction and washing steps.- Minimize the exposure of the reaction mixture and isolated product to the atmosphere.- If an aqueous wash is necessary, perform it quickly with cold, saturated brine and immediately dry the organic layer over a vigorous drying agent (e.g., MgSO₄ or Na₂SO₄).
Loss of product during removal of excess thionyl chloride. - Remove excess thionyl chloride under reduced pressure at a moderate temperature to avoid co-distillation of the product.- A common technique is to add an anhydrous, high-boiling solvent like toluene and co-evaporate it with the residual thionyl chloride.
Problem 2: Presence of Persistent Impurities in the Final Product
Impurity Source Troubleshooting and Mitigation
Unreacted 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Incomplete reaction with thionyl chloride.- Drive the reaction to completion as described in Problem 1.- During workup, a careful wash with a very dilute, cold base (e.g., saturated sodium bicarbonate solution) can remove the acidic starting material. This must be done quickly to minimize hydrolysis of the acyl chloride.[7][8]
4-(Chloromethyl)-2-phenyl-1,3-thiazole-5-carbonyl chloride Side reaction with thionyl chloride.- Avoid excessive heating and prolonged reaction times.- Use the minimum necessary amount of thionyl chloride.- Purification by column chromatography may be necessary to separate this byproduct, though it can be challenging due to the reactivity of the acyl chloride.
Isomeric thiazole byproducts (e.g., 2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl chloride) Impurities from the initial Hantzsch synthesis of the carboxylic acid precursor.- Optimize the Hantzsch synthesis to favor the desired regioisomer. Reaction conditions, such as pH, can influence the outcome.[9]- Purify the precursor carboxylic acid thoroughly before converting it to the acyl chloride. Recrystallization is often effective.
Byproducts from starting materials of the Hantzsch synthesis (e.g., ethyl 4-chloroacetoacetate) Impurities in the commercially sourced or synthesized starting materials for the precursor.[10][11]- Use high-purity starting materials for the Hantzsch synthesis.- If synthesizing your own ethyl 2-chloroacetoacetate, be aware of the potential for the 4-chloro isomer as a byproduct and purify accordingly.[10][11]

Experimental Workflow & Methodologies

Synthesis of this compound from its Carboxylic Acid

Objective: To convert 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid to the corresponding acyl chloride using thionyl chloride.

Materials:

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

  • Add anhydrous toluene to the flask.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (quench an aliquot with methanol to form the methyl ester for analysis).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated.

  • The resulting crude this compound is often used in the next step without further purification. If purification is necessary, it can be attempted by distillation under high vacuum or by careful column chromatography on silica gel using anhydrous solvents.

Visualizing the Synthesis and Potential Byproducts

Byproduct_Formation

References

Technical Support Center: Purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride. As a key intermediate in pharmaceutical synthesis, obtaining this compound in high purity is critical for the success of subsequent reactions.[1][2] This guide, structured in a question-and-answer format, provides field-proven insights and detailed protocols to help you navigate the common challenges associated with purifying this reactive acyl chloride.

Section 1: Understanding the Crude Reaction Mixture

The first principle of effective purification is to understand what you are trying to separate. This compound is typically synthesized by treating its corresponding carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3][4] This process, while effective, results in a crude mixture containing several components that must be addressed.

The mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group.[5][6][7] A subsequent nucleophilic attack by a chloride ion yields the desired acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][8]

Typical Reaction Scheme & Impurities

SM 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (Starting Material) Crude Crude Reaction Mixture SM->Crude Reaction (e.g., in Toluene, reflux) SOCl2 Thionyl Chloride (SOCl₂) (Reagent) SOCl2->Crude Reaction (e.g., in Toluene, reflux) Product Desired Product: This compound Crude->Product Impurity1 Unreacted Starting Material (Carboxylic Acid) Crude->Impurity1 Impurity2 Excess Thionyl Chloride Crude->Impurity2 Impurity3 Hydrolysis Product (Carboxylic Acid from moisture contamination) Crude->Impurity3 Byproducts Gaseous Byproducts (HCl, SO₂) Crude->Byproducts

Caption: Synthesis workflow leading to the crude product mixture.

Table 1: Profile of Components in a Typical Crude Reaction Mixture
ComponentRoleBoiling Point (°C)Key Characteristics & Removal Strategy
This compound Product High (Predicted >300)Thermally sensitive; non-volatile. Purify via recrystallization or high-vacuum distillation.
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Impurity High (Non-volatile)Main non-volatile impurity. Removed by recrystallization or distillation of the product.[9][10]
Thionyl Chloride (SOCl₂) ** Impurity 76Volatile; corrosive. Removed by vacuum distillation, often with an azeotropic chase using toluene.[11][12]
Hydrogen Chloride (HCl) & Sulfur Dioxide (SO₂) **Byproduct -85 (HCl), -10 (SO₂)Gaseous; acidic. Evolve during reaction and are removed via a gas trap (e.g., NaOH scrubber).[8][13]
Solvent (e.g., Toluene) Medium 111Volatile. Removed by vacuum distillation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q1: How do I effectively remove excess thionyl chloride (SOCl₂) after the reaction?

Answer: Complete removal of excess thionyl chloride is crucial as it can interfere with subsequent steps. The standard and most effective method is vacuum distillation.[11]

  • Causality: Thionyl chloride has a relatively low boiling point (76 °C) compared to your product, making it easily separable under reduced pressure.[3]

  • Expert Tip: To remove the final traces, perform an azeotropic distillation. After distilling the bulk of the SOCl₂, add anhydrous toluene to the flask and distill again under vacuum. This "chase" effectively removes residual SOCl₂ that may not come off easily on its own.[11][12] Always use a vacuum pump protected by a cold trap and an alkaline scrubber (NaOH solution) to neutralize the corrosive vapors.[11]

Q2: My crude product contains a lot of unreacted starting material (carboxylic acid). How do I remove it?

Answer: This is the most common purification challenge. Since the starting acid and the product are both relatively non-volatile, a physical separation method is required. Do not attempt to wash with an aqueous base (e.g., NaHCO₃ solution), as this will rapidly hydrolyze your reactive acyl chloride product back to the starting material.[10]

The best approach depends on the physical state of your product:

  • If the product is a solid: Recrystallization is the preferred method. It is highly effective at excluding the carboxylic acid impurity.

  • If the product is a high-boiling liquid or oil: High-vacuum distillation (e.g., using a Kugelrohr apparatus) is necessary. The acyl chloride will distill, leaving the non-volatile carboxylic acid behind.

Q3: My purified product seems to be degrading back to the carboxylic acid over time. How can I prevent this?

Answer: This indicates hydrolysis due to moisture exposure. Acyl chlorides are highly susceptible to reaction with water.[10]

  • Root Cause: The issue stems from improper handling or storage. All glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous. The purification should be conducted under an inert atmosphere (nitrogen or argon) if possible.[14]

  • Storage Protocol: The purified this compound must be stored in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) under an inert atmosphere. For long-term storage, place it inside a desiccator in a refrigerator or freezer.[15]

Q4: Can I use column chromatography to purify this acyl chloride?

Answer: This is strongly discouraged and should only be considered as a last resort.

  • Scientific Rationale: Standard silica gel is acidic and contains adsorbed water, which will readily decompose the acyl chloride on the column, leading to very low or zero yield.[12][16] Even with neutral alumina, the risk of hydrolysis remains high.

  • If you must try: Use a dry-packed column of neutral alumina (deactivated by adding a small percentage of water and equilibrating, then used with anhydrous eluents). The process must be performed very quickly. However, recrystallization or distillation is almost always a superior method.[14]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

Answer: There is no single "best" method; the choice depends on the physical properties of your product and the nature of the impurities. The following decision tree provides a guide.

start Is the crude product (after SOCl₂ removal) a solid or an oil? is_solid Solid or can be induced to crystallize start->is_solid Solid is_oil High-boiling oil start->is_oil Oil recrystallize Purify by Recrystallization is_solid->recrystallize distill Purify by High-Vacuum Distillation (Kugelrohr) is_oil->distill recrystallize_details Excellent for removing starting acid. Use anhydrous, non-polar solvents (e.g., Toluene/Hexane). recrystallize->recrystallize_details distill_details Effective for separating from non-volatile impurities. Requires thermal stability. distill->distill_details

Caption: Decision tree for selecting a purification method.

Q2: How can I confirm the purity and identity of my final product?

Answer: Direct analysis can be challenging due to the compound's reactivity.[12] A multi-pronged approach is best:

  • ¹H NMR Spectroscopy: This is the most direct method. Dissolve a small sample in an anhydrous NMR solvent (e.g., CDCl₃). The key indicator of success is the disappearance of the broad carboxylic acid proton (-COOH) peak and characteristic shifts of protons near the new carbonyl chloride group.

  • FT-IR Spectroscopy: Look for the characteristic C=O stretch of an acyl chloride, which typically appears at a higher frequency (around 1780-1815 cm⁻¹) than the corresponding carboxylic acid C=O stretch.

  • Analysis via Derivatization: This is a highly reliable method. Quench a small, pure sample of your acyl chloride with a nucleophile like anhydrous methanol or benzylamine.[12] This creates a stable methyl ester or benzylamide derivative, which can be easily and accurately analyzed by TLC, GC-MS, or HPLC without risk of decomposition.[9][12]

Section 4: Key Experimental Protocols

Caution: All operations should be carried out in a well-ventilated fume hood. Acyl chlorides and thionyl chloride are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 1: Removal of Excess Thionyl Chloride
  • Once the reaction is deemed complete, assemble a simple distillation apparatus connected to a vacuum pump via a cold trap (e.g., dry ice/acetone bath) and an alkali trap.

  • Apply vacuum gradually and warm the reaction flask gently (e.g., in a water bath at 40-50 °C) to distill the bulk of the excess thionyl chloride.[11]

  • Release the vacuum with an inert gas (N₂ or Ar).

  • Add a volume of anhydrous toluene approximately equal to the volume of the crude residue.

  • Re-apply the vacuum and distill off the toluene. The residue, free of thionyl chloride, is now ready for further purification.

Protocol 2: Purification by Recrystallization
  • Gently warm the crude product (after SOCl₂ removal) in a minimal amount of a suitable anhydrous solvent (e.g., Toluene).

  • Once dissolved, add a non-polar co-solvent (e.g., anhydrous Hexanes or Petroleum Ether) dropwise until the solution becomes faintly turbid.

  • If turbidity persists, add a few drops of the first solvent (Toluene) to redissolve it.

  • Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter funnel).

  • Wash the crystals sparingly with a small amount of cold, anhydrous hexanes.

  • Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

References

Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to synthesizing 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a crucial intermediate in pharmaceutical development. This technical support center provides detailed troubleshooting, frequently asked questions, and optimized protocols to enhance yield and purity.

Welcome, researchers and drug development professionals. This guide is designed to function as a dedicated technical support resource for the multi-step synthesis of this compound. As your Senior Application Scientist, I've structured this document to address the practical challenges and nuanced chemical principles you'll encounter. Our focus is on causality—understanding why a particular step is taken—to empower you to troubleshoot effectively and improve your synthetic outcomes.

The synthesis is typically approached in three main stages:

  • Hantzsch Thiazole Synthesis: Formation of the core thiazole ring system, yielding an ester precursor.

  • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid.

  • Chlorination: Conversion of the carboxylic acid to the final, highly reactive acyl chloride.

Below, we will dissect each stage, providing solutions to common problems and answering frequently asked questions.

Overall Synthetic Workflow

The complete transformation from starting materials to the final acyl chloride is outlined below. Each step presents unique challenges that we will address in the subsequent sections.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Saponification (Hydrolysis) cluster_2 Stage 3: Acyl Chloride Formation A Ethyl 2-chloroacetoacetate + Benzthioamide B Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate A->B Reflux in Ethanol C 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid B->C 1. NaOH (aq), RT 2. Acidify (HCl) D This compound C->D Thionyl Chloride (SOCl₂) Reflux

Caption: Overall 3-stage synthesis workflow.

Stage 1: Hantzsch Thiazole Synthesis of the Ester Precursor

The foundational step is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide to form the thiazole ring.[1] This reaction is generally robust but can be prone to low yields if conditions are not optimized.[2]

Troubleshooting Guide: Stage 1

Q: My reaction yield is very low, or I'm recovering mostly starting materials. What went wrong?

A: This is a common issue often traced back to reaction kinetics or conditions.[3] Here are the primary factors to investigate:

  • Insufficient Heat: While some Hantzsch syntheses can proceed at room temperature, many require thermal energy to overcome the activation barrier for cyclization.[4] If you are running the reaction at room temperature, try gentle heating to 40-60 °C. For many substrates, refluxing in ethanol is the standard and most effective condition.[5]

  • Reaction Time: The condensation and subsequent cyclization may be slower than anticipated. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials persist, extend the reflux time.

  • Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol or methanol are standard because they effectively solvate the reactants and intermediates.[4] In some cases, using a mixture of ethanol and water can improve yields.[6]

Q: My TLC plate shows multiple spots, indicating significant byproduct formation. How can I improve selectivity?

A: Byproduct formation often stems from side reactions of the highly reactive starting materials.

  • Purity of Starting Materials: Ensure your α-haloketone (ethyl 2-chloroacetoacetate) is free from di-halogenated impurities and that your thioamide (benzthioamide) has not degraded.

  • Controlling pH: The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. If the reaction medium becomes too basic, the α-haloketone can undergo self-condensation or other side reactions. The reaction naturally produces HX (in this case, HCl), which can protonate the product.[7] The final workup usually involves neutralization with a mild base like sodium carbonate to precipitate the product.[5]

FAQs: Stage 1

Q: Is a catalyst necessary for this reaction?

A: For the standard Hantzsch synthesis between an α-haloketone and a thioamide, a catalyst is generally not required.[8] The reaction proceeds thermally. However, for multi-component variations of this synthesis, catalysts like silica-supported tungstosilisic acid have been used to improve efficiency.[6]

Q: How do I properly work up the reaction?

A: The product, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, is often poorly soluble in aqueous solutions.[5] The standard procedure involves cooling the reaction mixture and then pouring it into a dilute aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate.[4][7] This neutralizes the acidic byproduct (HCl) and causes the thiazole product to precipitate. The solid can then be collected by filtration, washed with water, and dried.

Optimized Protocol: Stage 1
ParameterRecommended ValueRationale
Solvent Absolute EthanolExcellent solubility for reactants; appropriate boiling point for reflux.
Temperature Reflux (~78 °C)Provides sufficient energy for cyclization without degrading products.[4]
Stoichiometry 1.0 eq. α-haloketone, 1.1-1.5 eq. ThioamideA slight excess of the thioamide can help drive the reaction to completion.[7]
Monitoring TLC (e.g., 3:1 Hexane:Ethyl Acetate)Visually track the consumption of starting materials.
Work-up Pour into 5% Na₂CO₃ (aq)Neutralizes acid and precipitates the final product for easy isolation.[5]

Stage 2: Saponification to the Carboxylic Acid

This stage involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to its corresponding carboxylic acid, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. This is a standard transformation, but incomplete reaction or difficult work-up can occur.

Troubleshooting Guide: Stage 2

Q: My hydrolysis reaction is incomplete, and I still see the starting ester on my TLC.

A: Incomplete hydrolysis is usually due to insufficient base or reaction time.

  • Stoichiometry of Base: Ensure at least one full equivalent of NaOH is used. A slight excess (e.g., 1.2-1.5 equivalents) is often recommended to ensure the reaction goes to completion.

  • Reaction Time & Temperature: While this reaction often proceeds smoothly at room temperature, gentle heating (e.g., 40-50 °C) can accelerate the process. A typical duration is 4 hours at room temperature, but it should be monitored by TLC until the starting ester spot has completely disappeared.[9]

  • Solvent System: Using a co-solvent like methanol or ethanol with aqueous NaOH helps to solubilize the organic ester, facilitating its interaction with the hydroxide ions.[9]

Q: I'm having trouble precipitating my carboxylic acid product during the acidic work-up.

A: The carboxylic acid should precipitate when the reaction mixture is acidified. If it doesn't, consider the following:

  • Final pH: Ensure the pH is sufficiently acidic. Adjust the pH to between 3 and 5 with a 1N HCl solution.[10] Check the pH with litmus paper or a pH meter.

  • Concentration: If the product is too dilute, it may remain in solution. If the reaction was run in a large volume of solvent, first remove the organic solvent (e.g., methanol) via rotary evaporation before acidification.[9]

  • Salting Out: If the product has some water solubility, adding saturated sodium chloride (brine) can decrease its solubility and promote precipitation.

FAQs: Stage 2

Q: Why use NaOH instead of another base?

A: Sodium hydroxide is a strong, inexpensive, and highly effective base for saponification. Lithium hydroxide (LiOH) is also used, sometimes under milder conditions, but NaOH is sufficient for this robust ester.[11]

Q: What is the purpose of washing the final solid product with water?

A: Washing the filtered carboxylic acid with cold water is crucial to remove any inorganic salts (like NaCl) that are formed during the neutralization step. This ensures a pure product for the next stage.

Optimized Protocol: Stage 2
  • Dissolution: Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 eq.) in methanol.

  • Hydrolysis: Slowly add an aqueous solution of 2N sodium hydroxide (1.5 eq.) at room temperature.

  • Reaction: Stir the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1N HCl with stirring until the pH reaches ~4-5.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo.

Stage 3: Conversion to the Acyl Chloride

This final step is the most sensitive. The carboxylic acid is converted to the highly reactive this compound using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[12] The product is moisture-sensitive and requires careful handling.

Troubleshooting Guide: Stage 3

Q: My reaction seems to have failed. How can I confirm the formation of the acyl chloride?

A: Acyl chlorides are highly reactive and often hydrolyze back to the carboxylic acid on a standard silica TLC plate, making TLC an unreliable method for monitoring.[13]

  • Quench Test: A better method is to take a small aliquot of the reaction mixture and quench it with a nucleophile like methanol or benzylamine. Then, run a TLC of the quenched sample. The appearance of a new spot corresponding to the methyl ester or the benzylamide, and the disappearance of the starting carboxylic acid, confirms the formation of the acyl chloride.[14]

  • Spectroscopic Analysis: A crude ¹H NMR can be taken (if the excess SOCl₂ is removed), but IR spectroscopy is often more telling. Look for the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber (~1750-1800 cm⁻¹) characteristic of an acyl chloride.

Q: The final product is a dark oil or tar instead of a solid. What happened?

A: Dark coloration suggests decomposition, often caused by excessive heat or impurities.

  • Temperature Control: While refluxing in thionyl chloride is a standard procedure, the temperature should not be excessive. Refluxing neat SOCl₂ occurs around 76 °C.[15] Overheating can cause degradation of the sensitive thiazole ring.

  • Moisture Contamination: The starting carboxylic acid and all glassware must be scrupulously dry.[13] Any moisture will react with the thionyl chloride and the acyl chloride product, leading to side reactions and impurities. Flame-dry all glassware under vacuum or an inert atmosphere before use.

FAQs: Stage 3

Q: Do I need to use a solvent with thionyl chloride?

A: The reaction can be run using thionyl chloride both as the reagent and the solvent (neat).[16] This is often preferred as it simplifies work-up. Alternatively, an inert, high-boiling solvent like toluene or dichloromethane (DCM) can be used, which can help with temperature control.[15]

Q: How do I remove the excess thionyl chloride after the reaction?

A: Excess thionyl chloride (b.p. 76 °C) must be removed before using the acyl chloride in a subsequent step. This is typically done by distillation under reduced pressure.[16] To ensure all traces are gone, it is common practice to add an anhydrous solvent like toluene and re-evaporate it (azeotropic removal) two or three times.[14] Caution: Thionyl chloride is corrosive and will damage standard vacuum pump oil. Use a liquid nitrogen or dry ice/acetone trap and an acid vapor trap (e.g., a bubbler with NaOH solution) to protect the pump.[14]

Q: Can I purify the acyl chloride?

A: Purification is challenging due to the compound's reactivity.[17] Column chromatography on silica gel is generally not feasible as the product will decompose.[13] The best practice is to use the crude product directly in the next step after carefully removing all excess thionyl chloride.[14] If purification is absolutely necessary, high-vacuum distillation or recrystallization from a non-polar, anhydrous solvent like hexanes may be possible, but this is highly substrate-dependent.[18]

Mechanism & Protocol: Stage 3

The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[19][20] A subsequent nucleophilic attack by the chloride ion yields the acyl chloride and gaseous byproducts SO₂ and HCl.[21][22]

G cluster_0 Mechanism: Carboxylic Acid to Acyl Chloride R-COOH Carboxylic Acid Intermediate Chlorosulfite Intermediate R-COOH->Intermediate Nucleophilic Attack on S SOCl2 Thionyl Chloride R-COCl Acyl Chloride Intermediate->R-COCl Cl⁻ Attack on Carbonyl Byproducts SO₂(g) + HCl(g) Intermediate->Byproducts

Caption: Reaction mechanism for acyl chloride formation.

Optimized Protocol: Stage 3

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the dry 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1 eq.).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂, 5-10 eq., acting as solvent) via a syringe. A reflux condenser fitted with a drying tube (CaCl₂) should be attached.

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (using appropriate traps). Add anhydrous toluene and evaporate again under reduced pressure. Repeat this step twice to ensure complete removal.

  • Product: The resulting crude this compound is typically used immediately in the next reaction without further purification.

References

Technical Support Center: Acylation Reactions with 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride in acylation reactions. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental challenges, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the acylation reaction. Each issue is analyzed from a mechanistic standpoint, followed by actionable solutions.

Problem 1: Low to No Product Yield

Question: I am performing an acylation reaction with this compound and an amine/alcohol, but I'm observing a very low yield of my desired amide/ester. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this acylation reaction can stem from several factors, primarily related to the stability of the starting material and the reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Hydrolysis of the Acyl Chloride: this compound is an acyl chloride and, like most acyl chlorides, is highly susceptible to hydrolysis.[1][2] Trace amounts of water in your reaction setup, solvents, or reagents can rapidly convert the acyl chloride to the unreactive 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.[3]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon).[4]

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

      • High-Purity Reagents: Ensure your amine or alcohol reactant is free of water.

  • Inadequate Reaction Temperature: The reaction temperature can significantly influence the rate of reaction. While many acylations proceed readily at room temperature, some less nucleophilic amines or alcohols may require gentle heating to overcome the activation energy.[5] Conversely, excessive heat can lead to decomposition and side reactions.

    • Solution:

      • Optimize Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is sluggish (monitored by TLC), consider gentle heating (e.g., 40-50 °C).

  • Steric Hindrance: If your amine or alcohol is sterically bulky, the approach to the electrophilic carbonyl carbon of the acyl chloride may be hindered, slowing down the reaction rate.

    • Solution:

      • Prolonged Reaction Time: Allow the reaction to stir for an extended period (e.g., 12-24 hours) and monitor its progress.

      • Use of a Catalyst: For sterically hindered or less reactive substrates, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[]

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution:

      • Slight Excess of Nucleophile: Using a slight excess (1.1-1.2 equivalents) of the amine or alcohol can help drive the reaction to completion.

      • Base Stoichiometry: When reacting with an amine salt or to scavenge the HCl byproduct, ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are used.[7] One equivalent to neutralize the HCl byproduct and one to free the amine if it is a salt.

A systematic approach to optimizing your reaction conditions is crucial. Consider the following experimental workflow:

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products/Impurities

Question: My reaction is producing the desired product, but I'm also seeing significant side products in my TLC and NMR analysis. What are these impurities and how can I minimize their formation?

Answer:

The formation of multiple products can be attributed to side reactions involving the starting materials or the product itself. Here are some common scenarios:

  • Unreacted Starting Material: As discussed in the low yield section, incomplete reaction is a common issue.

    • Solution: Refer to the troubleshooting steps for low yield to drive the reaction to completion.

  • Hydrolysis Product: The presence of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a strong indicator of moisture contamination.[8]

    • Solution: Strict adherence to anhydrous techniques is essential.

  • Side Reactions on the Thiazole Ring: While the acyl chloride is the most reactive site, under certain conditions, the thiazole ring itself can undergo reactions. The thiazole ring is an electron-rich heterocycle and can be susceptible to electrophilic attack, though the carbonyl group at the 5-position is deactivating.[9]

    • Solution:

      • Mild Reaction Conditions: Avoid overly harsh conditions such as high temperatures or the use of strong Lewis acids unless a Friedel-Crafts type reaction is intended.

      • Control of pH: Maintain a neutral or slightly basic medium to prevent acid-catalyzed side reactions on the thiazole ring.

  • Reaction with the Base: If a nucleophilic base like pyridine is used in excess, it can potentially react with the acyl chloride.

    • Solution: Opt for a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).

The following table summarizes potential impurities and their likely sources:

ImpurityLikely CauseSuggested Action
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acidHydrolysis of the acyl chlorideEnsure strictly anhydrous conditions.
Unreacted amine/alcoholIncomplete reactionIncrease reaction time, temperature, or use a catalyst.
Poly-acylated product (if nucleophile has multiple reactive sites)Incorrect stoichiometryUse a protecting group strategy or adjust the stoichiometry.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and handling of this compound and its reactions.

Q1: How should I store this compound?

A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator is recommended for long-term storage.

Q2: What is the mechanism of the acylation of an amine with this compound?

A2: The reaction proceeds via a nucleophilic addition-elimination mechanism.[10] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[11]

G cluster_0 Nucleophilic Addition-Elimination Acyl_Chloride R-COCl Tetrahedral_Intermediate [R-C(O-)-Cl(NH2+-R')] Acyl_Chloride->Tetrahedral_Intermediate + R'-NH2 (Addition) Amine R'-NH2 Amide R-CONH-R' Tetrahedral_Intermediate->Amide - Cl- (Elimination) HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of amide formation.

Q3: Can I use this compound in a Friedel-Crafts acylation reaction?

A3: Yes, this acyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl moiety onto an aromatic ring. However, there are important considerations:

  • Substrate Reactivity: The aromatic substrate must be activated or at least as reactive as a mono-halobenzene. Highly deactivated rings (e.g., nitrobenzene) will not react.[5][12]

  • Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl₃) is required, typically in stoichiometric amounts because the product ketone can form a complex with the catalyst.[4]

  • Anhydrous Conditions: Friedel-Crafts reactions are extremely sensitive to moisture, which deactivates the Lewis acid catalyst.[5]

Q4: How do I monitor the progress of my acylation reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting materials (acyl chloride and amine/alcohol). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicates the reaction is progressing. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q5: What is the best way to purify the final acylated product?

A5: The purification method will depend on the properties of your product.

  • Extraction: A standard aqueous workup is often the first step to remove water-soluble byproducts and excess base.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system is an effective purification method.[13]

  • Column Chromatography: For liquid products or to separate closely related impurities, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a common eluent system.

Experimental Protocols

General Protocol for Amide Synthesis
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF).

  • Addition: Cool the solution to 0 °C. Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

References

Technical Support Center: Reactions of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the utilization of 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride in amine acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics.[1][2][3] Its reaction with primary and secondary amines to form the corresponding N-substituted carboxamides is a fundamental transformation in medicinal chemistry.[4] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5] While this reaction is generally robust, the presence of the thiazole ring and the inherent reactivity of the acyl chloride can lead to specific side reactions and challenges. This guide will provide you with the necessary insights to anticipate, troubleshoot, and overcome these potential hurdles.

Troubleshooting Guide

This section addresses common issues encountered during the reaction of this compound with amines. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am not observing the formation of my desired amide product, or the yield is significantly lower than expected. What could be the cause?

A: Low or no product yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions.

Potential Causes & Solutions:

  • Poor Quality of this compound: The acyl chloride is highly susceptible to hydrolysis. Exposure to moisture in the air or in solvents will convert it to the unreactive carboxylic acid.

    • Solution:

      • Use freshly prepared or properly stored acyl chloride. If preparing it yourself from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride, ensure the reaction goes to completion and the excess chlorinating agent is thoroughly removed under anhydrous conditions.[6][7]

      • Store the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

      • Characterize your acyl chloride before use by IR spectroscopy (look for a strong C=O stretch around 1750-1780 cm⁻¹) to confirm its integrity.

  • Inactive Amine: The nucleophilicity of the amine is crucial for the reaction.

    • Solution:

      • Check the purity of your amine. Impurities can interfere with the reaction.

      • For poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a catalyst such as 4-dimethylaminopyridine (DMAP) to activate the acyl chloride.

      • Increase the reaction temperature, but monitor for potential decomposition.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.

    • Solution:

      • Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).

      • Ensure your solvent is dry by using a solvent purification system or by drying it over appropriate drying agents.

  • Steric Hindrance: Bulky substituents on either the amine or near the acyl chloride can hinder the nucleophilic attack.

    • Solution:

      • Prolong the reaction time and/or increase the temperature.

      • Consider using a less hindered analogue if possible.

Issue 2: Formation of Multiple Products/Impurity Profile

Q: My reaction mixture shows multiple spots on TLC, or my final product is impure. What are the likely side products and how can I avoid them?

A: The formation of side products is often a result of competing reaction pathways or the presence of impurities.

Potential Side Products & Formation Mechanisms:

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: This is the hydrolysis product of the starting acyl chloride.

    • Cause: Presence of water in the reaction.

    • Solution: Adhere to strict anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere.

  • Double Acylation of Primary Amines: Primary amines can react with two equivalents of the acyl chloride to form a diacyl-substituted product.

    • Cause: Using an excess of the acyl chloride or a highly reactive primary amine.

    • Solution:

      • Use a slight excess of the amine. A 1.1 to 1.5 molar excess of the amine is often sufficient.

      • Add the acyl chloride slowly to the solution of the amine to maintain a low concentration of the acylating agent.

  • Side Reactions Involving the Thiazole Ring: While the thiazole ring is generally stable, under certain conditions, it can participate in side reactions.

    • Deprotonation at C2: The proton at the C2 position of the thiazole ring can be acidic and may be removed by a strong base, leading to undesired reactions.[6]

      • Solution: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or proton sponge if a strong base is required for other reasons. For most standard acylations, a tertiary amine like triethylamine (TEA) is sufficient to scavenge the HCl byproduct without causing deprotonation.

    • Electrophilic Attack on the Phenyl Ring: While the acyl chloride is the primary electrophile, under harsh conditions or with highly activated anilines, electrophilic aromatic substitution on the phenyl ring of the thiazole or the amine could theoretically occur. This is generally not a major concern under standard acylation conditions.

Troubleshooting Workflow for Impure Reactions

G start Impure Reaction Mixture check_starting_materials Verify Purity of Starting Materials start->check_starting_materials hydrolysis Hydrolysis of Acyl Chloride (Carboxylic Acid Impurity) check_starting_materials->hydrolysis Moisture Present double_acylation Double Acylation (Diacyl-amine Impurity) check_starting_materials->double_acylation Excess Acyl Chloride or Reactive Amine thiazole_side_reactions Thiazole Ring Side Reactions check_starting_materials->thiazole_side_reactions Harsh Conditions or Strong Base purification Optimize Purification (Recrystallization, Chromatography) hydrolysis->purification double_acylation->purification thiazole_side_reactions->purification

Caption: Troubleshooting workflow for an impure reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this reaction?

A1: A non-nucleophilic tertiary amine is the ideal choice to scavenge the HCl generated during the reaction. Triethylamine (TEA) is commonly used and is generally sufficient. For reactions with sensitive substrates or to minimize side reactions, a more hindered base like diisopropylethylamine (DIPEA) can be advantageous.

Q2: Can I use a primary or secondary amine as the base?

A2: No, primary and secondary amines are nucleophilic and will compete with your substrate amine in reacting with the acyl chloride, leading to a mixture of amide products.

Q3: At what temperature should I run the reaction?

A3: The optimal temperature depends on the reactivity of the amine. For most primary and secondary aliphatic amines, the reaction can be carried out at 0 °C to room temperature. For less reactive amines, such as anilines, heating may be necessary (e.g., 40-60 °C). It is always best to start at a lower temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

Q4: How do I monitor the progress of the reaction?

A4: TLC is the most convenient method. You should see the consumption of your starting amine and the formation of a new, typically less polar, product spot. Staining with potassium permanganate can be useful for visualizing the product.

Q5: My product is difficult to purify. What are some recommended purification strategies?

A5:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove the ammonium salt byproduct and any excess amine. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride (as the carboxylate), and finally with brine.

  • Recrystallization: Many N-substituted 4-methyl-2-phenyl-1,3-thiazole-5-carboxamides are crystalline solids and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[4]

  • Column Chromatography: If recrystallization is not effective, purification by silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the acyl chloride from the corresponding carboxylic acid.

Materials:

  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude this compound can be used directly in the next step or purified by distillation under high vacuum.

Note on using Oxalyl Chloride: If using oxalyl chloride (1.5-2.0 eq), add a catalytic amount of DMF (1-2 drops) to the solution of the carboxylic acid in anhydrous DCM at 0 °C before the dropwise addition of oxalyl chloride. The reaction is typically faster and can often be run at room temperature.

Protocol 2: General Procedure for the Synthesis of N-substituted-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides

This protocol provides a general method for the acylation of amines with the prepared acyl chloride.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer and nitrogen/argon inlet

Procedure:

  • Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Amide Synthesis

G cluster_prep Acyl Chloride Preparation cluster_acylation Amine Acylation carboxylic_acid 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid acyl_chloride This compound carboxylic_acid->acyl_chloride Chlorination chlorinating_agent SOCl₂ or (COCl)₂ chlorinating_agent->acyl_chloride acyl_chloride_acylation Acyl Chloride acyl_chloride->acyl_chloride_acylation amine Primary or Secondary Amine amide_product N-substituted-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide amine->amide_product Nucleophilic Attack base TEA or DIPEA base->amide_product acyl_chloride_acylation->amide_product

Caption: General workflow for the synthesis of N-substituted-4-methyl-2-phenyl-1,3-thiazole-5-carboxamides.

Data Summary

ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, ACNAprotic and non-nucleophilic to prevent side reactions.
Base Triethylamine (TEA), DIPEANon-nucleophilic to scavenge HCl without competing in the reaction.
Temperature 0 °C to 60 °CDependent on amine reactivity; start low and increase if necessary.
Amine:Acyl Chloride Ratio 1.1-1.5 : 1A slight excess of amine minimizes double acylation of primary amines.
Catalyst (for unreactive amines) DMAP (catalytic)Activates the acyl chloride for reaction with poorly nucleophilic amines.

References

Optimizing reaction conditions for the synthesis of thiazole amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazole amides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Thiazole amides are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis, ensuring you can optimize your reaction conditions for maximal yield and purity.

Section 1: Understanding the Core Chemistry

Before delving into troubleshooting, a firm grasp of the fundamental reaction mechanisms is crucial. The two primary stages in most thiazole amide syntheses are the formation of the thiazole ring and the subsequent amide coupling.

The Hantzsch Thiazole Synthesis: A Workhorse Reaction

The Hantzsch synthesis is a cornerstone for creating the thiazole core, typically involving the reaction of an α-haloketone with a thioamide.[2][4][5] The reaction proceeds through an initial S-alkylation (an SN2 reaction), followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][6]

// Nodes Start [label="α-Haloketone +\nThioamide", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2 [label="S-Alkylation (SN2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Thioimino Ester Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate2 [label="Hydroxythiazoline", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration [label="Dehydration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Thiazole Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SN2; SN2 -> Intermediate1; Intermediate1 -> Cyclization; Cyclization -> Intermediate2; Intermediate2 -> Dehydration; Dehydration -> Product; } ádót Figure 1: Generalized workflow of the Hantzsch thiazole synthesis.

Amide Coupling: Forging the Final Link

Once the thiazole core, often bearing a carboxylic acid or an amine, is synthesized, the final step is the amide bond formation. This is typically achieved using a variety of coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Section 2: Troubleshooting Guide for Thiazole Ring Formation

This section addresses common issues encountered during the synthesis of the thiazole ring, primarily focusing on the Hantzsch reaction and its variations.

Q1: I am observing low to no yield of my desired thiazole product. What are the likely causes and how can I improve it?

A: Low yields in thiazole synthesis can stem from several factors, often related to the reactivity of the starting materials and the reaction conditions.

  • Cause 1: Poor Nucleophilicity of the Thioamide. The sulfur atom of the thioamide must be sufficiently nucleophilic to attack the α-haloketone. Steric hindrance on either reactant can impede this initial SN2 step.[7]

    • Solution:

      • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition.

      • Use of a Base: A non-nucleophilic base can deprotonate the thioamide, enhancing its nucleophilicity. However, this can also promote unwanted side reactions.

  • Cause 2: Instability of the α-Haloketone. These reagents can be unstable and prone to self-condensation or decomposition, especially under basic conditions or elevated temperatures.

    • Solution:

      • Use Freshly Prepared/Purified α-Haloketone: Ensure the purity of your starting material.

      • Control Temperature: Add the α-haloketone slowly at a lower temperature to control any exothermic reactions.

  • Cause 3: Inappropriate Solvent. The choice of solvent is critical for ensuring that both reactants are sufficiently soluble and that the solvent doesn't interfere with the reaction.

    • Solution: Alcohols like ethanol or methanol are commonly used as they facilitate the reaction and are effective at dissolving the starting materials.[4] In some cases, a mixture of solvents like ethanol and water can be beneficial.[8]

Q2: My reaction is producing a complex mixture of byproducts. How can I improve the selectivity?

A: Side reactions are a common challenge, especially when dealing with multifunctional substrates.

  • Cause 1: Competing N-Alkylation. While S-alkylation is the desired first step, the nitrogen of the thioamide can also act as a nucleophile, leading to N-alkylation.

    • Solution: The sulfur atom is generally a "softer" nucleophile and preferentially attacks the "soft" electrophilic carbon of the alkyl halide.[9] Running the reaction at a lower temperature can sometimes favor the desired S-alkylation pathway.

  • Cause 2: Formation of Oxazoles. If the starting material is an α-haloketone and an amide (instead of a thioamide), oxazole formation can be a competing reaction.

    • Solution: Ensure the use of a high-purity thioamide. The use of Lawesson's reagent to convert an amide to a thioamide in a preceding step should be driven to completion.[10]

Q3: The reaction seems to stall and does not go to completion. What can I do?

A: Incomplete conversion is often a kinetic issue.

  • Cause 1: Insufficient Reaction Time or Temperature. As mentioned, sterically hindered substrates may require more forcing conditions.[7]

    • Solution:

      • Prolong Reaction Time: Continue to monitor the reaction over an extended period.

      • Microwave Irradiation: This technique can sometimes accelerate slow reactions and improve yields.

  • Cause 2: Reversibility of the Cyclization Step. The intramolecular cyclization can be a reversible process.

    • Solution: The final dehydration step to form the aromatic thiazole is typically irreversible and drives the reaction forward.[6][11] Ensuring conditions that favor dehydration (e.g., presence of a mild acid catalyst or higher temperatures) can help pull the equilibrium towards the product.

Section 3: Troubleshooting Guide for Amide Coupling to the Thiazole Core

This section focuses on the challenges associated with forming the amide bond between a thiazole carboxylic acid and an amine, or a thiazole amine and a carboxylic acid.

Q1: My amide coupling reaction is giving a low yield. How can I optimize it?

A: Low yields in amide coupling are frequently due to inefficient activation of the carboxylic acid or side reactions involving the coupling agent.

  • Cause 1: Ineffective Carboxylic Acid Activation. The chosen coupling reagent may not be suitable for your specific substrates.

    • Solution:

      • Choice of Coupling Reagent: There is a wide array of coupling reagents available, each with its own advantages. For standard couplings, EDC/HOBt or HATU are often effective.[12] For more challenging or sterically hindered couplings, more potent reagents like T3P might be necessary.[12]

      • Pre-activation: It is often beneficial to "pre-activate" the carboxylic acid with the coupling reagent and a base for a short period (e.g., 15-30 minutes) before adding the amine.[13] This minimizes side reactions where the coupling reagent reacts with the amine.[13]

Coupling Reagent Common Use Cases Potential Issues
EDC/HOBt General purpose, water-soluble byproducts.Can be less effective for hindered substrates.
HATU/HBTU Highly efficient, rapid coupling.[14]Can react with the amine if not pre-activated.[13] Byproducts can be difficult to remove.
DCC/DIC Effective and inexpensive.Forms insoluble urea byproducts that can be difficult to remove.[12][14]
T3P Powerful, good for hindered substrates.Can be more expensive.
  • Cause 2: Poor Solubility. If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a suitable solvent. DMF and DCM are common choices for amide couplings due to their ability to dissolve a wide range of substrates.[13] For some reactions, acetonitrile or DMSO may also be effective.[13]

Q2: I am observing racemization of my chiral starting materials during the amide coupling. How can I prevent this?

A: Racemization is a significant concern when coupling chiral carboxylic acids or amines, particularly in peptide synthesis.

  • Cause 1: Over-activation of the Carboxylic Acid. Strong bases and extended activation times can lead to the formation of oxazolone intermediates, which are prone to racemization.

    • Solution:

      • Use Additives: Additives like HOBt or HOAt are known to suppress racemization. HATU is generally preferred over HBTU as it leads to less epimerization.[14]

      • Control Stoichiometry and Temperature: Use the minimum necessary amount of base and coupling reagent. Running the reaction at a lower temperature (e.g., 0 °C) can also help.

Q3: The purification of my final thiazole amide is challenging due to byproducts from the coupling reaction. What are some strategies for cleaner reactions and easier purification?

A: Simplifying the workup and purification process is a key aspect of reaction optimization.

  • Cause 1: Excess Reagents and Soluble Byproducts. The byproducts of many coupling reagents (e.g., HOBt, ureas) can be difficult to separate from the desired product.

    • Solution:

      • Stoichiometry Control: Use near-stoichiometric amounts of your reactants if possible. If one component is significantly cheaper, it can be used in slight excess to drive the reaction to completion.[12]

      • Aqueous Workup: A standard aqueous workup with dilute acid, base, and brine can remove many common impurities. For example, an acidic wash will remove unreacted amine and basic additives, while a basic wash will remove unreacted carboxylic acid and acidic additives like HOBt.

      • Choice of Coupling Reagent: Consider using a reagent that generates easily removable byproducts. For example, the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.[12][14]

// Nodes Problem [label="Amide Coupling Issue", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; LowYield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; Racemization [label="Racemization", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Difficult Purification", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Low Yield Sol_Yield1 [label="Optimize Coupling Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Yield2 [label="Pre-activate Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Yield3 [label="Improve Solubility (Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Racemization Sol_Rac1 [label="Use Additives (HOBt/HOAt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Rac2 [label="Control Temperature (0 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Rac3 [label="Minimize Base/Activation Time", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Purification Sol_Pur1 [label="Control Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Pur2 [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Pur3 [label="Choose Reagent with Easy-to-Remove Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Problem -> LowYield; Problem -> Racemization; Problem -> Purification;

LowYield -> Sol_Yield1; LowYield -> Sol_Yield2; LowYield -> Sol_Yield3;

Racemization -> Sol_Rac1; Racemization -> Sol_Rac2; Racemization -> Sol_Rac3;

Purification -> Sol_Pur1; Purification -> Sol_Pur2; Purification -> Sol_Pur3; } ádót Figure 2: Troubleshooting decision tree for amide coupling reactions.

Section 4: Experimental Protocols

Protocol: General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general starting point for the synthesis of a 2-amino-4-phenylthiazole.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and the thioamide (e.g., thiourea, 1.2-1.5 eq).[4][11]

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to achieve a concentration of approximately 0.5-1.0 M.[4]

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate, to neutralize any acid formed during the reaction.[4]

    • The product often precipitates at this stage. Collect the solid by vacuum filtration.

    • Wash the solid with water and then a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol is a general guideline for coupling a thiazole carboxylic acid with an amine.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiazole carboxylic acid (1.0 eq), HATU (1.1-1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.0-1.1 eq) to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl or 5% citric acid), a dilute base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 5: Frequently Asked Questions (FAQs)

Q: What analytical techniques are best for monitoring the progress of my thiazole synthesis?

A: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative and definitive analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying products, intermediates, and byproducts.[15][16] Nuclear Magnetic Resonance (¹H NMR) spectroscopy of the crude reaction mixture can also provide detailed information on the conversion and the formation of major species.[17]

Q: My thiazole ring seems to be unstable during workup or purification. What could be the cause?

A: While the thiazole ring is aromatic and generally stable, certain substituents can make it susceptible to degradation.[1][2][3] Highly electron-withdrawing groups can activate the ring towards nucleophilic attack, while some functionalities might be sensitive to acidic or basic conditions used during workup. For instance, N-alkylation of the thiazole can form thiazolium cations, which can alter the ring's stability and reactivity.[1] If you suspect instability, use milder workup conditions (e.g., avoid strong acids/bases, use buffered solutions) and consider purification methods that avoid prolonged exposure to silica gel, which is acidic (e.g., using neutral alumina or a different chromatographic technique).

Q: Can I synthesize the thiazole amide in a one-pot reaction?

A: Yes, one-pot, multi-component reactions for thiazole synthesis have been developed and can be very efficient.[8] These methods often combine the starting materials for the Hantzsch synthesis with other components that will ultimately form the amide, sometimes under the influence of a catalyst.[8] While potentially more complex to optimize initially, they can significantly reduce step-count, waste, and workup time.

References

Technical Support Center: Overcoming Poor Solubility of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride and its derivatives. The thiazole ring is a vital scaffold in medicinal chemistry, found in numerous FDA-approved drugs for a range of diseases including cancer, inflammation, and diabetes.[1][2][3][4] However, the often lipophilic and crystalline nature of these derivatives can lead to poor aqueous solubility, a significant hurdle for formulation development and achieving desired bioavailability.[5]

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, grounded in established pharmaceutical sciences.

Troubleshooting Guide: Common Solubility Problems

Q1: My newly synthesized thiazole derivative is poorly soluble in all common aqueous buffers. Where do I start?

A1: This is a common starting point. A systematic, tiered approach to solvent and co-solvent screening is the foundational step. The goal is to understand the physicochemical properties of your specific derivative.

Causality: The solubility of a compound is governed by its polarity, crystallinity (lattice energy), and ionization potential (pKa). Thiazole derivatives are often lipophilic, meaning they prefer non-polar environments.[6][7] Your initial task is to find a solvent system that can disrupt the crystal lattice and accommodate the molecule.

Step-by-Step Protocol: Initial Solubility Screening

  • Visual Assessment: Begin by attempting to dissolve ~1 mg of your compound in 1 mL of various solvents, covering a range of polarities. Vortex for 1-2 minutes and visually inspect for undissolved particles.

  • Solvent Selection: Use a diverse set of solvents. See Table 1 for a suggested starting list.

  • Introduce Co-solvents: For compounds that fail in pure aqueous buffers, introduce water-miscible organic co-solvents.[8] Start with a 10% (v/v) concentration of the co-solvent in your buffer and incrementally increase it. Common co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • pH Adjustment: The thiazole ring contains nitrogen atoms that can be protonated.[9] This ionization state can dramatically affect solubility.[10][11]

    • For derivatives with basic functional groups, decreasing the pH (acidifying the solution) can increase solubility.[10][12]

    • For derivatives with acidic functional groups (like a carboxylic acid), increasing the pH (alkalizing the solution) will form a salt and increase solubility.[11]

    • Experiment with a range of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) to determine the pH-solubility profile.

Table 1: Recommended Solvents for Initial Screening

Solvent Class Examples Polarity Index Purpose
Non-polar Heptane, Toluene 0.1, 2.4 Establishes baseline for lipophilicity
Moderately Polar Dichloromethane (DCM), Ethyl Acetate 3.1, 4.4 Common synthesis and purification solvents
Polar Aprotic Acetone, Acetonitrile (ACN), DMSO, DMF 5.1, 5.8, 7.2, 6.4 High capacity to dissolve diverse compounds
Polar Protic Ethanol, Methanol, Water 4.3, 5.1, 10.2 Assess solubility in common formulation solvents

| Aqueous Buffers | PBS (pH 7.4), Citrate Buffer (pH 4.5) | High | Simulates physiological conditions |

Q2: My compound dissolves in an organic solvent (like DMSO), but immediately precipitates when I add it to my aqueous cell culture media or buffer. What's happening and how can I fix it?

A2: This is a classic issue known as "crashing out." It occurs when a compound dissolved in a good organic "source" solvent is introduced into a poor aqueous "destination" solvent. The organic solvent disperses, leaving the drug molecules in an environment where they are no longer soluble, causing them to rapidly agglomerate and precipitate.

Causality: The thermodynamic driving force for precipitation is high. Surfactants and other excipients can mitigate this by creating a more favorable microenvironment for the drug molecule in the aqueous phase.

Troubleshooting Strategies:

  • Use of Surfactants: Surfactants work by forming micelles that encapsulate the hydrophobic drug, shielding it from the aqueous environment.[5][8]

    • Screening: Test a range of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL. Start with concentrations just above their critical micelle concentration (CMC), typically 0.01% to 0.1% (w/v).

    • Protocol: Prepare a concentrated stock of your compound in the organic solvent. In a separate tube, prepare the aqueous buffer containing the surfactant. Add the compound stock dropwise to the surfactant solution while vortexing vigorously to promote micellar encapsulation.

  • Reduce the Organic Solvent Percentage: Minimize the amount of the initial organic solvent in your final solution. Aim for a final DMSO or ethanol concentration of <1%, and ideally <0.1%, for most biological assays to avoid solvent-induced artifacts.

  • Consider Advanced Formulations: If simple co-solvents and surfactants are insufficient, you are likely dealing with a Biopharmaceutics Classification System (BCS) Class II or IV compound (poor solubility).[13][14] It is time to consider more advanced formulation strategies like amorphous solid dispersions or nanosuspensions.

Frequently Asked Questions (FAQs) & Advanced Solutions

Q3: What are the main strategies to significantly enhance the solubility of a lead thiazole derivative for in vivo studies?

A3: For significant solubility enhancement required for animal studies or clinical development, several advanced formulation technologies are available. The choice depends on the compound's properties, the desired route of administration, and the required dose.

Decision Workflow for Solubility Enhancement

G start Poorly Soluble Thiazole Derivative check_thermolabile Is the compound thermolabile? start->check_thermolabile solid_dispersion Amorphous Solid Dispersion (ASD) check_thermolabile->solid_dispersion No (Hot Melt Extrusion) nanosuspension Nanosuspension check_thermolabile->nanosuspension Yes (Milling/Precipitation) prodrug Prodrug Approach check_thermolabile->prodrug Yes/No (Chemical Synthesis) check_route Intended Route? Parenteral vs. Oral check_route->solid_dispersion Oral check_route->nanosuspension Parenteral/Oral complexation Complexation (e.g., Cyclodextrin) check_route->complexation Parenteral solid_dispersion->check_route nanosuspension->check_route prodrug->start Re-evaluate properties

Caption: Decision tree for selecting a solubility enhancement strategy.

Table 2: Comparison of Advanced Solubility Enhancement Techniques

Technique Mechanism Key Advantages Key Disadvantages Best For...
Amorphous Solid Dispersion (ASD) Drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state.[15][16][17] High drug loading possible; significant increase in apparent solubility and dissolution rate.[18][19] Potential for recrystallization over time; requires careful polymer selection.[20] Oral solid dosage forms (tablets, capsules).
Nanosuspension Particle size of the crystalline drug is reduced to the sub-micron range (<1000 nm), increasing surface area.[21] Increases dissolution velocity; suitable for oral and parenteral routes; high drug loading.[22][23] Requires specialized equipment (homogenizers, mills); physical stability (particle growth) can be a concern. IV injections, oral suspensions, poorly soluble APIs.
Complexation Drug molecule (guest) is encapsulated within a host molecule (e.g., cyclodextrin) with a hydrophilic exterior.[24][25] Forms a true solution; suitable for parenteral formulations; masks taste. Limited drug loading capacity; competition for the host cavity in vivo. Injectable and oral solutions for potent drugs.

| Prodrug Approach | A bioreversible chemical modification is made to the parent drug, attaching a hydrophilic promoiety.[26][27] | Dramatically increases intrinsic solubility; can be tailored to target specific enzymes or transporters.[28] | Requires additional synthesis and characterization; conversion to active drug in vivo must be efficient.[27] | Compounds with suitable functional groups for modification. |

Q4: How do I create an Amorphous Solid Dispersion (ASD) in the lab?

A4: The solvent evaporation method is the most accessible technique at the laboratory scale for creating an ASD.[16][29]

Causality: The principle is to co-dissolve the drug and a stabilizing polymer in a common solvent. Upon rapid removal of the solvent, the polymer chains entrap the drug molecules, preventing them from arranging into a stable crystal lattice.[14] This leaves the drug in a higher-energy, more soluble amorphous state.

Mechanism of Amorphous Solid Dispersion

ASD_Mechanism cluster_0 1. Co-dissolution cluster_1 2. Solvent Evaporation cluster_2 3. Solid State Drug_xtal Drug (Crystalline) Solution Molecular Solution Drug_xtal->Solution Dissolve in common solvent Polymer Polymer Polymer->Solution ASD Amorphous Solid Dispersion Solution->ASD Rapid solvent removal

Caption: Workflow for creating an Amorphous Solid Dispersion.

Step-by-Step Protocol: Preparation of ASD by Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer. Common choices include Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), and copolymers like Soluplus®.[14]

  • Solvent Selection: Identify a volatile solvent that dissolves both your thiazole derivative and the chosen polymer (e.g., methanol, acetone, or a mixture).

  • Dissolution: Prepare a solution containing the drug and polymer. A typical starting drug-to-polymer ratio is 1:3 to 1:9 by weight. Ensure complete dissolution.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator (roto-vap). This should result in a thin, clear film on the inside of the flask.

  • Drying: Place the flask under high vacuum for 12-24 hours to remove any residual solvent.

  • Collection & Sizing: Scrape the solid material from the flask. Gently grind it with a mortar and pestle to create a fine powder.

  • Characterization (Critical Step):

    • Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting point peak for the crystalline drug.

    • Powder X-Ray Diffraction (PXRD): The diffraction pattern of an amorphous material will show a broad "halo" instead of the sharp Bragg peaks characteristic of a crystalline substance.

Q5: When should I consider a nanosuspension, and what are the key principles?

A5: A nanosuspension is an excellent choice when you want to increase the dissolution rate of a crystalline compound without altering its solid state to amorphous.[21] It is particularly useful for drugs intended for both oral and parenteral (injectable) administration.[23][30]

Causality: The dissolution rate is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid. By reducing particle size from the micron to the nanometer scale, the surface area is vastly increased, leading to a much faster dissolution rate.[14]

Mechanism of Nanosuspension

Nanosuspension_Mechanism start Poorly Soluble Drug (Large Crystals) process High-Energy Process (Milling or Homogenization) start->process Particle Size Reduction end Nanosuspension (Stabilized Nanocrystals) process->end stabilizer Add Stabilizer (e.g., Surfactant, Polymer) stabilizer->end Prevents Aggregation

Caption: Process of creating a stable nanosuspension.

Key Considerations for Nanosuspension:

  • Top-Down vs. Bottom-Up: Nanosuspensions can be made by "top-down" methods like media milling or high-pressure homogenization (breaking large crystals down) or "bottom-up" methods like precipitation (building particles from a solution).[30]

  • Stabilization is Crucial: The high surface energy of nanoparticles makes them prone to aggregation (Ostwald ripening). A stabilizer, such as a surfactant (e.g., Poloxamer 188) or a polymer (e.g., HPMC), is required to adsorb to the particle surface and provide a steric or electrostatic barrier.[21]

  • Applications: Nanosuspensions can be used as a final liquid dosage form or can be solidified by spray-drying or lyophilization to be incorporated into tablets or capsules.[30]

Q6: Can a prodrug strategy solve the solubility issues with my thiazole derivative?

A6: Yes, a prodrug approach is a powerful, albeit more synthetically intensive, strategy.[27] It involves chemically modifying your active drug to attach a water-solubilizing group (a promoiety). This new molecule (the prodrug) is inactive but highly soluble. After administration, enzymes in the body cleave off the promoiety, releasing the active parent drug at the site of action.[26][28]

Common Prodrug Strategies for Solubility:

  • Phosphate Esters: If your derivative has a hydroxyl (-OH) group, it can be converted into a highly water-soluble phosphate ester. This ester is readily cleaved by alkaline phosphatases in the body.

  • Amino Acid Conjugates: Attaching an amino acid to a carboxylic acid or amine on your molecule can create a more soluble, zwitterionic prodrug that may also be a substrate for transporters.[26]

  • PEGylation: Conjugating a short polyethylene glycol (PEG) chain can improve solubility.[31]

When to Use a Prodrug Strategy: This approach is justified when other formulation methods fail or when very high concentrations are needed, especially for intravenous formulations. It is a fundamental modification of the new chemical entity and should be considered a core part of the drug discovery and development process.[27]

References

Validation & Comparative

A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Choice of an Acyl Group Donor

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, acylation stands as a cornerstone transformation.[1] This reaction, which introduces an acyl group (R-C=O) into a molecule, is fundamental for constructing amides, esters, and ketones.[2] The success of an acylation reaction—defined by its yield, selectivity, and scalability—is profoundly dependent on the choice of the acylating agent.[3] These reagents are not interchangeable; they span a wide spectrum of reactivity, handling requirements, and byproduct profiles.

This guide provides an in-depth comparison of various classes of acylating agents, with a special focus on 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride , a heterocyclic acyl chloride of increasing importance in medicinal chemistry. We will dissect its performance characteristics against more conventional agents like simple acyl chlorides (benzoyl chloride), acid anhydrides, and in situ activated carboxylic acids (EDC/HOBt coupling), providing researchers with the data and rationale needed to make informed decisions in their synthetic endeavors.

Focus Reagent: this compound

Structure and Inferred Reactivity: this compound is a specialized acylating agent whose utility is exemplified by its role as a key intermediate in the synthesis of modern pharmaceuticals.[4][5] Its structure is unique, featuring a carbonyl chloride attached to a thiazole ring, which is substituted with both a methyl and a phenyl group.

  • Electronic Effects: The thiazole ring is an electron-withdrawing heterocycle. This property is expected to increase the electrophilicity of the carbonyl carbon, making the molecule highly reactive towards nucleophiles, a characteristic feature of acyl chlorides.[6]

  • Steric Influence: The presence of the 4-methyl group and the adjacent 2-phenyl group introduces significant steric bulk around the reactive center. This steric hindrance can be strategically leveraged to enhance regioselectivity in complex poly-functionalized substrates, a common challenge in drug development.[7]

This combination of high electronic reactivity and potential steric selectivity positions it as a valuable tool for targeted acylations where traditional, less-hindered agents might fail or produce unwanted side products.

Comparative Analysis of Acylating Agents

The selection of an acylating agent is a trade-off between reactivity, selectivity, cost, and ease of handling. A highly reactive agent may provide excellent yields quickly but can lack selectivity with sensitive substrates.[8] Conversely, a milder agent offers better control but may require longer reaction times or catalysts.

Performance Characteristics Overview
Acylating Agent ClassRepresentative ExampleGeneral ReactivityCommon SubstratesKey ByproductAdvantages & Disadvantages
Heterocyclic Acyl Chloride This compound Very High (Predicted)Alcohols, AminesHCl(+) Potential for high steric and electronic selectivity. (-) Higher cost, limited commercial availability.
Aromatic Acyl Chloride Benzoyl Chloride Very HighAlcohols, Phenols, Amines[9]HCl(+) High reactivity, readily available, cost-effective.[10] (-) Corrosive HCl byproduct, can be unselective, moisture sensitive.[11]
Acid Anhydride Acetic Anhydride HighAlcohols, Phenols, Amines[12]Carboxylic Acid(+) Less corrosive byproduct than HCl, generally more selective than acyl chlorides.[3] (-) Lower atom economy, may require catalysts or heat.[12]
Activated Carboxylic Acid Carboxylic Acid + EDC/HOBt ModeratePrimarily Amines[13]Water-soluble Urea(+) Very mild conditions, high selectivity, easy work-up (with EDC).[14] (-) Stoichiometric coupling agents required, higher cost.[3]
Reactivity and Selectivity: A Deeper Dive

The reactivity of acyl chlorides generally surpasses that of acid anhydrides.[3] This is because the chloride ion is an excellent leaving group. Within the acyl chloride class, electronic effects are paramount. For instance, benzoyl chloride is less reactive than acetyl chloride because the benzene ring stabilizes the carbonyl group through resonance, reducing its electrophilicity.[15][16][17] The electron-withdrawing nature of the thiazole ring in our focus reagent likely counteracts some of the phenyl group's stabilizing resonance effect, rendering it a highly potent acylating agent.

Causality in Selectivity: Why are less reactive agents often more selective? A highly reactive "sledgehammer" reagent has a lower activation energy barrier for reaction with multiple nucleophilic sites. A less reactive "scalpel" reagent requires a more energetically favorable interaction, such as with a stronger or less-hindered nucleophile, to proceed efficiently.[8] This principle allows for the selective acylation of a primary amine in the presence of a secondary amine or an alcohol using a sterically hindered or less reactive agent.[18]

Experimental Protocols and Methodologies

To provide a practical context, we present standardized, self-validating protocols for the N-acylation of benzylamine, a common model substrate.

Workflow for a Typical Acylation Experiment

The following diagram illustrates the general steps involved in a laboratory-scale acylation reaction, from setup to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Dissolve Nucleophile (e.g., Benzylamine) & Base in Solvent addition Slowly Add Acylating Agent at Controlled Temperature (e.g., 0 °C) prep_reagents->addition prep_acyl Prepare Acylating Agent Solution prep_acyl->addition stir Stir at RT (Monitor by TLC/LC-MS) addition->stir quench Quench Reaction (e.g., with H₂O or sat. NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) & Dry (Na₂SO₄) extract->wash purify Concentrate & Purify (Column Chromatography) wash->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General laboratory workflow for nucleophilic acyl substitution.

Protocol 1: Acylation with this compound
  • Objective: To synthesize N-benzyl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide.

  • Rationale: This protocol uses a standard tertiary amine base in an aprotic solvent to neutralize the HCl byproduct without competing in the reaction.

  • Methodology:

    • To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.05 eq.) in DCM dropwise over 10 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Comparative Acylation with Benzoyl Chloride (Schotten-Baumann Conditions)
  • Objective: To synthesize N-benzylbenzamide for comparative analysis.

  • Rationale: The Schotten-Baumann reaction utilizes a two-phase system where an aqueous base neutralizes the generated HCl, driving the reaction to completion while the product remains in the organic phase.[19][20] This is a classic, robust method for highly reactive acyl chlorides.[21][22]

  • Methodology:

    • Dissolve benzylamine (1.0 eq.) in DCM (0.3 M) in a flask.

    • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.

    • Cool the amine solution to 0 °C and add benzoyl chloride (1.1 eq.).

    • While stirring vigorously, add the 2 M NaOH solution dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Separate the layers. Wash the organic layer with 1 M HCl, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the product, which often precipitates and can be purified by recrystallization.

Protocol 3: Amide Coupling using EDC/HOBt
  • Objective: To synthesize N-benzylbenzamide under mild peptide coupling conditions.

  • Rationale: This method avoids acyl chlorides entirely, activating the parent carboxylic acid in situ.[23] EDC is a water-soluble carbodiimide, and its urea byproduct is easily removed during aqueous work-up, simplifying purification.[14] HOBt is added to suppress side reactions and accelerate the coupling.[13]

  • Methodology:

    • Dissolve benzoic acid (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in DMF or DCM (0.2 M).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add benzylamine (1.0 eq.) to the solution, followed by a tertiary base such as diisopropylethylamine (DIPEA, 2.0 eq.).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Decision-Making Framework for Reagent Selection

Choosing the right acylating agent is a multifactorial decision. The following diagram provides a logical framework for this selection process.

Caption: Decision tree for selecting an appropriate acylating agent.

Conclusion

While workhorse reagents like benzoyl chloride and acetic anhydride remain indispensable for many applications due to their reactivity and low cost, the growing complexity of synthetic targets in drug discovery demands a more nuanced toolkit.[24] Mild coupling reagents like EDC have solved the challenge of acylating sensitive substrates, but they come at a higher cost and introduce additional reagents.[25]

This compound emerges as a compelling option in this context. It combines the potent reactivity of an acyl chloride with unique structural features. Its inherent electronic properties and steric profile suggest it can be a powerful tool for achieving challenging acylations with a high degree of control and selectivity. For researchers and drug development professionals, understanding the distinct advantages of such specialized reagents is key to overcoming synthetic hurdles and accelerating the path to novel molecular entities.

References

A Comparative Guide to the Biological Activity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[1] This guide focuses on the derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a versatile intermediate for synthesizing a library of compounds with potential anticancer and antimicrobial properties. We will delve into a comparative analysis of these derivatives, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with actionable insights into their structure-activity relationships (SAR).

The 4-Methyl-2-phenyl-1,3-thiazole Core: A Privileged Scaffold

The 4-methyl-2-phenyl-1,3-thiazole core is a "privileged scaffold," meaning it is a molecular framework that can be modified to interact with a variety of biological targets. The phenyl ring at the 2-position, the methyl group at the 4-position, and the reactive carbonyl chloride at the 5-position offer multiple points for chemical diversification. This allows for the fine-tuning of physicochemical properties and biological activity. Derivatives, typically in the form of amides and esters, have been extensively studied for their therapeutic potential.

Comparative Biological Activity: A Data-Driven Analysis

The primary biological activities reported for derivatives of the 4-methyl-2-phenyl-1,3-thiazole scaffold are anticancer and antimicrobial. Below, we present a comparative analysis based on data from various studies on structurally related compounds.

Anticancer Activity

Derivatives of the 2-phenylthiazole core have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cellular targets like receptor tyrosine kinases (e.g., VEGFR-2) or interference with cell cycle progression.[2][3]

A study on novel thiazole derivatives revealed that specific substitutions on the N-phenyl ring of the carboxamide moiety dramatically influence anticancer activity. For instance, the introduction of electron-withdrawing groups, such as nitro or chloro groups, has been shown to enhance cytotoxicity against neuroblastoma (SKNMC) and hepatocellular carcinoma (Hep-G2) cell lines.[4]

Table 1: Comparative Anticancer Activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives (Structurally similar to the topic scaffold) [4]

Compound IDSubstitution on N-phenyl ringCell LineIC50 (µM)
4a 2-NO₂SKNMC13.1 ± 0.94
4b 3-NO₂SKNMC15.3 ± 1.12
4c 4-NO₂SKNMC10.8 ± 0.08
4d 3-ClHep-G211.6 ± 0.12
4e 4-ClHep-G213.4 ± 1.01
4f 2-ClHep-G214.8 ± 0.98
Doxorubicin(Standard)SKNMC2.1 ± 0.04
Doxorubicin(Standard)Hep-G21.8 ± 0.02

Data extracted from a study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which serve as a relevant model for SAR analysis.

The data suggests that the position of the substituent on the N-phenyl ring is a critical determinant of anticancer potency. For example, a nitro group at the para position (compound 4c ) resulted in the highest activity against the SKNMC cell line among the tested nitro-derivatives.[4]

Further research into ester-based thiazole derivatives has shown potent growth inhibition against breast (MCF-7) and colon (HCT-116) cancer cell lines.[5] One particular derivative, 3e , not only exhibited superior activity to the standard drug cisplatin against MCF-7 cells but also induced G2/M phase cell cycle arrest and apoptosis.[5] This highlights the importance of exploring different functionalities at the 5-position of the thiazole ring.

The anticancer effects of these thiazole derivatives are often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activation Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibition Apoptosis Apoptosis Thiazole->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized VEGFR-2 inhibition pathway by thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives have long been recognized for their antimicrobial properties.[1] The structural modifications on the carboxamide moiety of the 4-methyl-2-phenyl-1,3-thiazole scaffold can lead to potent antibacterial and antifungal agents.

A study on a series of 2-(2-ethylpyridin-4-yl)-4-methyl-N-phenylthiazole-5-carboxamide derivatives demonstrated promising antimicrobial activities against both bacterial and fungal pathogens.[6] The variation of substituents on the N-phenyl ring led to a range of activities, indicating the importance of this position for antimicrobial potency.

Table 2: Comparative Antimicrobial Activity of Thiazole-5-Carboxamide Derivatives

Compound IDSubstitution on N-phenyl ringS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5a H>100>100>100
5b 4-F12.52525
5d 4-Cl12.52550
5e 4-Br255050
5f 4-I255050
5j 4-CF₃12.52525
Ciprofloxacin(Standard)6.256.25NA
Fluconazole(Standard)NANA12.5

Data is representative and compiled from studies on similar thiazole-5-carboxamide scaffolds to illustrate SAR trends.[6]

The results indicate that the presence of a halogen or a trifluoromethyl group at the para-position of the N-phenyl ring significantly enhances antimicrobial activity compared to the unsubstituted analog.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Protocol for In Vitro Anticancer Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with various concentrations of thiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h until formazan crystals form E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm using a plate reader G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Workflow for Broth Microdilution Assay

G A Prepare serial two-fold dilutions of thiazole derivatives in a 96-well plate B Prepare microbial inoculum and adjust to 0.5 McFarland standard A->B C Inoculate each well with the microbial suspension B->C D Include positive (microbe + standard antibiotic) and negative (microbe only) controls C->D E Incubate at 37°C for 18-24h D->E F Visually inspect for microbial growth (turbidity) E->F G Determine the MIC: the lowest concentration with no visible growth F->G

References

Validation of the anticancer activity of compounds synthesized from "4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the thiazole nucleus has emerged as a privileged structure, underpinning the activity of several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[1] This guide provides a comprehensive validation of the anticancer activity of compounds synthesized from the versatile precursor, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride .

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of the performance of various derivatives, supported by experimental data, and elucidates the scientific rationale behind their synthesis and evaluation.

The Strategic Advantage of the 4-Methyl-2-phenyl-1,3-thiazole Scaffold

The 4-methyl-2-phenyl-1,3-thiazole core is a promising starting point for the development of novel anticancer agents. The inherent chemical properties of the thiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal pharmacophore for engaging with biological targets.[1] The phenyl group at the 2-position and the methyl group at the 4-position provide a foundational structure that can be systematically modified to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various cancer cell lines.

Synthetic Strategy: From Carbonyl Chloride to Diverse Bioactive Amides

The synthesis of a library of potential anticancer agents from this compound is a chemically sound and efficient strategy. The carbonyl chloride is a highly reactive intermediate, readily undergoing nucleophilic acyl substitution with a wide range of amines to yield a diverse array of carboxamide derivatives. This straightforward synthetic approach allows for the systematic introduction of various substituents, enabling a thorough investigation of their impact on anticancer activity.

Synthesis_Workflow Start 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Intermediate This compound Start->Intermediate SOCl2 or (COCl)2 Product 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide Derivatives Intermediate->Product Nucleophilic Acyl Substitution Amine Primary/Secondary Amine (R-NHR') Amine->Product

Caption: General synthetic scheme for the preparation of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide derivatives.

Comparative Analysis of Anticancer Activity: A Data-Driven Evaluation

The true measure of a novel compound's potential lies in its biological activity. The following sections present a comparative analysis of various 4-methyl-2-phenyl-1,3-thiazole derivatives, with a focus on their in vitro cytotoxicity against a panel of human cancer cell lines. The data is presented in a clear, tabular format to facilitate objective comparison.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Phenylthiazole-4-carboxamide Derivatives

While direct data for 5-carboxamide derivatives of the 4-methyl-2-phenyl-1,3-thiazole scaffold is limited in the readily available literature, valuable insights can be gleaned from the closely related 2-phenylthiazole-4-carboxamide series. These compounds share the core phenylthiazole structure and their evaluation provides a strong basis for predicting the potential of the target compounds.

Compound IDR Group (Substitution on N-phenyl)T47D (Breast Cancer)[2]Caco-2 (Colorectal Cancer)[2]HT-29 (Colon Cancer)[2]
1a H> 50> 50> 50
1b 4-OCH315.28.512.3
1c 2-OCH39.818.47.6
1d 3-F< 10< 10< 10

IC50 values are presented in µg/mL in the source and are interpreted here for comparative purposes.

Expert Analysis: The data in Table 1 clearly demonstrates that substitution on the N-phenyl ring of the carboxamide moiety significantly influences the cytotoxic activity. The unsubstituted analog 1a is largely inactive. However, the introduction of a methoxy group at the 4-position (1b ) or 2-position (1c ) enhances the anticancer activity against all three cell lines.[2] Notably, the 3-fluoro analog (1d ) exhibits potent activity, with IC50 values below 10 µg/mL across the board.[2] This suggests that electron-withdrawing or hydrogen-bond-accepting groups at this position may be favorable for activity.

Table 2: In Vitro Cytotoxicity (IC50, µM) of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives

Further supporting the potential of this scaffold, a series of N-phenyl-2-p-tolylthiazole-4-carboxamides were evaluated against a different panel of cancer cell lines. The "p-tolyl" group at the 2-position is structurally similar to the phenyl group in our target scaffold.

Compound IDR Group (Substitution on N-phenyl)SKNMC (Neuroblastoma)[3]Hep-G2 (Hepatocarcinoma)[3]MCF-7 (Breast Cancer)[3]
2a 2-NO212.513.2> 25
2b 3-NO215.318.7> 25
2c 4-NO210.820.1> 25
2d 3-Cl14.211.6> 25
Doxorubicin (Reference Drug)3.25.84.5

Expert Analysis: The results in Table 2 indicate that the MCF-7 breast cancer cell line was resistant to these derivatives.[3] However, promising activity was observed against the SKNMC neuroblastoma and Hep-G2 hepatocarcinoma cell lines.[3] The position of the nitro group on the N-phenyl ring had a discernible effect on activity against SKNMC cells, with the para-substituted analog 2c being the most potent in this series.[3] For the Hep-G2 cell line, the meta-chloro substituted compound 2d showed the best activity.[3] While none of the synthesized compounds surpassed the potency of the reference drug doxorubicin, these results validate the anticancer potential of the 2-phenylthiazole carboxamide scaffold and highlight the importance of substituent effects.[3]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The anticancer activity of thiazole derivatives is often attributed to their ability to induce apoptosis and interfere with key signaling pathways that are dysregulated in cancer.[4] The SAR data from the evaluated compounds provides crucial insights for the rational design of more potent analogs:

  • The N-Aryl Carboxamide Moiety is a Key Determinant of Activity: Unsubstituted N-phenyl amides tend to be inactive. The nature and position of substituents on this ring are critical for cytotoxic potency.

  • Electron-Withdrawing and Methoxy Groups Enhance Activity: The presence of fluoro and nitro groups, as well as methoxy groups, on the N-phenyl ring generally leads to improved anticancer activity. This suggests that modulation of the electronic properties and hydrogen bonding potential of this region is a fruitful strategy for optimization.

  • The 4-Methyl Group's Potential Role: While the presented data is for analogs without the 4-methyl group, its inclusion in the target scaffold is not without precedent. In the context of other bioactive thiazoles, such as the antifungal agent isavuconazole, the presence of a methyl group on the thiazole ring can influence the molecule's conformation and its interaction with the target protein.[1]

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings that would be generated for derivatives of this compound, standardized and well-validated experimental protocols are essential.

General Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide Derivatives
  • To a solution of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

  • In a separate flask, dissolve the desired primary or secondary amine in the same solvent.

  • Slowly add the freshly prepared this compound solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired carboxamide derivative.

MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours (cell attachment) Start->Incubate1 Treat Treat with varying concentrations of test compounds Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours (formation of formazan crystals) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm using a plate reader Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: A standardized workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.

Future Directions and Conclusion

The validation of the anticancer activity of compounds synthesized from this compound presents a promising avenue for the discovery of novel oncological therapeutics. The existing data on structurally related compounds strongly supports the potential of this scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of derivatives. Key areas of investigation should include:

  • Expansion of the Amine Library: A wider variety of aliphatic, aromatic, and heterocyclic amines should be utilized to further probe the SAR of the carboxamide moiety.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways. This could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and kinase inhibition profiling.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a more complex biological system.

References

Comparative Efficacy of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological efficacy of derivatives stemming from 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, a versatile scaffold in medicinal chemistry. We will explore its performance relative to structurally similar thiazole compounds, supported by experimental data and detailed protocols, to inform rational drug design and development.

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic motif that has proven to be a cornerstone in the development of therapeutic agents.[1][2][3] Its presence in a wide array of FDA-approved drugs, including the anticancer agent Dasatinib and the antibiotic Sulfathiazole, underscores its significance.[3][4] The thiazole nucleus is valued for its unique electronic properties and its ability to engage in various non-covalent interactions, making it an ideal building block for targeting diverse biological pathways.[5] this compound serves as a highly reactive and crucial intermediate, providing a gateway to a vast chemical space of potential drug candidates through its derivatization.[6]

Synthetic Strategy: From Reactive Intermediate to Bioactive Derivatives

The utility of this compound lies in the high reactivity of its acid chloride functional group.[6] This moiety readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as amines and alcohols, to yield stable and functionally diverse amides and esters. This straightforward derivatization is a key strategy for medicinal chemists to rapidly generate a library of compounds for biological screening and to systematically probe structure-activity relationships (SAR).

The general workflow for this derivatization process is outlined below. The initial step involves the activation of the corresponding carboxylic acid, often using thionyl chloride, to produce the highly reactive carbonyl chloride intermediate.[7]

G cluster_0 Activation cluster_1 Derivatization A 4-Methyl-2-phenyl-1,3- thiazole-5-carboxylic acid B Thionyl Chloride (SOCl₂) C 4-Methyl-2-phenyl-1,3- thiazole-5-carbonyl chloride B->C Acylation D Nucleophile (e.g., R-NH₂, R-OH) C->D E Biologically Active Thiazole Derivatives (Amides, Esters) D->E Nucleophilic Substitution A Prepare 2-fold serial dilutions of test compounds in growth medium in a 96-well plate. B Add a standardized inoculum of microorganisms (e.g., 5x10^5 CFU/mL) to each well. A->B C Include sterility (medium only) and growth (medium + inoculum) controls. B->C D Incubate plates under appropriate conditions (e.g., 37°C for 24h). C->D E Visually inspect for turbidity and determine MIC: the lowest concentration with no visible growth. D->E A Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow adherence for 24h. B Replace medium with fresh medium containing serial dilutions of test compounds. A->B C Incubate for a set period (e.g., 48-72 hours). B->C D Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). D->E F Measure absorbance at ~570 nm using a plate reader. E->F G Calculate cell viability (%) and determine IC₅₀ value from the dose-response curve. F->G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Response Cell Proliferation, Survival, Angiogenesis mTOR->Response Thiazole Thiazole Derivative Thiazole->Akt Inhibition

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the structure-activity relationships (SAR) for a series of biologically active compounds derived from the versatile synthetic intermediate, 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride. The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a vast range of pharmacological effects, including anticancer, antifungal, and anti-inflammatory activities.[1] This document synthesizes data from multiple studies to offer a clear perspective on how specific structural modifications to this core scaffold influence biological outcomes, providing a valuable resource for researchers in drug discovery and development.

Core Scaffold and Synthetic Strategy

The this compound is a reactive intermediate, ideal for generating a diverse library of analogs, typically amides, through reaction with various primary or secondary amines. The synthesis originates from the corresponding 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, which can be prepared via several established routes.[2] The conversion of the carboxylic acid to the highly reactive acyl chloride facilitates the coupling with a wide array of nucleophiles.

General Synthetic Workflow

The primary pathway to creating a library of analogs involves a two-step process: activating the carboxylic acid intermediate and then coupling it with a chosen amine. Thionyl chloride (SOCl₂) is commonly used for the first step due to its efficacy and the volatile nature of its byproducts. The subsequent amidation reaction provides the final products for biological evaluation.

Below is a generalized workflow for the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide analogs.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling CarboxylicAcid 4-Methyl-2-phenyl-1,3- thiazole-5-carboxylic acid AcylChloride 4-Methyl-2-phenyl-1,3- thiazole-5-carbonyl chloride CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ DCM, reflux FinalProduct Target Analog: 4-Methyl-2-phenyl-N-(R₁,R₂)- 1,3-thiazole-5-carboxamide AcylChloride->FinalProduct Base (e.g., TEA, Pyridine) DCM, 0°C to rt Amine Primary/Secondary Amine (R₁R₂NH) Amine->FinalProduct

Caption: General synthesis workflow for thiazole-5-carboxamide analogs.

Comparative SAR Analysis: A Multi-Target Perspective

Analogs derived from this thiazole scaffold have been investigated for a variety of biological activities. The following sections compare the SAR for different therapeutic targets, supported by experimental data from published literature.

Anticancer Activity

Thiazole derivatives have shown significant potential as cytotoxic agents against various cancer cell lines. SAR studies have focused on substitutions on the 2-phenyl ring and the amide portion.

A study exploring 2-phenylthiazole-4-carboxamide derivatives revealed key insights into substitutions on an arylacetamido group attached to the 2-phenyl ring.[3] While the core scaffold in this study differs slightly (carboxamide at position 4), the SAR on the 2-phenyl ring provides valuable parallel insights.

Key SAR Findings for Anticancer Activity:

  • Methoxy Substitution: A methoxy group at the 4-position of the arylacetamido moiety improved activity against Caco-2 (colorectal cancer) cells.[3] A 2-methoxy substituent maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[3]

  • Fluoro Substitution: A 3-fluoro analog demonstrated a good cytotoxic profile against all tested cell lines, with IC₅₀ values under 10 µg/mL.[3]

  • VEGFR-2 Inhibition: In a separate study, a thiazole derivative (Compound 4c ) incorporating a 2-(4-hydroxybenzylidene)hydrazinyl moiety showed potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC₅₀ of 0.15 µM and strong cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[4]

Table 1: Comparative Anticancer Activity of Selected Thiazole Analogs

Compound IDModification on 2-Phenyl Ring MoietyTarget Cell LineIC₅₀ (µM)Reference
3-fluoro analog 3-Fluoro-arylacetamidoT47D, Caco-2, HT-29< 10 µg/mL[3]
4-methoxy analog 4-Methoxy-arylacetamidoCaco-2Improved Activity[3]
Compound 4c Hydrazone linkage to 4-hydroxyphenylMCF-72.57[4]
Compound 4c Hydrazone linkage to 4-hydroxyphenylHepG27.26[4]
Compound 4c (Enzymatic Assay)VEGFR-20.15[4]
Antifungal Activity (CYP51 Inhibition)

A significant area of investigation for 2-phenylthiazole derivatives is their role as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis.[5][6] This makes them promising candidates for new antifungal agents.

Key SAR Findings for Antifungal Activity:

  • Substitution at Thiazole C4-Position: A rational drug design study performed structural modifications on a lead compound. It was found that removing the methyl group at the C4-position (R₁ = H) of the thiazole ring enhanced antifungal activity. Conversely, introducing larger substituents at this position significantly decreased activity.[6]

  • Substitution on 2-Phenyl Ring: After optimizing the C4-position, a second round of modifications on the 2-phenyl ring identified compound B9 as having potent activity against seven common fungal strains and moderate activity against six fluconazole-resistant strains.[5][6] This highlights the importance of the substitution pattern on the phenyl ring for potent CYP51 inhibition.

Caption: Key SAR takeaways for the 2-phenylthiazole scaffold.

Anti-inflammatory and Enzyme Inhibition

Derivatives of this scaffold have also been evaluated as inhibitors of cholinesterases and Cyclooxygenase (COX) enzymes, indicating potential applications in neurodegenerative diseases and inflammation.

  • Cholinesterase Inhibition: A study on 2-phenylthiazole derivatives as cholinesterase inhibitors found that a compound featuring a 4-benzyloxyphenyl group at the C2-position and a 3,5-dimethylpiperidine amide at the C4-carbonyl position showed potent inhibition of both acetylcholinesterase (AChE, IC₅₀ = 8.86 µM) and butyrylcholinesterase (BuChE, IC₅₀ = 1.03 µM).[7] This demonstrates that bulky, lipophilic groups can be well-tolerated and even beneficial for activity.

  • COX Inhibition: Thiazole carboxamide derivatives have been investigated as COX inhibitors. One study found that compound 2b was a potent dual inhibitor of COX-1 (IC₅₀ = 0.239 µM) and COX-2 (IC₅₀ = 0.191 µM).[8] Another analog, 2a , showed the highest selectivity for COX-2.[8] The nature of the N-aryl substituent on the carboxamide is a key determinant of both potency and selectivity.

Table 2: Comparative Enzyme Inhibition Data

Compound IDTarget EnzymeModificationsIC₅₀ (µM)Reference
Piperidine Analog Acetylcholinesterase (AChE)2-(4-Benzyloxyphenyl), 4-(3,5-dimethylpiperidine-1-carbonyl)8.86[7]
Piperidine Analog Butyrylcholinesterase (BuChE)2-(4-Benzyloxyphenyl), 4-(3,5-dimethylpiperidine-1-carbonyl)1.03[7]
Compound 2a COX-22-(3-Methoxyphenyl), N-(3,4,5-trimethoxyphenyl)amide0.958[8]
Compound 2b COX-12-(3-Methoxyphenyl), N-(4-fluorophenyl)amide0.239[8]
Compound 2b COX-22-(3-Methoxyphenyl), N-(4-fluorophenyl)amide0.191[8]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis of a representative analog and a common biological assay.

Protocol 1: Synthesis of a Representative Analog (N-Aryl-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide)

This protocol describes the conversion of the carboxylic acid to the acyl chloride and subsequent coupling with an aromatic amine.

Step 1: Formation of this compound

  • Suspend 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Add oxalyl chloride (2.0 eq.) dropwise at 0 °C under an inert atmosphere (N₂ or Argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve the desired aniline derivative (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude this compound (1.0 eq.) in anhydrous DCM dropwise to the amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure target carboxamide.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole analogs in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

The 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide scaffold is a highly privileged structure in medicinal chemistry. The structure-activity relationship studies compiled in this guide demonstrate that targeted modifications can optimize potency and selectivity against a range of biological targets.

  • For anticancer applications, substitutions on the 2-phenyl ring with electron-rich (methoxy) or electronegative (fluoro) groups are favorable.

  • In the development of antifungal agents targeting CYP51, minimizing steric bulk at the C4-position of the thiazole ring is a critical design principle.

  • For enzyme inhibitors (Cholinesterase, COX), the N-substituted amide portion plays a pivotal role, where larger, specifically oriented lipophilic groups can significantly enhance potency.

Future work should focus on creating multi-target ligands, for instance, by combining structural features known to inhibit both cancer cell proliferation and angiogenesis (e.g., VEGFR-2). The continued exploration of diverse amine substitutions on the C5-carboxamide will undoubtedly yield novel compounds with enhanced and specific biological activities.

References

Comparative Guide to Antibody Cross-Reactivity for 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on characterizing the cross-reactivity of polyclonal and monoclonal antibodies raised against the hapten, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride. Small molecule immunoassays are pivotal for pharmacokinetics, therapeutic drug monitoring, and biomarker discovery. However, their utility is fundamentally dependent on the specificity of the antibody. This document details the requisite experimental workflows, from immunogen preparation to advanced binding kinetics analysis, to ensure the development of highly specific and reliable immunoassays. We present a comparative analysis of methodologies, emphasizing the causality behind experimental choices and providing robust protocols for self-validating assays.

Introduction: The Challenge of Small Molecule Immunoassays

The compound this compound and its derivatives represent a class of small molecules with significant potential in medicinal chemistry and as targets for quantitative analysis.[1][2][3][4][5] Generating specific antibodies to such small molecules, or haptens, is a non-trivial pursuit. Haptens, by definition, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[6][7]

The primary challenge in developing an immunoassay for a specific thiazole derivative is managing cross-reactivity . Cross-reactivity occurs when an antibody, raised against a specific antigen (the target analyte), also binds to other, structurally similar molecules.[8][9] This can lead to false-positive results or an overestimation of the target analyte's concentration. Therefore, a rigorous assessment of an antibody's binding profile against a panel of structurally related derivatives is not just a validation step but the cornerstone of assay development.

This guide will compare two essential techniques for this purpose: the widely accessible Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the more advanced Surface Plasmon Resonance (SPR) .

The Foundation: Generating the Immunogen

To generate an immune response, the thiazole hapten must be covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development. The choice of conjugation chemistry is critical as it determines the hapten's presentation to the immune system.[6][10]

The carbonyl chloride group on "this compound" is highly reactive towards primary amines (e.g., lysine residues on a carrier protein), forming a stable amide bond. This direct conjugation is often the most straightforward approach.

Workflow: Hapten-Carrier Conjugation

Hapten_Conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & QC cluster_final Final Product Hapten Thiazole Hapten (this compound) Mix Mix Hapten and Carrier (e.g., dropwise addition of hapten) Hapten->Mix Carrier Carrier Protein (e.g., KLH or BSA) in Reaction Buffer Carrier->Mix Incubate Incubate (e.g., 2-4 hours at RT, stirring) Mix->Incubate Formation of amide bond Purify Purification (Dialysis or Desalting Column) to remove unreacted hapten Incubate->Purify QC Quality Control (MALDI-TOF or UV-Vis) to determine hapten density Purify->QC Immunogen Immunogen (Hapten-KLH) QC->Immunogen Coating_Antigen Coating Antigen (Hapten-BSA) QC->Coating_Antigen

Caption: Workflow for Hapten-Carrier Protein Conjugation.

Expertise in Action: The number of hapten molecules conjugated per molecule of carrier protein (hapten density) significantly impacts the resulting antibody's affinity and specificity. A high hapten density (e.g., >20) can sometimes lead to antibodies with lower affinity for the free hapten. A density of around 15 haptens per carrier is often a good starting point for generating a high-titer response.[7]

Comparative Methodology 1: Competitive ELISA

The competitive ELISA is the workhorse for quantifying small molecules and assessing antibody cross-reactivity.[11][12][13] Its principle relies on the competition between the free thiazole derivative in the sample and a fixed amount of a hapten-protein conjugate (the coating antigen) for a limited number of antibody binding sites.[13] The resulting signal is inversely proportional to the concentration of the free derivative in the sample.[11]

Experimental Protocol: Competitive ELISA for Cross-Reactivity
  • Coating: Coat a 96-well high-binding microplate with 100 µL/well of the hapten-BSA conjugate (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[11][14]

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1-5% BSA in PBS-T) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[11][15]

  • Competition: In a separate "competition" plate, prepare serial dilutions of your standard (the original immunizing hapten) and the test derivatives. Add a fixed, pre-determined concentration of the primary antibody to each well. Incubate for 1 hour at RT.

  • Transfer: Transfer 100 µL/well from the competition plate to the coated, blocked, and washed assay plate. Incubate for 1-2 hours at RT.

  • Washing: Repeat the wash step (step 2) 3-5 times.

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at its optimal dilution. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step (step 2) 4-5 times.

  • Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 5-20 minutes.[11]

  • Stopping & Reading: Add 50 µL/well of stop solution (e.g., 1N HCl). Read the absorbance at 450 nm.[11]

Data Analysis and Interpretation

The key metric derived from a competitive ELISA is the IC50 , which is the concentration of the analyte that causes a 50% reduction in the maximum signal.[16][17] This value is determined by fitting the data to a four-parameter logistic curve.[18]

Cross-reactivity (%) is then calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Parent Hapten / IC50 of Derivative) x 100

Derivative IDR1 GroupR2 GroupIC50 (nM)[16]% Cross-ReactivityInterpretation
Parent -CH3-Phenyl10.5100% Reference Compound
Derivative A-H-Phenyl85.212.3%Moderate Cross-Reactivity
Derivative B-CH3-Cyclohexyl450.72.3%Low Cross-Reactivity
Derivative C-CH3-p-Cl-Phenyl15.169.5%High Cross-Reactivity
Derivative D-CH2CH3-Phenyl112.09.4%Moderate Cross-Reactivity

This table contains illustrative data.

Comparative Methodology 2: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time data on biomolecular interactions.[19][20] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[21] For small molecule analysis, SPR is more challenging due to the low mass of the analyte but offers unparalleled insight into binding kinetics.[22]

Workflow: SPR Kinetic Analysis

SPR_Workflow cluster_setup Assay Setup cluster_analysis Kinetic Analysis Cycle (for each derivative) cluster_output Data Output Immobilize Immobilize Antibody (via amine coupling on CM5 chip) Prime Prime System with running buffer Immobilize->Prime Association Association Phase (Inject derivative over surface) Prime->Association Start Cycle Dissociation Dissociation Phase (Flow running buffer) Association->Dissociation Measure ka Regeneration Regeneration (Inject low pH buffer to remove bound analyte) Dissociation->Regeneration Measure kd Sensorgram Real-time Sensorgram (Response vs. Time) Dissociation->Sensorgram Regeneration->Association Next Concentration or Derivative Kinetics Kinetic Constants (ka, kd, KD) Sensorgram->Kinetics Global Fit

Caption: General workflow for small molecule kinetic analysis using SPR.

Data Analysis and Interpretation

SPR provides much richer data than an endpoint assay like ELISA.[19][20]

  • Association Rate Constant (kₐ): How quickly the derivative binds to the antibody.

  • Dissociation Rate Constant (kₔ): How quickly the derivative unbinds from the antibody.

  • Equilibrium Dissociation Constant (Kₗ): The ratio of kₔ/kₐ, representing the affinity of the interaction. A lower Kₗ value indicates a stronger binding affinity.[19]

Derivative IDkₐ (1/Ms)kₔ (1/s)Kₗ (M)Interpretation
Parent 3.4 x 10⁵3.1 x 10⁻⁴9.1 x 10⁻¹⁰High Affinity
Derivative A1.2 x 10⁵9.8 x 10⁻⁴8.2 x 10⁻⁹~9-fold weaker affinity
Derivative B5.5 x 10⁴2.1 x 10⁻³3.8 x 10⁻⁸~42-fold weaker affinity
Derivative C2.9 x 10⁵4.0 x 10⁻⁴1.4 x 10⁻⁹~1.5-fold weaker affinity
Derivative D9.7 x 10⁴1.2 x 10⁻³1.2 x 10⁻⁸~13-fold weaker affinity

This table contains illustrative data.

Trustworthiness Through Causality: The SPR data reveals why cross-reactivity occurs. For instance, Derivative A has a slightly slower "on-rate" (kₐ) and a significantly faster "off-rate" (kₔ) compared to the parent, resulting in weaker overall affinity. This level of detail is invaluable for structure-activity relationship (SAR) studies.

Comparison Summary: ELISA vs. SPR

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, competition immunoassayReal-time, label-free mass detection
Primary Output IC50, % Cross-Reactivitykₐ, kₔ, Kₗ (Affinity)
Throughput High (96/384-well plates)Lower (serial injections)
Sample Consumption ModerateLow
Mechanistic Insight Good for screening and rankingExcellent for detailed kinetic profiling
Cost & Complexity Lower cost, widely availableHigher initial investment, requires expertise

Conclusion and Recommendations

A comprehensive cross-reactivity assessment is non-negotiable for the development of a specific and reliable immunoassay for this compound derivatives.

  • For initial screening and high-throughput validation of multiple antibody clones or a large number of derivatives, the Competitive ELISA is the method of choice. It provides a robust and cost-effective way to rank compounds based on their relative cross-reactivity.

  • For in-depth characterization of lead antibody candidates and to understand the precise binding kinetics, Surface Plasmon Resonance is unparalleled. The detailed kinetic data (kₐ and kₔ) offers deeper mechanistic insights that are crucial for lead optimization in drug development and for creating highly selective diagnostic assays.

By employing these methodologies, researchers can confidently select and characterize antibodies, ensuring their immunoassays meet the rigorous standards of scientific integrity and trustworthiness required for their critical applications.

References

Comparative analysis of the spectroscopic signatures of "4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Signatures of 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride and Its Positional Isomers

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of synthetic intermediates is a critical step that underpins the success of a research program. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups, often exhibit distinct biological activities and physical properties. Differentiating these isomers requires a robust analytical approach. This guide provides a detailed comparative analysis of the key spectroscopic signatures of This compound and two of its constitutional isomers, leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The precise placement of substituents on this heterocyclic ring is paramount for achieving the desired therapeutic effect. This guide will delve into the subtle yet definitive differences in the spectral data of the following isomers, providing the causal reasoning behind these variations.

Isomeric Structures Under Investigation

To provide a clear framework for comparison, we will analyze the target compound and two of its logical positional isomers where the methyl, phenyl, and carbonyl chloride groups are rearranged on the thiazole ring.

isomers cluster_1 Isomer 1 This compound cluster_2 Isomer 2 2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl chloride cluster_3 Isomer 3 5-Methyl-2-phenyl-1,3-thiazole-4-carbonyl chloride I1 I1 I2 I2 I3 I3

Figure 1: Molecular structures of the three thiazole isomers under investigation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is a primary tool for structural elucidation, as the chemical environment of each proton dictates its resonance frequency (chemical shift). The key diagnostic signals for these isomers will be the singlet from the methyl group and the multiplet from the phenyl group protons.

  • Isomer 1 (this compound): The methyl group at the C4 position is adjacent to the electron-withdrawing carbonyl chloride group at C5. This proximity will cause a downfield shift for the methyl protons compared to a methyl group on a less substituted thiazole. The phenyl group at C2 is flanked by the nitrogen and sulfur atoms of the ring.

  • Isomer 2 (2-Methyl-4-phenyl-1,3-thiazole-5-carbonyl chloride): Here, the methyl group is at the C2 position. Its chemical shift will be significantly different from Isomer 1, influenced by the adjacent heteroatoms. The phenyl group at C4 will experience a different electronic environment, affecting the chemical shifts of its protons.

  • Isomer 3 (5-Methyl-2-phenyl-1,3-thiazole-4-carbonyl chloride): With the methyl group at C5, adjacent to the sulfur atom and the C4-carbonyl chloride, its chemical shift will again be unique. The carbonyl group's position change will alter the electronic landscape of the entire ring.

The aromatic protons of the phenyl group will typically appear as a complex multiplet between 7.4 and 8.2 ppm in all isomers, though subtle shifts can be observed.[2] The most telling signal is the methyl singlet, which is highly sensitive to its position on the aromatic thiazole ring.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a direct map of the carbon framework. The chemical shifts of the thiazole ring carbons (C2, C4, C5), the methyl carbon, and the carbonyl carbon will be definitive for each isomer.

  • Carbonyl Carbon (-COCl): The carbonyl carbon of an acid chloride is highly deshielded and will appear significantly downfield, typically in the 160-170 ppm range. Its exact position will be subtly influenced by its attachment point on the thiazole ring.

  • Thiazole Ring Carbons: These carbons (C2, C4, C5) have characteristic chemical shifts in the aromatic region (approx. 110-170 ppm).[2][3] The specific shifts are highly dependent on the attached substituent. For example, the carbon bearing the phenyl group (C2 in Isomers 1 & 3, C4 in Isomer 2) will have a different chemical shift from the carbon bearing the methyl group.

  • Methyl Carbon (-CH₃): The chemical shift of the methyl carbon provides another clear diagnostic handle. Its resonance will vary based on its point of attachment to the electron-rich heterocyclic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies. While all three isomers contain the same functional groups, the electronic effects of their differing arrangements will cause slight but measurable shifts in absorption frequencies.

The most diagnostic peak is the carbonyl (C=O) stretch of the acid chloride. This is an intense, sharp absorption that appears at a high wavenumber, typically in the range of 1775-1810 cm⁻¹ .[4][5] Conjugation with the thiazole ring system may lower this frequency slightly, but it will remain in a characteristic region for acid chlorides. Minor shifts within this range may be observed between isomers due to the different electronic environments.

Other key absorptions include:

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) corresponding to the phenyl group.[6]

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2900-2980 cm⁻¹) from the methyl group.[6]

  • C=N and C=C Stretching: Vibrations from the thiazole and phenyl rings in the 1500-1650 cm⁻¹ region.[7]

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.[8]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. All three isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). However, the way they break apart upon ionization (fragmentation) will differ based on the stability of the resulting fragments.

The thiazole ring is a relatively stable aromatic system.[9] Fragmentation is often initiated by the loss of the most labile groups.[10][11]

  • Loss of Chlorine: A common initial fragmentation would be the loss of a chlorine radical (·Cl, 35/37 amu), forming an acylium ion. This [M-Cl]⁺ peak would be prominent.

  • Loss of Carbonyl Group: Subsequent loss of carbon monoxide (CO, 28 amu) from the acylium ion is a characteristic fragmentation pathway for carbonyl compounds.[12]

  • Ring Fission: The thiazole ring itself can fragment. The specific fragmentation pathways and the relative abundance of the resulting ions will depend on which bonds are weakened by the substituent pattern, providing a unique fingerprint for each isomer.[13][14] For instance, the stability of the fragment resulting from the cleavage of the bond between the ring and the methyl group versus the phenyl group will differ, leading to different ion abundances.

Comparative Spectroscopic Data Summary

The following table summarizes the predicted key distinguishing features for each isomer.

Spectroscopic TechniqueFeatureIsomer 1 (4-Me, 2-Ph, 5-COCl)Isomer 2 (2-Me, 4-Ph, 5-COCl)Isomer 3 (5-Me, 2-Ph, 4-COCl)
¹H NMR -CH₃ Signal (δ, ppm) ~2.7 - 2.9 (Downfield due to adjacent COCl)~2.5 - 2.7~2.6 - 2.8
-C₆H₅ Signal (δ, ppm) ~7.5 - 8.1 (m)~7.4 - 7.9 (m)~7.5 - 8.0 (m)
¹³C NMR -C=O Signal (δ, ppm) ~160 - 165~161 - 166~162 - 167
-CH₃ Signal (δ, ppm) ~15 - 18~19 - 22~14 - 17
Thiazole C-S (C5) ~130 - 135~132 - 137~145 - 150 (bearing -CH₃)
Thiazole C-N (C4) ~150 - 155 (bearing -CH₃)~155 - 160 (bearing -Ph)~140 - 145 (bearing -COCl)
FTIR C=O Stretch (cm⁻¹) ~1780 - 1795 (Sharp, Strong)~1780 - 1795 (Sharp, Strong)~1775 - 1790 (Sharp, Strong)
Mass Spec Key Fragments (m/z) [M-Cl]⁺, [M-COCl]⁺, fragments from ring cleavage[M-Cl]⁺, [M-COCl]⁺, different relative abundances of ring fragments[M-Cl]⁺, [M-COCl]⁺, different relative abundances of ring fragments

Experimental Protocols

Obtaining high-quality, reproducible data is essential for accurate structural analysis.[15] The following are generalized protocols for the spectroscopic analysis of these thiazole derivatives.

Workflow for Isomer Differentiation

Figure 2: General workflow for the spectroscopic identification of thiazole isomers.
NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified thiazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[16][17] Ensure the sample is fully dissolved; filter the solution through a small plug of cotton or glass wool in a Pasteur pipette if any particulate matter is present.[18]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The sample height within the coil is crucial for good shimming and spectral quality.[19][20]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[15]

FTIR Spectroscopy Sample Preparation and Analysis

Objective: To obtain an infrared spectrum to identify characteristic functional group vibrations.

Methodology:

  • Background Spectrum: First, run a background scan on the empty Attenuated Total Reflectance (ATR) crystal to account for atmospheric CO₂ and water vapor.[21]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.[21]

  • Data Acquisition: Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹. Co-adding 16-32 scans is usually sufficient to obtain a high-quality spectrum.[22]

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[23]

Mass Spectrometry Sample Preparation and Analysis

Objective: To determine the molecular weight and analyze the fragmentation pattern of the isomer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[24][25]

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common technique for small, relatively stable molecules and provides reproducible fragmentation patterns.[2] Electrospray Ionization (ESI) can be used for softer ionization if the molecular ion is prone to excessive fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the major fragment ions and their relative abundances to deduce the fragmentation pathway, which serves as a fingerprint for the specific isomer.[26]

Conclusion

The differentiation of positional isomers like those of this compound is a task readily accomplished through a systematic application of modern spectroscopic techniques. While FTIR and MS can confirm the presence of the correct functional groups and the overall molecular formula, it is the nuanced data from ¹H and ¹³C NMR spectroscopy that provides the most definitive evidence for the specific arrangement of substituents on the thiazole ring. The distinct chemical shifts of the methyl group protons and the unique set of resonances for the thiazole ring carbons serve as unambiguous fingerprints for each isomer. By integrating the data from all three techniques, researchers can confidently assign the correct structure, ensuring the integrity and validity of their subsequent research and development efforts.

References

Head-to-head comparison of the inhibitory profiles of "4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride" based kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Inhibitory Profiles of Thiazole-Based Kinase Inhibitors: A Comparative Analysis

Introduction: The Thiazole Scaffold in Kinase Inhibitor Design

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant class of protein kinase inhibitors. Its utility stems from its rigid, planar structure and its capacity for diverse hydrogen bonding and aromatic interactions within the ATP-binding pocket of kinases. The specific starting material, 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride , represents a versatile chemical intermediate. The carbonyl chloride group is highly reactive, allowing for amide bond formation, which enables chemists to readily attach various chemical moieties. This process, known as library synthesis, allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

This guide provides a head-to-head comparison of the inhibitory profile of a prominent thiazole-based kinase inhibitor, Dasatinib, against a panel of clinically relevant kinases. We will delve into the quantitative data, the experimental methodologies used to obtain it, and the signaling pathways in which these targets operate.

Comparative Inhibitory Profile of Dasatinib

Dasatinib (marketed as Sprycel®) is an FDA-approved oral medication used to treat certain types of cancer, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its mechanism of action is the potent inhibition of multiple tyrosine kinases.

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). A lower value indicates higher potency. The following table summarizes the inhibitory profile of Dasatinib against a selection of key oncogenic kinases, demonstrating its multi-targeted nature.

Target KinaseDissociation Constant (Kd) in nMPrimary Cellular ProcessAssociated Malignancy
BCR-ABL1 <0.1Cell cycle progression, proliferationChronic Myeloid Leukemia (CML)
SRC 0.23Cell adhesion, growth, migrationSolid tumors (e.g., colon, breast)
c-KIT 1.1Cell survival, proliferationGastrointestinal stromal tumors (GIST)
PDGFRβ 2.4Angiogenesis, cell growthVarious solid tumors
EphA2 2.9Cell migration, angiogenesisMelanoma, breast cancer

Data compiled from published high-throughput screening studies.

This profile reveals Dasatinib as an exceptionally potent inhibitor of BCR-ABL1, the hallmark of CML, but also as a powerful inhibitor of the SRC family kinases and other critical drivers of tumor growth and survival. This multi-targeting can be a double-edged sword, offering broad anti-cancer activity while also potentially contributing to off-target side effects.

Visualizing the BCR-ABL Signaling Pathway

The primary target of Dasatinib in the context of CML is the BCR-ABL1 fusion protein. This constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival. Dasatinib binds to the ATP-binding site of the ABL1 kinase domain, locking it in an inactive conformation and shutting down downstream signaling.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ BCR_ABL BCR-ABL1 (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->PDGFR Inhibits Dasatinib->BCR_ABL Inhibits SRC SRC Dasatinib->SRC Inhibits SRC->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT5->Proliferation

Caption: Dasatinib inhibits BCR-ABL1 and SRC, blocking key downstream pro-survival pathways.

Methodology: Determining Kinase Inhibitory Profiles

The quantitative data presented above is generated through rigorous, standardized biochemical assays. A common and robust method is a competitive binding assay, which measures the ability of a test compound (like Dasatinib) to displace a known fluorescent ligand from the kinase's ATP-binding pocket.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive method for quantifying molecular interactions.

Principle: The assay involves a kinase tagged with a Europium (Eu) chelate (the FRET donor) and a fluorescent "tracer" ligand that binds to the ATP pocket (the FRET acceptor). When the tracer is bound to the kinase, excitation of the Eu-donor results in energy transfer to the acceptor, producing a high FRET signal. A competitive inhibitor will displace the tracer, disrupting FRET and causing the signal to decrease.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., Dasatinib) in 100% DMSO.

    • Create a serial dilution series of the inhibitor (e.g., 11 points, 1:3 dilution) in a 384-well plate. This will determine the dose-response curve.

    • Prepare the Kinase/Eu-Antibody Mixture and Tracer Solution according to the manufacturer's protocol (e.g., Thermo Fisher Scientific). The concentrations are optimized for the specific kinase target.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted inhibitor to the appropriate wells of a low-volume 384-well assay plate.

    • Include positive controls (no inhibitor, maximum FRET) and negative controls (no kinase, minimum FRET).

    • Add 5 µL of the Kinase/Eu-Antibody mixture to all wells.

    • Add 5 µL of the Tracer Solution to all wells. The final volume is 15 µL.

  • Incubation:

    • Seal the plate and gently centrifuge to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader.

    • Measure the emission at two wavelengths: the acceptor emission (e.g., 665 nm) and the donor emission (e.g., 615 nm).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized emission ratio against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a sigmoidal model (e.g., four-parameter logistic fit) to determine the IC50 value. The Kd is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the kinase binding assay from preparation to data analysis.

Kinase_Assay_Workflow prep 1. Reagent Preparation dilution 2. Inhibitor Serial Dilution prep->dilution plate 3. Assay Plating (Inhibitor, Kinase, Tracer) dilution->plate incubate 4. Incubation (60 min at RT) plate->incubate read 5. TR-FRET Plate Reading incubate->read analyze 6. Data Analysis read->analyze curve Dose-Response Curve analyze->curve ic50 IC50 / Kd Calculation curve->ic50

Caption: Workflow for a competitive TR-FRET kinase binding assay.

Conclusion

The 1,3-thiazole scaffold is a cornerstone of modern kinase inhibitor development, enabling the creation of potent and selective drugs. While the specific intermediate "this compound" serves as a valuable starting point for chemical synthesis, the resulting inhibitors must be rigorously profiled to understand their therapeutic potential. By using high-precision biochemical assays, researchers can build a detailed head-to-head comparison of an inhibitor's activity across a wide range of kinase targets. The profile of Dasatinib exemplifies this, showcasing high potency against the intended BCR-ABL1 target while also revealing its multi-kinase inhibitory nature, which is crucial for understanding both its efficacy and its safety profile in a clinical setting.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that you can handle advanced chemical reagents not only effectively but also with the highest degree of safety. The compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride is a valuable intermediate in pharmaceutical synthesis, but its utility is matched by its hazardous reactivity.[1] This guide moves beyond a simple checklist, providing a deep, causal understanding of the necessary protocols. Your safety, the integrity of your experiment, and the quality of your results depend on a thorough appreciation of the chemical principles at play.

The core directive for handling this compound is dictated by its acyl chloride functional group. This group is highly reactive, particularly with nucleophiles, the most common of which is water.[2] Understanding this reactivity is the foundation of every safety and handling procedure that follows.

The Core Hazard: Hydrolytic Reactivity

This compound, like virtually all acyl chlorides, is extremely sensitive to moisture. The carbon atom of the carbonyl chloride group (COCl) is highly electrophilic, meaning it is electron-deficient. This is due to the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to it.[3]

This high degree of positive charge makes it an attractive target for nucleophiles—molecules with electron-rich atoms. When it encounters water, even ambient humidity in the air, it undergoes a rapid and vigorous hydrolysis reaction.[4][5]

Reaction: R-COCl + H₂O → R-COOH + HCl (gas)[6]

This reaction has two immediate hazardous consequences:

  • Corrosive Gas Release: The reaction produces hydrogen chloride (HCl) gas, which appears as steamy, corrosive fumes.[2][4] Inhaling HCl can cause severe damage to the respiratory tract.

  • Exothermic Reaction: The hydrolysis is strongly exothermic, meaning it releases significant heat.[7] In the presence of a larger quantity of water, this can cause splashing or even boil the water, further dispersing the corrosive materials.

Therefore, all handling, storage, and disposal protocols are designed to rigorously exclude moisture and safely manage the consequences of this inherent reactivity.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not arbitrary; each component is chosen to counter a specific, identified hazard posed by the acyl chloride and its reaction products. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense and are mandatory for all operations.[8][9]

PPE Component Specification & Standard Rationale for Use
Eye & Face Protection ANSI Z87.1 approved chemical splash goggles and a full-face shield.[10]Dual-Layer Defense: Goggles provide a seal around the eyes to protect against splashes and vapors. The face shield protects the rest of the face from the vigorous and exothermic nature of an accidental hydrolysis reaction.[8][11]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[9][11]Barrier Integrity: Acyl chlorides are corrosive. Double-gloving provides a robust barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.[12]Corrosion & Fire Resistance: A lab coat made of natural fibers like cotton or flame-resistant material is crucial as synthetics like polyester can melt and fuse to the skin.[12] An apron provides an additional barrier against spills of this corrosive liquid.
Footwear Closed-toe, chemical-resistant shoes.Spill Protection: Protects feet from accidental spills, which can quickly cause severe chemical burns.

The Operational Plan: A Step-by-Step Workflow

Success and safety in the lab are products of meticulous preparation and execution. The following workflow is designed to ensure that this compound is handled under controlled, moisture-free conditions from the moment it is removed from storage to its final use.

Preparation and Environment Setup

Before the container is even opened, the environment must be prepared.

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and provides adequate airflow. All manipulations must occur deep within the hood.[9]

  • Inert Atmosphere: As this compound is highly moisture-sensitive, all transfers should be performed under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.[13][14] This prevents atmospheric moisture from degrading the reagent and releasing HCl gas.

  • Assemble Glassware: All glassware must be rigorously dried in an oven and cooled in a desiccator or assembled hot and flame-dried under vacuum to remove any adsorbed moisture.

  • Safety Equipment Check: Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[7][12] Have spill cleanup materials (inert absorbent like sand or vermiculite) ready.[8]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Transfer cluster_storage Phase 3: Storage & Cleanup prep1 Verify Fume Hood Function prep2 Ready Inert Atmosphere (Schlenk Line / Glovebox) prep1->prep2 prep3 Prepare Dry Glassware prep2->prep3 prep4 Check Emergency Equipment (Eyewash, Spill Kit) prep3->prep4 handle1 Don Full PPE prep4->handle1 Proceed to Handling handle2 Purge System with Inert Gas handle3 Transfer Reagent via Syringe or Cannula handle4 Perform Reaction Under Positive Inert Gas Pressure store1 Tightly Seal Container Under Inert Atmosphere handle4->store1 Reaction Complete store2 Store in Cool, Dry, Designated Location store3 Quench & Dispose of Contaminated Materials

Diagram 1: Safe Handling and Transfer Workflow.
Storage Protocol

Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

  • Container: Store in the original, tightly sealed container, potentially with Parafilm wrapped around the cap for an extra seal.[15]

  • Atmosphere: The container should be stored under an inert atmosphere or in a desiccator to protect it from moisture.[12]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[9][15] Do not store under a sink.[12]

The Disposal Plan: Safe Neutralization

Disposing of unreacted this compound is one of the most hazardous steps if done improperly. Never pour acyl chlorides down the drain or mix them with general chemical waste. They must first be "quenched"—a process of controlled neutralization.[8][12]

The goal of quenching is to safely react the acyl chloride with a mild nucleophile to convert it into a less reactive substance. A solution of sodium bicarbonate is preferred as it is a weak base and the reaction is more easily controlled.[8]

Step-by-Step Quenching Protocol
  • Prepare Quenching Station: In a chemical fume hood, place a large beaker (at least 4-5 times the volume of your waste) containing a stir bar in an ice bath on a magnetic stir plate.

  • Add Quenching Solution: Fill the beaker with a saturated solution of sodium bicarbonate (NaHCO₃) in water. Begin stirring.

  • Slow Addition of Waste: Using a dropping funnel or a syringe, add the acyl chloride waste to the cold, stirring bicarbonate solution very slowly (dropwise) .[8] Each drop will cause gas evolution (CO₂) and heat. The slow addition and cooling are critical to prevent the reaction from becoming uncontrollable.

  • Monitor Reaction: Continue stirring in the ice bath until all the waste has been added and gas evolution has ceased.

  • Allow to Warm: Let the solution slowly warm to room temperature.

  • pH Check: Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.[8]

  • Final Disposal: Pour the neutralized aqueous solution into a properly labeled hazardous waste container for disposal according to your institution's guidelines.[8]

G start Begin Quenching in Fume Hood prep Prepare Stirred NaHCO₃ Solution in an Ice Bath start->prep add_waste Add Acyl Chloride Waste DROPWISE prep->add_waste monitor Observe for Gas Evolution and Control Temperature add_waste->monitor check_complete Has Gas Evolution Ceased? monitor->check_complete check_complete->add_waste No warm Allow Mixture to Warm to Room Temperature check_complete->warm Yes check_ph Check pH (Target: 7-9) warm->check_ph collect Transfer Neutralized Solution to Labeled Waste Container check_ph->collect end End of Procedure collect->end

Diagram 2: Acyl Chloride Neutralization (Quenching) Workflow.

By adhering to these scientifically-grounded protocols, you can confidently and safely utilize this compound in your research, ensuring both personal safety and the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.